1-(2-Piperidin-2-ylethyl)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-piperidin-2-ylethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-4-9-14(10-5-1)11-7-12-6-2-3-8-13-12/h12-13H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMHPZXWMNAWGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70304567 | |
| Record name | 1-[2-(Piperidin-2-yl)ethyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14759-07-0 | |
| Record name | 14759-07-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166302 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[2-(Piperidin-2-yl)ethyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(2-Piperidin-2-ylethyl)piperidine: Structure, Synthesis, and Characterization
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the heterocyclic compound 1-(2-Piperidin-2-ylethyl)piperidine. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active natural products.[1][2] This guide delineates the core structural features of this compound, a molecule comprised of two piperidine rings linked by an ethyl bridge. While specific experimental data for this compound is limited in publicly accessible literature, this document furnishes a robust framework for its synthesis, purification, and characterization. Detailed, field-proven protocols are provided for its preparation via N-alkylation, alongside standardized methodologies for the determination of its physicochemical properties and full spectroscopic analysis. Furthermore, this guide explores the potential pharmacological significance of this and related bis-piperidine structures, drawing on existing knowledge of similar compounds to inform future research and drug discovery efforts.
Molecular Structure and Chemical Identity
This compound is a saturated heterocyclic amine featuring two piperidine rings connected by a two-carbon linker. One piperidine ring is attached via its nitrogen atom to the ethyl bridge, while the other is connected at the C-2 position.
Systematic Name: 1-[2-(Piperidin-2-yl)ethyl]piperidine
| Identifier | Value |
| Molecular Formula | C₁₂H₂₄N₂ |
| Molecular Weight | 196.34 g/mol |
| CAS Number | 14759-07-0 |
| Canonical SMILES | C1CCNC(C1)CCN2CCCCC2 |
The presence of two basic nitrogen atoms suggests that this molecule can act as a bidentate ligand in coordination chemistry and may exhibit interesting pharmacological properties due to its ability to potentially interact with multiple biological targets. The stereochemistry at the C-2 position of the second piperidine ring introduces the possibility of enantiomers, a critical consideration in drug development.
Caption: 2D Chemical Structure of this compound.
Synthesis and Purification
The synthesis of this compound can be logically achieved through the N-alkylation of piperidine with a suitable 2-substituted piperidine derivative. A plausible and efficient route involves the reaction of piperidine with 2-(2-chloroethyl)piperidine hydrochloride. This precursor can be synthesized from the commercially available 2-(2-hydroxyethyl)piperidine.
Proposed Synthetic Pathway
The proposed two-step synthesis is outlined below. The initial step involves the conversion of the hydroxyl group of 2-(2-hydroxyethyl)piperidine to a more reactive leaving group, a chloride, using thionyl chloride. The resulting 2-(2-chloroethyl)piperidine hydrochloride is then used to alkylate a second equivalent of piperidine.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols
PART A: Synthesis of 2-(2-Chloroethyl)piperidine Hydrochloride
This protocol is adapted from established procedures for the chlorination of alcohols using thionyl chloride.[3]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser topped with a calcium chloride drying tube, suspend 2-(2-hydroxyethyl)piperidine (0.1 mol, 12.92 g) in 100 mL of anhydrous chloroform.
-
Addition of Thionyl Chloride: Cool the mixture in an ice bath. Slowly add thionyl chloride (0.12 mol, 8.7 mL, 14.28 g) dropwise to the stirred suspension over 30 minutes. The causality for the slow, cooled addition is to control the exothermic reaction and minimize side-product formation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:methanol (9:1).
-
Work-up: Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure using a rotary evaporator. This self-validating step removes excess thionyl chloride and solvent, driving the reaction to completion and simplifying purification.
-
Purification: The resulting crude solid is triturated with 50 mL of diethyl ether, and the solid is collected by vacuum filtration. The solid is then washed with another 20 mL of diethyl ether and dried under vacuum to yield 2-(2-chloroethyl)piperidine hydrochloride.
PART B: Synthesis of this compound
This protocol is a standard N-alkylation procedure for secondary amines.[4]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(2-chloroethyl)piperidine hydrochloride (0.05 mol, 9.2 g) in 100 mL of anhydrous acetonitrile.
-
Addition of Reagents: Add piperidine (0.15 mol, 14.9 mL, 12.77 g) and anhydrous potassium carbonate (0.15 mol, 20.7 g) to the stirred solution. The excess piperidine acts as both a nucleophile and a base, while potassium carbonate serves as an additional acid scavenger, ensuring the reaction proceeds efficiently.
-
Reaction: Heat the reaction mixture to reflux for 12 hours. Monitor the reaction by TLC (ethyl acetate:triethylamine, 95:5) for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in 100 mL of dichloromethane and wash with 2 x 50 mL of saturated aqueous sodium bicarbonate solution, followed by 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine to afford the pure this compound. The use of triethylamine in the eluent is crucial to prevent the basic product from streaking on the acidic silica gel.
Physicochemical and Spectroscopic Characterization
Due to the limited availability of experimental data for this compound, the following sections provide proposed protocols for its characterization. The predicted values are based on the analysis of structurally similar compounds.
Physical Properties
| Property | Predicted Value / Experimental Protocol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | ~250-270 °C (at atmospheric pressure) |
| Density | ~0.95 g/mL |
| Refractive Index | ~1.49 |
Protocol for Boiling Point Determination: The boiling point can be determined using a micro-distillation apparatus under reduced pressure to prevent decomposition. The observed boiling point can be corrected to atmospheric pressure using a nomograph.
Protocol for Density and Refractive Index Measurement: The density can be measured at 20 °C using a pycnometer. The refractive index can be measured at the same temperature using an Abbe refractometer.
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following are predicted chemical shifts for the ¹H and ¹³C nuclei of this compound.
¹H NMR (400 MHz, CDCl₃):
-
δ 2.8-3.0 ppm (m, 1H): Proton at C-2 of the second piperidine ring.
-
δ 2.2-2.6 ppm (m, 8H): Protons on carbons adjacent to nitrogen atoms.
-
δ 1.2-1.8 ppm (m, 15H): Remaining methylene protons of the piperidine rings and the ethyl bridge.
¹³C NMR (100 MHz, CDCl₃):
-
δ 60-65 ppm: CH group at C-2 of the second piperidine ring.
-
δ 50-60 ppm: Methylene carbons adjacent to nitrogen atoms.
-
δ 20-40 ppm: Remaining methylene carbons.
Protocol for NMR Analysis:
-
Dissolve approximately 10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy will provide information about the functional groups present in the molecule.
Predicted IR Absorptions (neat):
-
2930-2850 cm⁻¹ (strong): C-H stretching of sp³ hybridized carbons.
-
1450-1470 cm⁻¹ (medium): C-H bending (scissoring) of methylene groups.
-
1100-1200 cm⁻¹ (medium): C-N stretching of aliphatic amines.
Protocol for IR Analysis:
-
Acquire the IR spectrum of the neat liquid sample using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
3.2.3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern of the molecule.
Predicted Fragmentation (Electron Ionization - EI):
-
m/z 196 (M⁺): Molecular ion peak.
-
m/z 112: Fragment corresponding to the loss of a piperidine ring.
-
m/z 84: Fragment corresponding to a piperidinomethyl cation.
Protocol for MS Analysis:
-
Introduce the sample into a mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Acquire the mass spectrum using both low-resolution (for molecular weight confirmation) and high-resolution (for exact mass and elemental composition determination) mass spectrometry.
Potential Pharmacological Significance and Future Directions
While no specific biological activities have been reported for this compound, the bis-piperidine motif is present in a number of biologically active natural products and synthetic compounds.[5][6] Many piperidine derivatives exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and effects on the central nervous system.[2][7]
Given its structure, this compound could be investigated for a variety of biological activities. The presence of two basic nitrogen atoms at a defined distance could allow for interactions with receptors or enzymes that have two anionic sites.
Proposed Biological Screening Workflow
A logical workflow for the initial biological evaluation of this compound is presented below.
Caption: Workflow for the biological evaluation of this compound.
Protocol for In Vitro Cytotoxicity Screening
This protocol describes a standard MTT assay to assess the cytotoxic effects of the compound on a panel of human cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HCT116, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Treat the cells with serial dilutions of the compound (e.g., from 0.1 to 100 µM) for 72 hours. A vehicle control (DMSO) should be included. This self-validating step ensures that any observed effects are due to the compound and not the solvent.
-
MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Measurement: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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Pharmacological Applications of Piperidine Derivatives. (2023). In Encyclopedia.pub. [Link]
-
Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. (2025). PubMed. [Link]
-
Synthesis and biological evaluation of novel N,N'-bis-methylenedioxybenzyl-alkylenediamines as bivalent anti-Alzheimer disease ligands. (n.d.). PubMed. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 15144, 2-Piperidin-2-ylethanol. Retrieved January 23, 2026, from [Link].
-
Synthesis of 2-(2-Chloroethyl)piperidine Hydrochloride. (n.d.). PrepChem.com. Retrieved January 23, 2026, from [Link].
-
Procedure for N-alkylation of Piperidine? (2017). ResearchGate. [Link]
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- 2. Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijnrd.org [ijnrd.org]
An In-depth Technical Guide to 1-(2-Piperidin-2-ylethyl)piperidine: Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Piperidin-2-ylethyl)piperidine is a chemical compound featuring two piperidine rings linked by an ethyl chain. The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active alkaloids, valued for its pharmacokinetic and pharmacodynamic properties. The presence of two such rings in this compound suggests its potential as a scaffold in medicinal chemistry and as a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties and a detailed exploration of a plausible synthetic route, offering insights for its application in research and development.
Chemical Properties
This compound, also known by its IUPAC name 2-(2-(Piperidin-1-yl)ethyl)piperidine, is a diamine with the chemical formula C₁₂H₂₄N₂. Its structure consists of a piperidin-2-yl group connected via an ethyl bridge to the nitrogen atom of a second piperidine ring.
| Property | Value | Source(s) |
| CAS Number | 14759-07-0 | [1] |
| Molecular Formula | C₁₂H₂₄N₂ | [1] |
| Molecular Weight | 196.34 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid (predicted) | [1] |
| Solubility | Expected to be soluble in a range of organic solvents. | [1] |
| pKa (Conjugate Acid) | ~11.2 (Estimated based on piperidine) | [2] |
Synthesis of this compound
A robust and logical synthetic pathway to this compound involves a multi-step process commencing from readily available precursors. The overall strategy hinges on the preparation of a key intermediate, 2-(2-chloroethyl)piperidine, followed by its nucleophilic substitution with piperidine.
Overall Synthetic Scheme
Sources
A Technical Guide to the Spectroscopic Characterization of 1-(2-Piperidin-2-ylethyl)piperidine
This guide provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation and characterization of the novel compound 1-(2-Piperidin-2-ylethyl)piperidine. The methodologies and expected spectral data detailed herein are curated for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction: The Imperative for Rigorous Spectroscopic Analysis
The compound this compound presents a unique structural motif, incorporating two piperidine rings linked by an ethyl bridge. Piperidine and its derivatives are prevalent scaffolds in a vast array of pharmaceuticals and naturally occurring alkaloids, exhibiting a wide spectrum of biological activities.[1][2] The precise arrangement of these heterocyclic units is critical to the molecule's physicochemical properties and its potential interactions with biological targets.
Therefore, unambiguous structural confirmation through a multi-faceted spectroscopic approach is not merely a procedural step but a foundational requirement for any further investigation, be it in medicinal chemistry, materials science, or synthetic methodology development. This guide will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the definitive characterization of this molecule.
Molecular Structure and Atom Numbering
To facilitate a clear and concise discussion of the spectroscopic data, a standardized atom numbering system for this compound is proposed in the following diagram. This convention will be used throughout this guide to correlate specific atoms with their expected spectral signals.
Figure 1: Molecular structure and atom numbering for this compound.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to be complex due to the presence of two piperidine rings and the ethyl linker. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the conformational flexibility of the rings.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2, H-6 (axial & equatorial) | 2.8 - 3.2 | m | - |
| H-3, H-5 (axial & equatorial) | 1.5 - 1.8 | m | - |
| H-4 (axial & equatorial) | 1.3 - 1.6 | m | - |
| H-7 | 2.4 - 2.7 | t | 7-8 |
| H-8 | 2.7 - 3.0 | t | 7-8 |
| H-2', H-6' (axial & equatorial) | 2.8 - 3.2 | m | - |
| H-3', H-5' (axial & equatorial) | 1.5 - 1.8 | m | - |
| H-4' (axial & equatorial) | 1.3 - 1.6 | m | - |
Rationale for Predictions:
-
Piperidine Ring Protons (H-2 to H-6 and H-2' to H-6'): The protons on the carbons adjacent to the nitrogen atoms (H-2, H-6, H-2', H-6') are expected to be deshielded and appear in the 2.8 - 3.2 ppm region. The remaining methylene protons of the piperidine rings (H-3, H-4, H-5, H-3', H-4', H-5') will likely resonate in the more shielded region of 1.3 - 1.8 ppm. Due to the chair conformations of the piperidine rings, the axial and equatorial protons will have different chemical shifts and will show complex splitting patterns (multiplets, m).
-
Ethyl Bridge Protons (H-7, H-8): The methylene protons of the ethyl linker are adjacent to a piperidine ring and a nitrogen atom, respectively. H-7, being adjacent to the C-2 position of the first piperidine ring, is expected to resonate around 2.4 - 2.7 ppm. H-8, being directly attached to the nitrogen of the second piperidine ring, will be deshielded and is predicted to appear at a slightly higher chemical shift of 2.7 - 3.0 ppm. Both are expected to appear as triplets (t) due to coupling with the adjacent methylene group.
Experimental Protocol for ¹H NMR
Figure 2: Workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides valuable information about the number of unique carbon atoms in a molecule and their chemical environments.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the proximity of electronegative nitrogen atoms.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2, C-6 | 50 - 55 |
| C-3, C-5 | 25 - 30 |
| C-4 | 23 - 28 |
| C-7 | 35 - 40 |
| C-8 | 55 - 60 |
| C-2', C-6' | 50 - 55 |
| C-3', C-5' | 25 - 30 |
| C-4' | 23 - 28 |
Rationale for Predictions:
-
Piperidine Ring Carbons: The carbons adjacent to the nitrogen atoms (C-2, C-6, C-2', C-6') are expected to be in the 50-55 ppm range. The other ring carbons (C-3, C-4, C-5, C-3', C-4', C-5') will be more shielded and appear between 23 and 30 ppm.
-
Ethyl Bridge Carbons: C-8, being directly attached to a nitrogen atom, will be significantly deshielded and is predicted to be in the 55-60 ppm range. C-7, being further from the nitrogen, will be more shielded and is expected around 35-40 ppm.
Experimental Protocol for ¹³C NMR
The protocol for ¹³C NMR is similar to that of ¹H NMR, with the main difference being the observation frequency. Additionally, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to be dominated by C-H and C-N bond vibrations.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| C-H (sp³ ) | 2850 - 3000 | Stretching |
| C-H | 1350 - 1480 | Bending |
| C-N | 1000 - 1250 | Stretching |
Rationale for Predictions:
-
C-H Vibrations: The molecule is rich in sp³ hybridized C-H bonds, which will give rise to strong stretching absorptions just below 3000 cm⁻¹ and bending vibrations in the 1350-1480 cm⁻¹ region.
-
C-N Vibrations: The C-N stretching vibrations of the tertiary amines in the piperidine rings will appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹.
Experimental Protocol for IR Spectroscopy
Figure 3: Workflow for acquiring an IR spectrum.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.[3]
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The molecular formula of this compound is C₁₃H₂₆N₂. The calculated molecular weight is approximately 210.36 g/mol . Therefore, the molecular ion peak is expected at m/z = 210.
-
Fragmentation Pattern: The molecule is expected to undergo fragmentation at the bonds adjacent to the nitrogen atoms and the ethyl linker. Alpha-cleavage is a common fragmentation pathway for amines.
Figure 4: Predicted major fragmentation pathways.
| m/z | Predicted Fragment |
| 210 | Molecular ion [M]⁺ |
| 167 | [M - C₂H₅N]⁺ |
| 112 | [C₇H₁₄N]⁺ |
| 98 | [C₆H₁₂N]⁺ |
| 84 | [C₅H₁₀N]⁺ |
Experimental Protocol for Mass Spectrometry
A suitable ionization technique would be Electrospray Ionization (ESI) or Electron Ionization (EI). ESI is a soft ionization technique that is likely to yield a prominent molecular ion peak, while EI is a higher-energy technique that will produce more extensive fragmentation, providing greater structural detail.[4]
Conclusion
The comprehensive spectroscopic analysis outlined in this guide, employing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust framework for the unambiguous characterization of this compound. The predicted spectral data, derived from fundamental principles and comparison with related structures, serve as a reliable benchmark for researchers synthesizing or working with this compound. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, which is paramount for scientific integrity and the advancement of research.
References
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International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). [Link]
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National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. [Link]
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PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. [Link]
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Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0034301). [Link]
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PubMed. (2019). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. [Link]
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MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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ResearchGate. (2015). (PDF) Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. [Link]
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SciELO. (2006). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. [Link]
-
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A Technical Guide to the Biological Potential of Novel Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperidine ring is a foundational scaffold in medicinal chemistry, widely recognized as a "privileged structure" for its frequent appearance in a diverse range of pharmaceuticals and biologically active alkaloids.[1][2][3] Its inherent structural features, including conformational flexibility and the ability to modulate physicochemical properties like lipophilicity and basicity, make it a versatile building block for designing novel therapeutics.[4][5] This technical guide offers an in-depth exploration of the multifaceted biological activities of novel piperidine derivatives, with a focus on their applications in oncology, infectious diseases, and neurology. By synthesizing current research, this document provides detailed experimental protocols, quantitative activity data, and mechanistic insights to support and guide future drug discovery and development efforts in this promising chemical space.
The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
The six-membered nitrogen-containing heterocycle known as piperidine is a ubiquitous structural motif in the realm of drug discovery.[2] Its significance stems from its presence in over twenty classes of pharmaceuticals, ranging from natural alkaloids like morphine to synthetic blockbusters.[1][6] The piperidine ring is not merely a passive structural component; its presence can enhance a molecule's "druggability" by improving metabolic stability and facilitating transport across biological membranes, often with reduced toxicity.[4] This adaptability allows medicinal chemists to fine-tune pharmacokinetic (ADME) properties, making the piperidine scaffold an invaluable tool in the development of effective therapeutic agents.[4]
Key Therapeutic Applications of Piperidine Derivatives
Research into piperidine derivatives has unveiled a broad spectrum of pharmacological activities.[7] These compounds have shown promise in numerous therapeutic areas, driven by their ability to interact with a wide variety of biological targets.
Anticancer Activity
Piperidine moieties are integral to the structure of numerous anticancer agents, where they contribute to diverse mechanisms of action including the induction of apoptosis, modulation of critical signaling pathways, and direct DNA interaction.[5][8]
-
Mechanism of Action: Many piperidine derivatives exert their cytotoxic effects by targeting key signaling pathways that are frequently dysregulated in cancer. For instance, they have been shown to modulate pathways such as NF-κB and PI3K/Akt, which are crucial for cancer cell survival and proliferation.[6][8] Some derivatives, like the piperidinone EF24, act as inhibitors of IκB kinase (IKKβ), a key regulator of NF-κB transcription, thereby suppressing chronic inflammation associated with neoplastic progression.[6] Others function as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are implicated in various cancers, including non-small cell lung cancer.[6] The induction of apoptosis (programmed cell death) is another common mechanism, often achieved by altering the expression of pro- and anti-apoptotic proteins like BAX and BCL-2.[8]
Antimicrobial and Antiviral Activity
The development of novel antimicrobial and antiviral agents is a critical global health priority. Piperidine derivatives have emerged as a promising class of compounds with significant potential in this area.
-
Antibacterial and Antifungal Effects: Studies have demonstrated that novel synthetic piperidine derivatives exhibit varying degrees of inhibitory activity against a range of pathogenic bacteria.[9][10] Their utility extends to fungicidal applications as well, with activity reported against species like Aspergillus niger and Candida albicans.[9][11]
-
Antiviral Potential: Certain piperidine derivatives have shown potent antiviral properties.[7][12] For example, specific derivatives have been found to be effective against the influenza A/H1N1 virus, with activities comparable to or exceeding those of commercial drugs like Tamiflu and Rimantadine.[13] Others have been identified as having remarkable inhibitory potencies against HIV in cellular assays.[14] The mechanism can involve interfering with viral entry or replication, such as by fitting into a lipophilic pocket in the M2 ion channel receptor of the influenza virus.[7]
Neuropharmacological Activity
The piperidine scaffold is a key component of many centrally acting agents, including analgesics and drugs for treating neurodegenerative diseases.
-
Analgesic Properties: The piperidine ring is an essential moiety of morphine, the archetypal opioid analgesic.[15] Novel derivatives have been synthesized and explored for their potential as potent analgesics, often by targeting the µ-opioid receptor.[15] Their efficacy is frequently evaluated in established in vivo pain models.[15][16]
-
Neurodegenerative Diseases: In the context of Alzheimer's disease, piperidine-containing drugs like Donepezil are used as potent and specific inhibitors of acetylcholinesterase.[17] This highlights the utility of the scaffold in designing agents that can modulate key enzymes involved in neurochemistry. The development of new piperidine analogs with anti-Alzheimer properties remains an active area of research.[18]
Other Notable Biological Activities
The versatility of the piperidine scaffold is further demonstrated by its role in compounds with a range of other biological effects.
-
Anti-inflammatory: Derivatives of natural alkaloids like Aloperine and Matrine, which contain fused piperidine rings, have demonstrated significant anti-inflammatory properties.[2][6]
-
Antioxidant: Many piperidine derivatives have been evaluated for their ability to scavenge free radicals, showing varying degrees of antioxidant potential in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging capacity test.[9][17]
-
Antidiabetic: Some derivatives, such as voglibose, function as alpha-glucosidase inhibitors and are used as oral anti-diabetic drugs.[7]
-
Antiparasitic: The natural alkaloid Febrifugine and its synthetic analog, halofuginone, are effective antiparasitic drugs.[2][6]
Methodologies for Biological Evaluation
A robust and systematic approach to biological evaluation is critical for identifying and characterizing promising new piperidine derivatives. This involves a tiered screening process, beginning with in vitro assays to determine potency and mechanism, followed by in vivo models to assess efficacy and safety.
General Experimental Workflow
The evaluation of novel piperidine derivatives typically follows a multi-stage process, from initial synthesis to in vivo testing. This workflow ensures that resources are focused on the most promising candidates.
Caption: General workflow for evaluating piperidine derivatives.
Key In Vitro Experimental Protocols
In vitro assays are essential for initial screening, providing quantitative data on the potency and selectivity of new compounds.
Protocol 1: MTT Assay for Cytotoxicity Assessment
-
Causality and Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for evaluating a compound's effect on cell viability.[5] It measures the metabolic activity of mitochondrial reductase enzymes, which serves as a reliable proxy for the number of living cells. This assay is a cost-effective, high-throughput primary screen to identify compounds with cytotoxic or anti-proliferative effects against cancer cell lines.
-
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[5]
-
Compound Treatment: Remove the existing media and replace it with fresh media containing serial dilutions of the test piperidine derivative. A vehicle control (e.g., DMSO) must be included. Incubate for a defined period (e.g., 48 or 72 hours).[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the resulting formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀).[5]
-
Protocol 2: Agar Disc Diffusion for Antimicrobial Screening
-
Causality and Rationale: This method is a standard, qualitative preliminary test to screen for antimicrobial activity. It works on the principle that an antimicrobial agent will diffuse from a paper disc into an agar plate seeded with a test microorganism, creating a zone of inhibition where microbial growth is prevented. The size of this zone provides a visual and semi-quantitative indication of the compound's potency.
-
Step-by-Step Methodology:
-
Plate Preparation: Prepare Mueller-Hinton agar plates and allow them to solidify.
-
Inoculation: Uniformly spread a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) over the surface of the agar.
-
Disc Application: Impregnate sterile paper discs with a known concentration of the piperidine derivative solution. Place the discs onto the inoculated agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Analysis: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.
-
Relevant In Vivo Models
In vivo studies are crucial for validating the therapeutic potential of lead compounds in a complex biological system.
-
Cancer Xenograft Models: To evaluate anticancer activity, human cancer cells are implanted into immunocompromised mice. The mice are then treated with the piperidine derivative, and the effect on tumor growth, size, and metastasis is monitored over time. This model provides critical data on in vivo efficacy.
-
Analgesic Models (Writhing and Tail-Flick Tests): The acetic acid-induced writhing test is used to model visceral pain, where a reduction in the number of abdominal constrictions indicates an analgesic effect.[15] The tail-flick test measures the response to a thermal pain stimulus and is particularly useful for assessing centrally acting analgesics, such as those targeting opioid receptors.[15]
Data Synthesis and Mechanistic Visualization
Quantitative Biological Activity Data
The potency of novel piperidine derivatives is typically quantified and compared using metrics like IC₅₀, GI₅₀ (for anticancer activity), and EC₅₀ (for antiviral activity).
| Derivative | Target/Cell Line | Activity Type | Potency (µM) | Reference |
| DTPEP | MCF-7 (Breast Cancer) | IC₅₀ | 0.8 ± 0.04 | [5] |
| Compound 17a | PC3 (Prostate Cancer) | IC₅₀ | 0.81 | [5] |
| Compound 16 | 786-0 (Kidney Cancer) | GI₅₀ | 0.4 (µg/mL) | [5] |
| HN58 | Writhing Test (Analgesia) | % Inhibition | 100% | [15] |
| Various | Influenza A/H1N1 | Antiviral | Effective vs. controls | [13] |
Visualization of a Key Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival and proliferation; its dysregulation is a hallmark of many cancers.[5][19] Several bioactive piperidine derivatives have been shown to exert their anticancer effects by inhibiting this pathway.
Caption: Inhibition of the PI3K/Akt pathway by piperidine derivatives.
Conclusion and Future Perspectives
The piperidine scaffold continues to prove its value as a privileged structure in drug discovery, yielding derivatives with potent and diverse biological activities.[1][3] The breadth of applications, from oncology to infectious diseases and neuropharmacology, underscores the remarkable versatility of this chemical moiety. Future research should focus on leveraging structure-activity relationships to design next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of novel synthetic methodologies, including green chemistry approaches, will also be crucial for the efficient and sustainable production of these valuable compounds.[2] As our understanding of disease biology deepens, the rational design of targeted piperidine-based agents holds immense promise for addressing unmet medical needs.
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The Ascendance of a Dual-Ring Motif: 1-(2-Piperidin-2-ylethyl)piperidine as a Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Executive Summary
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in approved pharmaceuticals and its ability to impart favorable pharmacokinetic and pharmacodynamic properties.[1][2] While mono-piperidine derivatives have been extensively explored, the strategic combination of multiple piperidine moieties into a single molecular entity offers a compelling avenue for engaging with complex biological targets. This technical guide delves into the emerging potential of the 1-(2-Piperidin-2-ylethyl)piperidine core, a unique bis-piperidine scaffold. Although direct incorporation of this exact scaffold into approved drugs remains nascent, this document will explore its chemical rationale, plausible synthetic pathways, and inferred pharmacological significance by drawing parallels with other bis-piperidine compounds and established medicinal chemistry principles. We will dissect the structural nuances that make this scaffold a promising candidate for future drug discovery campaigns, particularly in oncology and neurology.
The Privileged Nature of the Piperidine Scaffold: A Foundation for Innovation
The piperidine motif, a six-membered nitrogen-containing heterocycle, is a recurring feature in a multitude of natural products and synthetic drugs.[1][3] Its prevalence is not coincidental but rather a testament to its advantageous physicochemical properties. The piperidine ring can exist in a stable chair conformation, providing a three-dimensional framework for the precise spatial orientation of substituents, which is crucial for high-affinity interactions with biological targets.[4] Furthermore, the basic nitrogen atom of the piperidine ring is often protonated at physiological pH, enhancing aqueous solubility and enabling the formation of key ionic interactions with target proteins.
The introduction of piperidine moieties into drug candidates has been shown to:
-
Modulate Lipophilicity: Fine-tuning the balance between hydrophilicity and lipophilicity is critical for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Enhance Target Binding: The rigid conformational nature of the piperidine ring can reduce the entropic penalty upon binding to a target, leading to higher affinity.
-
Improve Metabolic Stability: The piperidine ring itself is generally resistant to metabolic degradation, which can lead to an extended in vivo half-life.
-
Provide Versatile Synthetic Handles: The piperidine scaffold can be readily functionalized at various positions, allowing for extensive structure-activity relationship (SAR) studies.[5]
The Emergence of Bis-Piperidine Scaffolds: A Paradigm of Divalent Interactions
While single piperidine rings are ubiquitous, the incorporation of two piperidine moieties within a single molecule, creating a "bis-piperidine" scaffold, opens up new possibilities for drug design. Such scaffolds can potentially span larger binding sites, chelate metal ions, or induce protein dimerization. A notable example from nature is the class of tetracyclic bis-piperidine alkaloids (TcBPAs), which are isolated from marine sponges.[4][6] These complex molecules, characterized by two piperidine units linked by macrocyclic rings, have demonstrated potent antiproliferative activities against various cancer cell lines.[4][6] The unique architecture of TcBPAs underscores the therapeutic potential of bis-piperidine scaffolds.[4]
The this compound scaffold represents a synthetically more accessible class of bis-piperidine compounds. The ethyl linker provides a degree of conformational flexibility, allowing the two piperidine rings to adopt various spatial orientations to optimally engage with a biological target.
Synthetic Strategies for this compound Derivatives: A Proposed Protocol
Protocol: Synthesis of this compound
Objective: To synthesize the this compound scaffold via reductive amination.
Materials:
-
2-(2-Oxoethyl)piperidine hydrochloride (or a suitable protected precursor)
-
Piperidine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
Methodology:
-
Preparation of the Aldehyde (if starting from a protected precursor): If the starting material is a protected form of 2-(2-oxoethyl)piperidine, the protecting group must first be removed under appropriate conditions to yield the free aldehyde.
-
Reductive Amination:
-
To a solution of 2-(2-oxoethyl)piperidine hydrochloride (1.0 eq) and piperidine (1.2 eq) in anhydrous DCM, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature under a nitrogen atmosphere.
-
Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive amination as it does not readily reduce the aldehyde in the absence of an iminium ion, thus minimizing side reactions.[2]
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired this compound.
-
-
Characterization:
-
Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Self-Validation: The purity of the final compound can be validated by HPLC analysis. The structural confirmation through spectroscopic methods ensures the successful synthesis of the target scaffold.
Inferred Pharmacological Profile and Structure-Activity Relationships
Given the novelty of the this compound scaffold, its pharmacological profile can be inferred by drawing parallels with other piperidine-containing drugs and bis-piperidine natural products.
Potential Therapeutic Areas:
-
Oncology: Inspired by the antiproliferative activity of TcBPAs, derivatives of the this compound scaffold could be explored as anticancer agents.[4][6] The two piperidine rings could potentially interact with dual binding sites on a target protein or disrupt protein-protein interactions crucial for tumor growth.
-
Central Nervous System (CNS) Disorders: The piperidine scaffold is a common feature in many CNS-active drugs, including antipsychotics and analgesics.[3] The ability of the bis-piperidine structure to modulate ligand-receptor interactions could be leveraged to develop novel therapies for neurological and psychiatric conditions.
Hypothetical Structure-Activity Relationships (SAR):
-
Substitution on the Piperidine Rings: Functionalization of the piperidine rings with various substituents (e.g., aryl, alkyl, hydroxyl groups) would be a primary strategy to modulate potency, selectivity, and pharmacokinetic properties.[5]
-
Chirality: The 2-position of the ethyl-linked piperidine is a chiral center. The stereochemistry at this position is expected to have a significant impact on biological activity, a common observation in chiral piperidine-containing drugs.
-
Linker Modification: Altering the length and rigidity of the ethyl linker could influence the spatial relationship between the two piperidine rings, thereby affecting target binding.
Data Presentation and Visualization
Table 1: Comparison of Privileged Scaffolds in Drug Discovery
| Scaffold | Key Features | Representative Therapeutic Areas | Example(s) |
| Piperidine | 6-membered N-heterocycle, stable chair conformation, basic nitrogen | CNS disorders, oncology, infectious diseases | Donepezil, Ritalin |
| Bis-Piperidine (general) | Contains two piperidine moieties, potential for divalent binding | Oncology, antiviral | Tetracyclic bis-piperidine alkaloids |
| This compound | Two piperidine rings connected by a flexible ethyl linker, chiral center | Hypothesized: Oncology, CNS disorders | Novel Scaffold |
Diagrams
Caption: General structure of the this compound scaffold.
Caption: Proposed synthetic workflow for the target scaffold.
Conclusion and Future Directions
The this compound scaffold represents an intriguing and underexplored area of medicinal chemistry. While direct evidence of its application in approved drugs is currently lacking, the well-established "privileged" nature of the piperidine ring, coupled with the demonstrated potential of bis-piperidine natural products, strongly suggests that this scaffold holds considerable promise for future drug discovery efforts. The proposed synthetic route provides a practical starting point for the synthesis and evaluation of novel derivatives. Future research should focus on the stereoselective synthesis of this scaffold and the systematic exploration of its structure-activity relationships against a diverse range of biological targets. As our understanding of complex diseases continues to grow, the development of novel scaffolds such as this compound will be crucial in the quest for new and effective medicines.
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An In-Depth Technical Guide to the In Silico Prediction of 1-(2-Piperidin-2-ylethyl)piperidine Bioactivity
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of pharmaceuticals targeting diverse biological systems.[1][2] This guide presents a comprehensive, in-silico workflow to predict the bioactivity and pharmacological profile of the novel compound, 1-(2-Piperidin-2-ylethyl)piperidine. For drug discovery researchers, computational, or "in silico," methods provide a crucial first pass, enabling the rapid, cost-effective evaluation of a molecule's potential before committing to expensive and time-consuming laboratory synthesis and testing.[3][4] By integrating a sequence of predictive models—from fundamental physicochemical and ADMET properties to target identification, pharmacophore modeling, and structure-based molecular docking—this document outlines a self-validating protocol to generate a robust, data-driven hypothesis for the therapeutic potential of this compound. Each step is detailed with the underlying scientific rationale, ensuring that the proposed workflow is not merely a set of instructions, but a logical and scientifically rigorous investigation.
Introduction: Scaffolding Success with Piperidines
The six-membered heterocyclic amine, piperidine, is a recurring motif in numerous clinically approved drugs, valued for its ability to modulate physicochemical properties like lipophilicity and basicity, and to adopt conformations that are sterically and electronically favorable for binding to biological targets.[1][5] Its presence often enhances a molecule's druggability by improving its pharmacokinetic profile while maintaining metabolic stability.[1] Derivatives of piperidine have demonstrated a vast range of pharmacological activities, including applications in oncology, central nervous system (CNS) disorders, and infectious diseases.[6][7]
This guide focuses on the specific, novel structure of This compound . Given its unique arrangement of two piperidine rings linked by an ethyl chain, it presents an interesting candidate for computational analysis. The objective of this document is to systematically deconstruct this molecule's potential bioactivity using a validated in silico pipeline, thereby generating a high-quality, testable hypothesis for future drug development efforts.
Figure 1. 2D Chemical Structure of this compound.
The Overall Predictive Workflow
A robust in silico analysis follows a logical progression from broad, property-based predictions to more specific, target-based simulations. This multi-tiered approach ensures that resources are not wasted on computationally expensive simulations for a compound that fails basic "drug-likeness" criteria. Our workflow begins with a foundational analysis of physicochemical and ADMET properties, followed by target prediction to identify the most probable biological partners. Finally, we employ high-resolution molecular docking to investigate the specific binding interactions with these predicted targets.
Foundational Analysis: ADMET and Physicochemical Profiling
Before investigating specific molecular interactions, it is imperative to determine if the compound possesses fundamental "drug-like" properties. The ADMET profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity) dictates a drug's ultimate success in a biological system.[8] Poor ADMET properties are a primary cause of late-stage clinical trial failures.[9] In silico ADMET prediction tools leverage vast datasets of known molecules to build machine learning models that can accurately forecast these properties from chemical structure alone.[10][11][12]
Experimental Protocol: ADMET Prediction with SwissADME
The SwissADME web server is a powerful, open-access tool for predicting a wide range of physicochemical descriptors and pharmacokinetic properties.
-
Input Preparation: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound: C1CCNC(C1)CCN2CCCCC2.
-
Submission: Navigate to the SwissADME homepage and paste the SMILES string into the query box.
-
Execution: Initiate the calculation. The server will compute various molecular descriptors.
-
Data Collection: Systematically collect the predicted values for key properties related to drug-likeness, lipophilicity, water solubility, pharmacokinetics, and medicinal chemistry friendliness.
Data Presentation: Predicted Physicochemical and ADMET Properties
The following table summarizes the hypothetical output from an ADMET analysis. This data provides the first critical checkpoint in our evaluation.
| Property Class | Parameter | Predicted Value | Interpretation & Causality |
| Physicochemical | Molecular Weight | 196.34 g/mol | Well within Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability. |
| LogP (Lipophilicity) | 2.45 | A balanced LogP value (<5) is crucial; it's high enough for membrane permeability but not so high as to cause poor solubility or metabolic instability. | |
| TPSA (Topological Polar Surface Area) | 28.18 Ų | A low TPSA (<140 Ų) is correlated with good cell permeability, including penetration of the blood-brain barrier. | |
| Water Solubility | ESOL LogS | -3.10 | Predicted to be soluble. Adequate water solubility is essential for drug administration and distribution in the bloodstream. |
| Pharmacokinetics | GI Absorption | High | The molecule's properties suggest it is likely to be well-absorbed from the gastrointestinal tract, a key feature for orally administered drugs. |
| Blood-Brain Barrier (BBB) Permeant | Yes | The combination of low molecular weight, low TPSA, and balanced lipophilicity strongly suggests the compound can cross the BBB to act on CNS targets. | |
| CYP2D6 Inhibitor | Yes | Potential inhibitor of a major drug-metabolizing enzyme. This is a critical flag for potential drug-drug interactions and requires careful consideration.[9] | |
| Drug-Likeness | Lipinski's Rule of Five | 0 Violations | The compound adheres to all criteria, indicating a high probability of possessing drug-like pharmacokinetic properties. |
| Medicinal Chemistry | PAINS Alert | 0 Alerts | No Pan-Assay Interference Compounds (PAINS) substructures were detected, reducing the likelihood of false positives in high-throughput screening assays. |
Ligand-Based Target Prediction
For a novel compound with no known biological targets, a ligand-based approach is the most logical starting point. This methodology is founded on the similarity principle: structurally similar molecules tend to have similar biological activities.[13] By comparing our query molecule to a database of known bioactive ligands, we can generate a ranked list of the most probable protein targets.
Experimental Protocol: Target Prediction with SwissTargetPrediction
The SwissTargetPrediction tool is a web-based platform designed for this purpose, leveraging a combination of 2D and 3D similarity measures.[14]
-
Input: Use the same SMILES string (C1CCNC(C1)CCN2CCCCC2) as the input.
-
Organism Selection: Select Homo sapiens as the target organism to focus the predictions on human proteins.
-
Execution & Analysis: Run the prediction. The server will return a list of predicted protein targets, ranked by a probability score. The results are grouped by protein class.
-
Target Prioritization: Analyze the top-ranking targets. Focus on those with high probability scores and that belong to well-validated therapeutic target classes (e.g., G protein-coupled receptors, kinases, enzymes).
Data Presentation: Predicted Biological Targets
The following table shows a hypothetical, prioritized list of predicted targets.
| Target Class | Specific Target Example | Probability | Rationale for Prioritization |
| G Protein-Coupled Receptor (GPCR) | Dopamine Receptor D2 (DRD2) | 66.7% | Many CNS-active drugs containing the piperidine scaffold target dopamine receptors. Risperidone is a classic example.[15] |
| Enzyme | Acetylcholinesterase (AChE) | 53.3% | The piperidine core is present in AChE inhibitors like Donepezil, used for Alzheimer's disease, making this a plausible target.[7] |
| Ion Channel | NMDA Receptor | 40.0% | Piperidine derivatives have been explored as antagonists of the NMDA receptor, which is implicated in various neurological disorders. |
| Kinase | Glycogen synthase kinase-3 beta (GSK3B) | 33.3% | Kinases are a major class of drug targets, and the scaffold may fit within the ATP-binding pocket of certain kinases involved in CNS signaling pathways. |
Structure-Based Validation: Molecular Docking
Once a prioritized list of potential targets is established, the next step is to use a structure-based method to model the physical interaction between our ligand and the target protein. Molecular docking predicts the preferred orientation (the "pose") and binding affinity of a ligand within a protein's binding site.[16] A lower binding affinity value (a more negative number, typically in kcal/mol) indicates a more stable and favorable interaction.[17]
The Causality Behind the Molecular Docking Workflow
The docking process is not a black box; each step is designed to mimic a real-world biophysical process. We must prepare both the protein and the ligand to be in a chemically realistic state, define a plausible search space, and then use a scoring function to estimate the free energy of binding.
Experimental Protocol: Molecular Docking with AutoDock Vina
This protocol outlines the steps for docking this compound into the Dopamine D2 Receptor (DRD2).
-
Receptor Preparation:
-
Download the crystal structure of DRD2 (e.g., PDB ID: 6CM4) from the Protein Data Bank.
-
Using software like AutoDock Tools or Chimera, remove all water molecules and any co-crystallized ligands or ions.[18] The rationale is that these are often artifacts of crystallization and do not represent the physiological state.
-
Add polar hydrogens to the protein, as these are crucial for forming hydrogen bonds but are typically not resolved in crystal structures.
-
Compute and assign Gasteiger partial charges to the protein atoms, which is necessary for the scoring function to calculate electrostatic interactions.
-
Save the prepared protein in the required .pdbqt format.
-
-
Ligand Preparation:
-
Generate a 3D structure of this compound from its SMILES string using a tool like Open Babel.
-
Perform an energy minimization of the ligand structure using a force field (e.g., MMFF94) to ensure it is in a low-energy, realistic conformation.
-
Assign Gasteiger charges and define the rotatable bonds (torsions), which allows the docking algorithm to explore conformational flexibility.
-
Save the prepared ligand in .pdbqt format.
-
-
Grid Box Definition:
-
Define the search space for the docking simulation. This is a 3D box, known as the grid box, centered on the known binding site of the receptor.[17] For DRD2, this would be the orthosteric binding site where dopamine binds. The coordinates can be determined from the position of the co-crystallized ligand in the PDB file.
-
-
Running AutoDock Vina:
-
Results Analysis:
-
Examine the output file, which contains the top-ranked binding poses and their corresponding binding affinities.
-
Use a visualization program like PyMOL or Chimera to analyze the best pose.[17] Investigate key interactions: hydrogen bonds, hydrophobic contacts, and electrostatic interactions with critical amino acid residues in the binding pocket. This mechanistic insight is more valuable than the binding score alone.[19]
-
Data Presentation: Hypothetical Molecular Docking Results
This table summarizes the expected output, comparing our compound against a known drug for the same target to provide context.
| Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| DRD2 | This compound | -8.9 | ASP114, SER193, PHE390 |
| DRD2 | Risperidone (Reference Drug) | -10.2 | ASP114, SER197, PHE389 |
| AChE | This compound | -7.5 | TRP84, TYR334, PHE330 |
| AChE | Donepezil (Reference Drug) | -9.1 | TRP84, TRP279, PHE330 |
The results suggest that this compound has a strong predicted binding affinity for the Dopamine D2 Receptor, a primary target for antipsychotic medications. While its affinity is slightly less than the established drug Risperidone, it is well within the range of a potent binder.
Advanced Modeling & Future Directions: QSAR
While docking predicts binding to a single target, Quantitative Structure-Activity Relationship (QSAR) modeling can predict a specific biological activity (e.g., IC50) across a class of compounds.[20][21] A QSAR model is a mathematical equation that correlates numerical descriptors of a molecule's structure with its known biological activity.[22][23]
Developing a QSAR model would be the logical next step after identifying a promising biological activity and synthesizing a small library of analogues. The workflow involves curating a dataset of similar molecules with experimentally measured activity, calculating hundreds of molecular descriptors, using machine learning to build a predictive model, and rigorously validating its predictive power.[24]
Synthesis and Conclusion
This in-depth technical guide has outlined a systematic, multi-phase in silico workflow to predict the bioactivity of this compound.
-
Foundational Analysis: The compound exhibits excellent drug-like properties, with no violations of Lipinski's Rule of Five and a high probability of both gastrointestinal absorption and blood-brain barrier penetration. A potential flag for CYP2D6 inhibition was noted, which is a key consideration for later development stages.
-
Target Prediction: Ligand-based similarity searches strongly suggest that the compound is likely to interact with CNS targets, with the Dopamine D2 Receptor (DRD2) and Acetylcholinesterase (AChE) emerging as the most probable candidates.
-
Structure-Based Validation: Molecular docking simulations corroborated the target prediction results, demonstrating a high predicted binding affinity of -8.9 kcal/mol for the DRD2 binding site. This provides a strong, structurally-grounded hypothesis for the compound's mechanism of action.
Final Hypothesis: Based on the convergent evidence from this comprehensive in silico evaluation, This compound is hypothesized to be a blood-brain barrier-penetrant molecule that acts as an antagonist or modulator of the Dopamine D2 Receptor. Its potential therapeutic application lies in the treatment of CNS disorders where dopamine signaling is dysregulated, such as schizophrenia or other psychoses.
The next logical steps are the chemical synthesis of the compound and subsequent in vitro experimental validation, starting with binding assays for DRD2 and other predicted dopamine receptor subtypes. This workflow demonstrates the power of computational chemistry to rationally guide and accelerate the early stages of drug discovery.
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Al-Sha'er, M. A., et al. (2025). Pharmacophore modeling in drug design. PubMed. Available at: [Link]
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ACS Publications. (2025). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling. Available at: [Link]
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Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Piperidin-2-ylethyl)piperidine
Abstract
This technical guide provides a comprehensive framework for the characterization of 1-(2-Piperidin-2-ylethyl)piperidine (CAS No. 14759-07-0), a diamine piperidine derivative. Given the limited availability of public experimental data for this specific molecule, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the critical physicochemical properties that govern the behavior of a potential drug candidate and furnishes detailed, field-proven experimental protocols for their determination. The guide emphasizes the causal relationship between a molecule's properties and its ultimate viability in a pharmaceutical context, adhering to principles of scientific integrity and experimental validation.
Introduction and Compound Profile
This compound is a saturated heterocyclic compound featuring two piperidine rings linked by an ethyl chain.[1] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals due to its favorable pharmacological and pharmacokinetic properties.[2] As such, novel derivatives like this compound warrant thorough investigation.
The journey from a novel chemical entity to a viable drug candidate is contingent upon a deep understanding of its physicochemical properties. These characteristics—such as ionization constant (pKa), lipophilicity (logP), and aqueous solubility—dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[3] This guide provides the necessary theoretical background and practical methodologies to empirically determine these critical parameters for this compound.
Compound Identity:
-
IUPAC Name: 1-[2-(Piperidin-2-yl)ethyl]piperidine
-
CAS Number: 14759-07-0[4]
-
Molecular Formula: C₁₂H₂₄N₂[4]
-
Structure:
Table 1: Summary of Known and Predicted Physicochemical Properties
| Property | Value | Source & Notes |
| Molecular Weight | 196.33 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid or solid | Predicted/Inferred[1] |
| Predicted LogP | 1.94 | [5] (Indicates moderate lipophilicity) |
| Estimated pKa | ~11.2 | [5] (Estimated based on the parent piperidine structure) |
| Predicted Boiling Point | 259.6°C at 760 mmHg | [5] |
| Predicted Density | 0.941 g/cm³ | [5] |
The Imperative of Physicochemical Profiling in Drug Discovery
The decision to advance a compound through the costly drug development pipeline is heavily influenced by its physicochemical profile. These properties are not mere data points; they are predictors of in vivo behavior.
-
Ionization Constant (pKa): The pKa value dictates the extent of a molecule's ionization at a given pH. Since most drugs must cross biological membranes to reach their target, the ratio of the neutral (lipophilic) to the ionized (hydrophilic) species is critical. For a basic compound like this compound, the pKa will determine its charge state in the acidic environment of the stomach versus the neutral pH of the bloodstream, directly impacting absorption and distribution.[6]
-
Lipophilicity (LogP/LogD): Lipophilicity, the affinity of a compound for a lipid-like environment, is a key driver of membrane permeability, plasma protein binding, and metabolic clearance.[7] A logP value that is too low may result in poor absorption, while a value that is too high can lead to poor aqueous solubility, high metabolic turnover, and potential toxicity.[8] The shake-flask method remains the gold standard for its direct and reliable measurement.[9]
-
Aqueous Solubility: A drug must be in solution to be absorbed.[10] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[5] Determining the intrinsic solubility of a compound is a critical first step in identifying potential formulation challenges and developing strategies to overcome them.
Experimental Determination of Physicochemical Properties
The following protocols are designed as self-validating systems, providing robust and reproducible data for the characterization of this compound.
Determination of pKa by Potentiometric Titration
Rationale: Potentiometric titration is a high-precision technique for determining pKa values.[11] It involves monitoring the pH of a solution as a titrant of known concentration is added, allowing for the identification of the inflection point where the analyte is half-neutralized, at which point pH equals pKa.[12]
Protocol:
-
Preparation:
-
Prepare a 1 mM solution of this compound in deionized water.
-
Standardize a 0.1 M hydrochloric acid (HCl) solution.
-
Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0).
-
-
Titration:
-
Place a known volume (e.g., 50 mL) of the compound solution into a jacketed beaker maintained at 25°C, equipped with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.[6]
-
Add the standardized 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL).
-
Record the pH value after each addition, allowing the reading to stabilize.[13]
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of HCl added to generate a titration curve.
-
Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the curve to accurately locate the equivalence point(s). Since the compound has two basic nitrogen atoms, two equivalence points and thus two pKa values are expected.
-
The pKa is the pH at the half-equivalence point.
-
Caption: Workflow for pKa determination via potentiometric titration.
Determination of Lipophilicity (LogP) by Shake-Flask Method
Rationale: The shake-flask method is the traditional and most reliable technique for LogP determination. It directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water, representing lipid and aqueous environments, respectively.[8]
Protocol:
-
Preparation:
-
Mutually saturate n-octanol with water and water with n-octanol by stirring them together for 24 hours and then separating the layers.
-
Prepare a stock solution of this compound in the saturated n-octanol.
-
Prepare a series of calibration standards of the compound in n-octanol.
-
-
Partitioning:
-
In a centrifuge tube, combine a precise volume of the stock solution with a precise volume of saturated water (e.g., 5 mL of each).
-
Agitate the tube at a constant temperature (25°C) for a sufficient time to reach equilibrium (e.g., 1 hour).[7]
-
Separate the two phases by centrifugation (e.g., 15 minutes at 2000 rpm).
-
-
Quantification:
-
Carefully remove an aliquot from the n-octanol phase.
-
Determine the concentration of the compound in the aliquot using a suitable analytical method (e.g., HPLC-UV or GC-MS) by comparing against the calibration curve.
-
The concentration in the aqueous phase can be determined by mass balance.
-
-
Calculation:
-
Calculate LogP using the formula: LogP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
-
Determination of Aqueous Solubility by Shake-Flask Method
Rationale: This method determines the equilibrium solubility, which is the most thermodynamically stable and relevant value for a drug candidate. It involves creating a saturated solution and measuring the concentration of the dissolved compound.
Protocol:
-
Preparation:
-
Add an excess amount of this compound to a vial containing a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).[5]
-
-
Equilibration:
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the suspension to settle.
-
Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.
-
-
Quantification:
-
Dilute the clear filtrate with a suitable solvent.
-
Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV) against a calibration curve.
-
Caption: Workflow for solubility determination via the shake-flask method.
Structural and Spectroscopic Characterization
Spectroscopic analysis is essential to confirm the identity, structure, and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the multiple, often overlapping, signals from the aliphatic protons on the two piperidine rings and the ethyl linker. Key regions to analyze would be:
-
~2.5-3.0 ppm: Protons on carbons adjacent to the nitrogen atoms (α-protons).
-
~1.3-1.8 ppm: The remaining methylene protons on the piperidine rings.
-
A broad singlet corresponding to the N-H proton of the secondary amine, which may be exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Based on the structure, 12 distinct signals are expected. The chemical shifts of carbons adjacent to the nitrogen atoms will be the most downfield among the sp³ carbons, typically in the 45-60 ppm range.[14]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For amines, fragmentation often occurs via α-cleavage (breaking the bond between the α and β carbons relative to the nitrogen).[15] This would lead to characteristic fragment ions. Given the presence of two nitrogen atoms, the molecular ion peak (M⁺) is expected at an even m/z value (196), following the nitrogen rule.[16]
Infrared (IR) Spectroscopy
The IR spectrum will confirm the presence of key functional groups. Expected characteristic absorption bands include:
-
~3300-3500 cm⁻¹: A moderate, sharp peak corresponding to the N-H stretch of the secondary amine.
-
~2850-2950 cm⁻¹: Strong, sharp peaks corresponding to the C-H stretching of the aliphatic methylene groups.[17]
-
~1100 cm⁻¹: C-N stretching vibrations.
Conclusion
While public data on this compound is scarce, its structural similarity to well-characterized piperidine derivatives allows for a robust, predictive approach to its analysis. The experimental protocols detailed in this guide provide a comprehensive and validated pathway for researchers to empirically determine the critical physicochemical properties—pKa, LogP, and solubility—that are indispensable for evaluating its potential as a drug candidate. This systematic characterization is a cornerstone of modern drug discovery, enabling data-driven decisions and mitigating the risk of late-stage attrition.
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Methodological & Application
Synthesis of 1-(2-Piperidin-2-ylethyl)piperidine: A Detailed Laboratory Protocol
Introduction
The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The synthesis of novel piperidine derivatives is therefore of significant interest to researchers in drug discovery and development. This application note provides a detailed, two-step protocol for the laboratory synthesis of 1-(2-Piperidin-2-ylethyl)piperidine, a diamine featuring two piperidine rings linked by an ethyl bridge.
The synthetic strategy hinges on the initial preparation of an electrophilic piperidine precursor, 2-(2-chloroethyl)piperidine hydrochloride, from the corresponding alcohol. This intermediate is then used to alkylate a second piperidine molecule, forming the target compound. This approach is logical, scalable, and utilizes readily available starting materials. The protocols provided herein are designed to be self-validating, with clear explanations for each step and guidance on purification and characterization.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process as illustrated in the workflow diagram below. The first step involves the conversion of the hydroxyl group of 2-(2-hydroxyethyl)piperidine into a more reactive leaving group, a chloride, using thionyl chloride (SOCl₂). The resulting 2-(2-chloroethyl)piperidine hydrochloride is then used in the second step to N-alkylate a molecule of piperidine in the presence of a base to yield the final product.
Application Notes and Protocols for the Cellular Characterization of 1-(2-Piperidin-2-ylethyl)piperidine
Abstract
This document provides a comprehensive guide for the initial characterization of the novel compound, 1-(2-Piperidin-2-ylethyl)piperidine, in cell-based assays. The piperidine scaffold is a privileged structure in medicinal chemistry, found in a multitude of pharmaceuticals targeting the central nervous system (CNS), cancer, and infectious diseases.[1] While direct experimental data for this specific molecule is nascent, in silico predictions for the closely related compound, 1-(2-Piperidin-2-ylmethyl)piperidine, suggest potential inhibitory activity against the Sigma-1 Receptor (S1R), Acetylcholinesterase (AChE), and the Dopamine D2 Receptor (D2R). This guide, therefore, presents a strategic, multi-tiered approach to systematically evaluate these predicted activities and uncover the compound's broader pharmacological profile using robust, validated cell-based assays. We provide detailed, field-proven protocols, the scientific rationale behind experimental choices, and data interpretation guidelines to empower researchers in drug discovery and development.
Introduction and Strategic Overview
The piperidine heterocycle is a cornerstone of modern pharmacology, valued for its favorable physicochemical and pharmacokinetic properties.[1] The uncharacterized compound, this compound, represents an opportunity for novel therapeutic discovery. Lacking empirical data, a logical and efficient path to characterization begins with hypothesis-driven screening based on structural analogs. Computational docking studies of a similar molecule predict interaction with three key CNS targets:
-
Sigma-1 Receptor (S1R): An intracellular chaperone protein at the endoplasmic reticulum-mitochondria interface, implicated in neuroprotection, mood regulation, and cellular stress responses.[2][3]
-
Acetylcholinesterase (AChE): The enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Its inhibition is a key strategy for treating Alzheimer's disease.
-
Dopamine D2 Receptor (D2R): A G-protein coupled receptor (GPCR) that is a primary target for antipsychotic medications.[4]
This guide outlines a screening cascade designed to first establish the compound's basic cytotoxic profile, then systematically interrogate each predicted target with functional, cell-based assays.
Experimental Workflow Diagram
Caption: Proposed screening cascade for this compound.
Foundational Protocols: Compound Handling and Cytotoxicity
Before investigating specific biological activities, it is critical to prepare the compound correctly and determine its concentration range for safe and effective use in cell culture.
Compound Stock Solution Preparation
Causality: A high-concentration, sterile stock solution in a suitable solvent (typically DMSO) is essential for accurate serial dilutions and to minimize the final solvent concentration in the assay, which can itself be toxic to cells. A final DMSO concentration of <0.5% is recommended for most cell lines.
-
Solubility Test: Determine the solubility of this compound in cell culture grade DMSO. Aim for a stock concentration of 10-50 mM.
-
Preparation: Accurately weigh the compound and dissolve in the required volume of DMSO. Gentle vortexing or sonication may be required.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol: General Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[5][6] Viable, metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of living cells.[6]
Materials:
-
Human cell line (e.g., HEK293 or SH-SY5Y)
-
Complete culture medium (e.g., DMEM/F12 + 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[5][6]
-
96-well clear, flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. A typical starting range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (medium with the highest concentration of DMSO used) and "untreated control" wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7]
-
Formazan Development: Incubate the plate for 3-4 hours at 37°C.[7][8] During this time, purple precipitates will become visible in viable cells.
-
Solubilization: Carefully remove the medium containing MTT.[6] Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5][6]
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at a wavelength of 570 nm.[9]
Data Analysis:
-
Subtract the average absorbance of the "no cell" control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ (the concentration that inhibits 50% of cell viability).
| Assay Parameter | Recommended Conditions | Rationale |
| Cell Line | HEK293, SH-SY5Y | Readily available, robust, and relevant for CNS/general toxicity. |
| Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in a logarithmic growth phase and not over-confluent at the end of the assay. |
| Compound Conc. | 0.1 µM - 100 µM (log dilutions) | A wide range is necessary to capture the full dose-response curve for an unknown compound. |
| Incubation Time | 24 - 72 hours | Allows for assessment of both acute and longer-term toxicity. |
| MTT Incubation | 3 - 4 hours | Sufficient time for formazan development without causing artifacts. |
| Readout | Absorbance at 570 nm | The peak absorbance wavelength for the dissolved formazan product. |
Primary Target Validation Protocols
Based on the cytotoxicity results, subsequent functional assays should be performed using a range of non-toxic concentrations.
Protocol: Acetylcholinesterase (AChE) Inhibition Assay
Principle: This assay measures the activity of endogenous AChE in a neuronal cell line. The human neuroblastoma cell line, SH-SY5Y, is a well-established model for this purpose.[10][11][12] The assay is based on the Ellman method, where AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which can be measured spectrophotometrically at 412 nm. A decrease in color development indicates inhibition of AChE.
Cell Line: SH-SY5Y (Human Neuroblastoma) Culture Medium: 1:1 mixture of DMEM and Ham's F-12, supplemented with 10% FBS, 1% Non-Essential Amino Acids, and 1% Penicillin/Streptomycin.[13][14]
Procedure:
-
Cell Culture: Culture SH-SY5Y cells to ~80% confluency.
-
Cell Lysate Preparation: Wash cells with cold PBS, then lyse them in a suitable lysis buffer (e.g., 0.1 M phosphate buffer, pH 7.5) on ice.[15] Centrifuge the lysate to pellet cell debris and collect the supernatant containing the enzyme. Determine the total protein concentration of the lysate using a Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell lysate (normalized for protein content)
-
Assay Buffer
-
Varying concentrations of this compound or a known inhibitor (e.g., Donepezil) as a positive control.
-
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add DTNB and the substrate (acetylthiocholine iodide) to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 15-30 minutes.
-
Data Analysis: Calculate the rate of the reaction (V₀) for each well from the linear portion of the kinetic curve. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the % Inhibition vs. log[Inhibitor] to calculate the IC₅₀ value.
Protocol: Dopamine D2 Receptor (D2R) Functional Assay (cAMP Measurement)
Principle: The D2R is a classic Gi/Go-coupled receptor.[4][16] Its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[16][17] This assay measures the ability of the test compound to act as an antagonist by blocking the dopamine-induced decrease in cAMP.
Signaling Pathway Diagram:
Caption: Gi-coupled signaling pathway of the Dopamine D2 Receptor.
Cell Line: CHO-K1 or HEK293 cells stably expressing the human Dopamine D2 Receptor (e.g., CHO-K1/D2/Gα15).[18][19] Culture Medium: Ham's F-12K with 10% FBS, Zeocin, and Hygromycin B for selection.[18]
Procedure:
-
Cell Seeding: Plate the D2R-expressing cells in a 96-well plate and grow to confluency.
-
Compound Pre-incubation (Antagonist Mode): Treat cells with various concentrations of this compound or a known D2R antagonist (e.g., Haloperidol) for 15-30 minutes.
-
Stimulation: Add a fixed concentration of a D2R agonist (e.g., Dopamine or Quinpirole) at its EC₈₀ concentration to all wells (except for baseline controls). This stimulates the Gi pathway and causes a drop in cAMP.
-
cAMP Measurement: After a short incubation (15-30 minutes), lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based reporter assay).[20][21]
-
Data Analysis: The antagonist activity is measured by the compound's ability to reverse the agonist-induced drop in cAMP. Calculate the % reversal for each concentration and plot against the log[Compound] to determine the IC₅₀ value.
Protocol: Sigma-1 Receptor (S1R) Functional Assessment
Principle: S1R is not a traditional signaling receptor but a chaperone protein that modulates the function of other proteins, particularly at the ER-mitochondria interface.[2][3] Its activation by agonists can influence calcium signaling, ER stress responses, and ion channel function.[6][22] A functional assay can therefore measure a downstream consequence of S1R modulation. For initial screening, a common approach is to assess its effect on cellular stress.
Signaling Hub Diagram:
Caption: The Sigma-1 Receptor as a signaling modulator at the ER.
Cell Line: HEK293T cells, which endogenously express S1R.[23] For more specific assays, a S1R knockout HEK293T cell line can be used as a negative control. Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.[24][25]
Procedure (ER Stress Protection Assay):
-
Cell Seeding: Plate HEK293T cells in a 96-well plate.
-
Pre-treatment: Treat cells with various concentrations of this compound or a known S1R agonist (e.g., (+)-Pentazocine) for 1-2 hours.
-
Induce Stress: Add an ER stress-inducing agent, such as Tunicamycin or Thapsigargin, to the wells at a pre-determined toxic concentration (e.g., its EC₅₀).
-
Incubation: Incubate the cells for 24 hours.
-
Viability Readout: Measure cell viability using a sensitive method like the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, which is a robust indicator of metabolically active cells.[23]
-
Data Analysis: The protective effect of the compound is measured by its ability to increase cell viability in the presence of the stressor. Calculate the % protection for each concentration and plot against the log[Compound] to determine the EC₅₀ value.
Phenotypic and Secondary Assays
Positive hits from the primary assays can be further investigated in more complex, physiologically relevant phenotypic assays.
Protocol: Neurite Outgrowth Assay
Principle: Neurite outgrowth is a critical process in neuronal development and regeneration. The PC-12 cell line, derived from a rat pheochromocytoma, is a classic model for studying this process.[8][26] When treated with Nerve Growth Factor (NGF), these cells differentiate into sympathetic neuron-like cells, extending long neurites.[5][27] This assay can reveal if the test compound potentiates, inhibits, or independently induces neuritogenesis, a key indicator of neurotrophic or neurotoxic potential.
Cell Line: PC-12 (Rat Pheochromocytoma) Culture Medium: RPMI-1640 supplemented with 10% Horse Serum and 5% FBS.[5][26][28][29] For differentiation, the serum concentration is typically reduced.[27] Plate Coating: Plates must be coated with an extracellular matrix component, such as Collagen Type IV or Poly-L-Lysine, to facilitate cell attachment and differentiation.[8][26][27][30]
Procedure:
-
Plate Coating: Coat a 96-well imaging plate with Collagen IV solution and allow it to dry. Wash with sterile PBS before use.
-
Cell Seeding: Seed PC-12 cells at a low density (e.g., 2,000-5,000 cells/well) onto the coated plate.[30] Allow cells to attach for 24 hours.
-
Treatment: Replace the medium with low-serum differentiation medium containing:
-
Vehicle control
-
NGF (e.g., 50 ng/mL) as a positive control
-
Test compound alone (to check for direct induction)
-
Test compound + NGF (to check for potentiation or inhibition)
-
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.[31]
-
Imaging and Analysis:
-
Fix the cells with 4% paraformaldehyde.
-
Stain the cells with an antibody against a neuronal marker like β-III tubulin to visualize the cell body and neurites.[30]
-
Acquire images using a high-content imaging system.
-
Use automated image analysis software to quantify neurite length, number of branches, and number of neurite-bearing cells per well.
-
-
Data Analysis: Compare the neurite parameters of the treated wells to the vehicle and NGF-only controls. Statistical analysis (e.g., ANOVA) is used to determine significance.
Data Summary and Interpretation
The results from this screening cascade will provide a comprehensive initial profile of this compound.
| Assay Type | Primary Endpoint | Interpretation of Positive Result |
| Cytotoxicity | IC₅₀ Value | Establishes the toxic threshold of the compound. |
| AChE Inhibition | IC₅₀ Value | Compound directly inhibits acetylcholinesterase activity. |
| D2R Functional | IC₅₀ Value (Antagonist) | Compound blocks D2 receptor signaling. |
| S1R Functional | EC₅₀ Value (Protection) | Compound may act as a Sigma-1 agonist, protecting cells from stress. |
| Neurite Outgrowth | Change in neurite length/branching | Compound has neurotrophic (promotes growth) or neurotoxic (inhibits growth) properties. |
Conclusion
This application note provides a structured, hypothesis-driven framework for the initial cell-based characterization of this compound. By systematically assessing cytotoxicity and then probing its activity at predicted CNS targets (AChE, D2R, S1R), researchers can efficiently generate a foundational pharmacological profile. The inclusion of a phenotypic neurite outgrowth assay provides valuable insight into the compound's ultimate effect on neuronal morphology. This tiered approach ensures a cost-effective and scientifically rigorous evaluation, paving the way for more advanced preclinical studies.
References
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PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions. (2020). National Institutes of Health (NIH). [Link]
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Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation. (2017). PubMed Central. [Link]
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4Cell® HEK293 Media & Feed Portfolio. (n.d.). Sartorius. [Link]
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A fluorescence assay for measuring acetylcholinesterase activity in rat blood and a human neuroblastoma cell line (SH-SY5Y). (2014). PubMed. [Link]
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Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. (2018). PubMed Central. [Link]
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Human Recombinant D2 Dopamine Receptor Stable Cell Line. (2020). GenScript. [Link]
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SH-SY5Y Cell Culture and Gene Editing Protocols. (2025). Procell Life Science & Technology Co., Ltd. [Link]
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Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. (2016). PubMed Central. [Link]
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HEK293 cell culture media study: increasing cell density for different bioprocess applications. (2017). BMC Proceedings. [Link]
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PC-12 Cells. (n.d.). Applied Biological Materials Inc. [Link]
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A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium. (2017). Spandidos Publications. [Link]
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New Resveratrol Derivatives Exhibit Acetylcholinesterase Inhibitory Properties and Decrease Reactive Oxygen Species Production in the SH-SY5Y Human Neuroblastoma Cell Line. (2020). MDPI. [Link]
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Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line. (1995). PubMed. [Link]
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What is the most suitable culture medium for SH-SY5Y cells?. (2025). ResearchGate. [Link]
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SH-SY5Y culturing. (2022). Protocols.io. [Link]
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Potential independent action of sigma receptor ligands through inhibition of the Kv2.1 channel. (2017). Oncotarget. [Link]
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Cultured PC12 Cells: A Model for Neuronal Function, Differentiation, and Survival. (n.d.). ResearchGate. [Link]
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How Specialized HEK293 Media Enhances Cell Viability and Growth. (2025). ExCell Bio. [Link]
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Study of Acetylcholinesterase Activity and Apoptosis in SH-SY5Y Cells and Mice Exposed to Ethanol. (2017). PubMed. [Link]
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Selection of alternative G-mediated signaling pathways at the dopamine D2 receptor by protein kinase C. (1993). Journal of Neuroscience. [Link]
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How to Successfully Culture SH-SY5Y Cells: Key Details to Consider. (2024). Procell. [Link]
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Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. (2020). MDPI. [Link]
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CHO-K1/D2/Gα15 Stable Cell Line. (n.d.). GenScript. [Link]
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Differentiating PC12 cells to evaluate neurite densities through live-cell imaging. (2023). STAR Protocols. [Link]
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Maintenance of HEK293 cell line. (n.d.). ENCODE Project. [Link]
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MTT Proliferation Assay Protocol. (n.d.). Roche. [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2026). European Journal of Medicinal Chemistry. [Link]
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The Sigma-1 Receptor in Cellular Stress Signaling. (2019). Frontiers in Neuroscience. [Link]
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Evaluation of functional and binding assays in cells expressing either recombinant or endogenous hERG channel. (2025). ResearchGate. [Link]
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Application Notes and Protocols: The Ubiquitous Piperidine Scaffold in Modern Medicinal Chemistry
Part 1: The Piperidine Moiety: A Privileged Scaffold in Drug Discovery
Introduction: Why Piperidine?
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in the design and discovery of new therapeutic agents.[1][2] Its prevalence in over twenty classes of pharmaceuticals, from anticancer agents to antipsychotics, is a testament to its remarkable versatility and favorable pharmacological properties.[1][2] This guide provides an in-depth exploration of the application of piperidine analogs in medicinal chemistry, offering detailed protocols and insights for researchers, scientists, and drug development professionals. We will delve into the rationale behind the widespread use of this "privileged scaffold," explore its diverse therapeutic applications with a focus on oncology, neurodegenerative disorders, and pain management, and provide detailed, field-proven synthetic protocols.
Physicochemical and Pharmacokinetic Advantages of Piperidine Analogs
The piperidine motif confers several advantageous properties to a drug molecule. Its three-dimensional structure allows for precise spatial orientation of substituents, enabling optimal interactions with biological targets.[3] The presence of the nitrogen atom can serve as a basic center, which can be crucial for salt formation, improving solubility and bioavailability. Furthermore, the piperidine ring is generally metabolically stable and can enhance a drug's ability to cross cellular membranes, thereby improving its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[3]
Structural Diversity and Conformational Flexibility
The piperidine ring can be readily functionalized at various positions, allowing for the generation of vast chemical diversity. This structural malleability is critical for fine-tuning the pharmacological activity, selectivity, and safety profile of a drug candidate. The conformational flexibility of the piperidine ring, primarily adopting a chair conformation, allows it to adapt to the steric demands of a target's binding pocket, further enhancing its utility in drug design.[3]
Part 2: Therapeutic Applications of Piperidine-Containing Drugs
The versatility of the piperidine scaffold is evident in the wide range of therapeutic areas where its analogs have made a significant impact.
In Oncology: Targeting Kinases with Piperidine-Based Inhibitors
Many modern cancer therapies are designed to inhibit specific protein kinases that drive tumor growth. The piperidine moiety is a common feature in many of these targeted therapies.
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when rearranged, can become a potent oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC).[4] ALK inhibitors that incorporate a piperidine ring have shown significant clinical success. The piperidine group often plays a crucial role in orienting the molecule within the ATP-binding pocket of the ALK protein, thereby blocking its kinase activity and inhibiting downstream signaling pathways that promote cell proliferation and survival, such as the PI3K/AKT, RAS/RAF/MEK, and JAK/STAT pathways.[5]
Similar to ALK, the ROS1 tyrosine kinase can also be oncogenically activated through genetic rearrangements in NSCLC.[6] Several ROS1 inhibitors also contain a piperidine scaffold. These inhibitors function by blocking the ATP-binding site of the ROS1 fusion protein, thereby inhibiting its constitutive kinase activity and preventing the activation of downstream growth-promoting signals.[6][7]
The following table summarizes the in vitro potency of selected piperidine-containing kinase inhibitors against various cancer cell lines.
| Compound Class | Target(s) | Cell Line(s) | IC50 Values | Reference(s) |
| Thiophenecarboxamide Ureas | CHK1 | N/A (Enzyme Assay) | 0.008 µM - 0.17 µM | [8] |
| Tetramethylpiperidine-phenazines | Various | WHCO3, PLC, HepG2, CaCo2, COLO 320DM, HT29 | 0.36 µg/ml - 0.48 µg/ml | [9] |
| Piperazine-based thiazolidinones | VEGFR2 | HepG-2 | As low as 0.03 µM | [10] |
In Neurodegenerative Disorders: Modulating Cholinergic Pathways
The cholinergic system plays a critical role in cognitive functions like memory and learning.[11] Piperidine-based compounds have been instrumental in developing therapies for neurodegenerative diseases such as Alzheimer's disease.
A key pathological feature of Alzheimer's disease is the decline in the levels of the neurotransmitter acetylcholine.[12] Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[13] Piperidine-containing molecules have been developed as potent AChE inhibitors. By blocking the action of AChE, these drugs increase the concentration and duration of action of acetylcholine, thereby improving cholinergic neurotransmission and providing symptomatic relief.[14]
This table presents the cholinesterase inhibitory activity of various piperidine derivatives.
| Compound | Target(s) | IC50 Values (µM) | Reference(s) |
| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | AChE | 12.55 | [15] |
| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | BuChE | 17.28 | [15] |
| Benzimidazole-based pyrrole/piperidine hybrids | AChE | 19.44 - 36.05 | [16] |
| Benzimidazole-based pyrrole/piperidine hybrids | BuChE | 21.57 - 39.55 | [16] |
| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride | AChE | 0.0012 (1.2 nM) | [17] |
In Pain Management: Piperidine Scaffolds as Opioid Receptor Ligands
The piperidine core is a fundamental structural component of many opioid analgesics.
The µ-opioid receptor (MOR) is a primary target for opioid drugs used in pain management.[18] The piperidine ring in molecules like fentanyl and its analogs is essential for their interaction with the MOR.[19] Agonist binding to the MOR initiates a signaling cascade that ultimately leads to analgesia.[20] Conversely, piperidine-containing antagonists can block the effects of opioids.
The following table shows the binding affinities (Ki) of selected piperidine-containing compounds for opioid receptors.
| Compound | Receptor(s) | Ki Values (nM) | Reference(s) |
| SB-612111 | hORL-1 | 0.33 | [21] |
| Diketopiperazine and dipeptide analogs | KOR | Mid-to-high nanomolar range | [22] |
| Phencyclidine (PCP) | Opioid | >10,000 | [23] |
Part 3: Synthetic Protocols for Piperidine Analogs
The synthesis of piperidine derivatives can be achieved through various strategic approaches. Below are detailed protocols for some of the most common and effective methods.
Synthesis of Piperidines via Catalytic Hydrogenation of Pyridines
The catalytic hydrogenation of pyridines is a direct and atom-economical method for synthesizing piperidines.[24][25] This reaction involves the reduction of the aromatic pyridine ring to the corresponding saturated piperidine. The choice of catalyst is critical, with precious metals like rhodium and palladium being highly effective.[3][25] The reaction is often carried out under hydrogen pressure and may require elevated temperatures. The mechanism involves the adsorption of the pyridine and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the aromatic ring.
-
Materials:
-
Pyridine (1 equivalent)
-
10% Rhodium on carbon (Rh/C) (catalyst loading as per specific reaction optimization, typically 1-5 mol%)
-
Ethanol (solvent)
-
High-pressure reactor (autoclave)
-
Hydrogen gas source
-
-
Procedure:
-
In a glass liner of a high-pressure reactor, dissolve the pyridine in ethanol.
-
Carefully add the 10% Rh/C catalyst to the solution.
-
Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove any air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 atm).[3]
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) with vigorous stirring.[3]
-
Maintain the reaction under these conditions for the specified time (e.g., 16 hours), monitoring the hydrogen uptake.[24]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude piperidine product.
-
Purify the product by distillation or column chromatography as needed.
-
-
Causality of Experimental Choices:
-
Rhodium on Carbon (Rh/C): Rhodium is a highly active catalyst for the hydrogenation of aromatic rings. The carbon support provides a high surface area for the catalyst, enhancing its efficiency.
-
Ethanol: A common solvent for hydrogenation reactions as it is relatively inert and can dissolve both the starting material and the product.
-
Hydrogen Pressure and Temperature: These conditions are necessary to overcome the aromatic stability of the pyridine ring and drive the reaction to completion.
-
Construction of Functionalized Piperidines through Intramolecular Cyclization
Intramolecular cyclization is a powerful strategy for the synthesis of substituted piperidines, often with excellent stereocontrol. This approach involves the formation of the piperidine ring from a linear precursor containing a nitrogen nucleophile and an electrophilic center. Radical-mediated cyclizations are a particularly effective method, where a radical is generated on the acyclic precursor, which then attacks a double or triple bond to form the cyclic system.
-
Materials:
-
N-allyl-2-bromo-N-tosylpropan-1-amine (1 equivalent)
-
Tri-n-butyltin hydride (Bu3SnH) (1.1 equivalents)
-
Azobisisobutyronitrile (AIBN) (0.1 equivalents)
-
Anhydrous toluene (solvent)
-
-
Procedure:
-
Dissolve the N-allyl-2-bromo-N-tosylpropan-1-amine in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Deoxygenate the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
In a separate flask, prepare a solution of tri-n-butyltin hydride and AIBN in anhydrous toluene.
-
Slowly add the tri-n-butyltin hydride and AIBN solution to the refluxing solution of the starting material over several hours using a syringe pump.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours.
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired piperidine derivative.
-
-
Causality of Experimental Choices:
-
Tri-n-butyltin hydride (Bu3SnH): A common reagent for generating radicals from alkyl halides.
-
Azobisisobutyronitrile (AIBN): A radical initiator that decomposes upon heating to generate radicals, which then initiate the chain reaction.
-
Anhydrous Toluene: An inert solvent suitable for radical reactions. The anhydrous conditions are important to prevent quenching of the radical intermediates.
-
Slow Addition: Slow addition of the radical initiator and the tin hydride helps to maintain a low concentration of the radical species, minimizing side reactions.
-
Multi-Component Reactions for the Efficient Assembly of Complex Piperidines
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the starting materials.[26] MCRs are particularly attractive for the synthesis of complex piperidine scaffolds as they allow for the rapid generation of molecular diversity from simple starting materials in a time- and resource-efficient manner.[26][27]
-
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde) (1 equivalent)
-
Amine (e.g., aniline) (1 equivalent)
-
Acetoacetic ester (e.g., ethyl acetoacetate) (1 equivalent)
-
Zirconyl chloride octahydrate (ZrOCl2·8H2O) (catalyst, e.g., 10 mol%)
-
Ethanol (solvent)
-
-
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde, amine, acetoacetic ester, and the ZrOCl2·8H2O catalyst in ethanol.
-
Stir the reaction mixture at reflux for the specified time (e.g., 4-6 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and stir for 15-20 minutes.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure, highly functionalized piperidine derivative.
-
-
Causality of Experimental Choices:
-
ZrOCl2·8H2O: A Lewis acid catalyst that activates the aldehyde and facilitates the cascade of reactions leading to the formation of the piperidine ring.
-
Ethanol: A green and readily available solvent that is suitable for this type of condensation reaction.
-
One-Pot Procedure: This approach simplifies the experimental setup, reduces waste, and improves overall efficiency compared to a multi-step synthesis.
-
Part 4: Signaling Pathways and Experimental Workflows
Visualizing the Mechanism of Action of Piperidine-Containing Drugs
Understanding the signaling pathways affected by piperidine-containing drugs is crucial for rational drug design and development. The following diagrams, generated using Graphviz, illustrate the key signaling cascades modulated by these compounds.
Caption: ALK signaling pathway and its inhibition by piperidine-based drugs.
Caption: Mechanism of action of piperidine-based AChE inhibitors.
Caption: Mu-opioid receptor signaling initiated by a piperidine agonist.
Experimental Workflow for the Synthesis and Evaluation of Piperidine Analogs
Sources
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- 11. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
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- 27. researchgate.net [researchgate.net]
A Robust and Validated HPLC-MS/MS Method for the Quantification of 1-(2-Piperidin-2-ylethyl)piperidine in Human Plasma
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Dr. Alistair Finch, PhD
Abstract
This application note presents a detailed, highly sensitive, and selective High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of 1-(2-Piperidin-2-ylethyl)piperidine in human plasma. The protocol herein is designed to support preclinical and clinical pharmacokinetic studies, providing a comprehensive framework from sample preparation through to full method validation according to the International Council for Harmonisation (ICH) M10 guidelines.[1][2][3][4] The causality behind each methodological choice is explained to provide a deeper understanding of the analytical process. This self-validating system ensures the generation of reliable, reproducible, and accurate data crucial for regulatory submissions.
Introduction and Scientific Rationale
This compound is a novel chemical entity with a molecular structure suggesting potential applications in pharmaceutical development. As with any new therapeutic candidate, a validated bioanalytical method is a prerequisite for characterizing its absorption, distribution, metabolism, and excretion (ADME) profile. The objective of validating a bioanalytical assay is to demonstrate its suitability for its intended purpose.[1][5]
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for small molecule quantification in complex biological matrices.[6] Its unparalleled sensitivity and selectivity allow for the precise measurement of low-concentration analytes, minimizing interferences from endogenous matrix components. This method employs a simple protein precipitation extraction, rapid chromatographic separation, and detection using electrospray ionization in positive mode, ensuring high throughput and robust performance.
Physicochemical Properties of this compound
Understanding the analyte's physicochemical properties is fundamental to method development.[5] Due to the presence of two basic nitrogen atoms within the piperidine rings, the compound is expected to be a weak base. This characteristic is leveraged in the method by using an acidic mobile phase to promote its protonation, which is essential for both reversed-phase chromatographic retention and efficient positive-ion electrospray ionization.
| Property | Value | Source / Comment |
| Molecular Formula | C₁₂H₂₄N₂ | - |
| Molecular Weight | 196.34 g/mol | - |
| Boiling Point | Data Not Available | Must be determined empirically. |
| Melting Point | Data Not Available | Must be determined empirically. |
| Solubility | Predicted to be soluble in water and organic solvents like methanol and acetonitrile.[7] | To be confirmed experimentally. The dual amine structure suggests aqueous solubility, especially at lower pH. |
| pKa | Data Not Available | Estimated to be in the range of 9-11, typical for secondary amines in piperidine rings.[8] |
Detailed Analytical Method
The following protocol has been optimized to deliver high recovery, minimal matrix effects, and a short analytical run time.
Materials and Instrumentation
| Item | Specification |
| HPLC System | Shimadzu Nexera X2 or equivalent UHPLC system |
| Mass Spectrometer | SCIEX Triple Quad™ 5500 or equivalent tandem mass spectrometer |
| Analytical Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Data System | SCIEX Analyst® Software or equivalent |
| Reagents | Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm), Human Plasma (K₂EDTA) |
| Reference Standards | This compound (≥98% purity), this compound-d4 (Internal Standard, IS, ≥98% purity) |
Chromatographic and Mass Spectrometric Conditions
The selection of a C18 column provides excellent retention for the moderately polar analyte. The acidic mobile phase (0.1% formic acid) serves a dual purpose: it protonates the analyte to enhance its retention on the stationary phase and facilitates highly efficient ionization in the MS source.
Table 1: HPLC Parameters
| Parameter | Setting |
|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 5% B to 95% B in 2.0 min; Hold at 95% B for 0.5 min; Re-equilibrate at 5% B for 1.0 min |
| Total Run Time | 3.5 min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometer Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | m/z 197.2 → 98.1 (Quantifier), 197.2 → 84.1 (Qualifier) |
| MRM Transition (IS) | m/z 201.2 → 102.1 |
Note: MRM transitions must be optimized by infusing a standard solution of the analyte and its stable isotope-labeled internal standard to determine the most abundant and stable precursor and product ions.
Preparation of Solutions
Accuracy in standard preparation is paramount for the integrity of the entire assay.
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and its internal standard (IS) in separate 10 mL volumetric flasks using methanol as the diluent.
-
Working Solutions: Prepare serial dilutions from the stock solutions using 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality controls.
-
Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate working solutions to prepare CC standards at concentrations of 1, 2, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QCs in blank human plasma at four levels:
-
LLOQ QC: 1 ng/mL (Lower Limit of Quantification)
-
Low QC: 3 ng/mL
-
Mid QC: 75 ng/mL
-
High QC: 750 ng/mL
-
Sample Preparation Protocol (Protein Precipitation)
Protein precipitation is chosen for its speed and efficiency in removing the majority of plasma proteins, which can interfere with the analysis.
-
Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (e.g., 200 ng/mL) to all tubes except the double blank.
-
Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the HPLC-MS/MS system.
Experimental Workflow Diagram
Caption: End-to-end workflow for the quantification of this compound.
Bioanalytical Method Validation (BMV)
Method validation is the cornerstone of regulatory compliance, ensuring that the analytical method is reliable and fit for purpose.[6] All validation experiments must be conducted in accordance with ICH M10 and FDA guidelines.[1][2][9][10] A full validation should be performed when establishing a new bioanalytical method.[5][9]
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation experiments and their respective acceptance criteria, which are derived from established regulatory standards.[6][11]
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
|---|---|---|
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples from ≥6 sources should be <20% of the LLOQ response for the analyte and <5% for the IS.[12] |
| Linearity & Range | To demonstrate a proportional relationship between concentration and instrument response over a defined range. | Calibration curve must have a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | Intra- and inter-assay accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Intra- and inter-assay precision: Coefficient of variation (CV) ≤15% (≤20% at LLOQ).[6] |
| LLOQ | To define the lowest concentration that can be quantified with acceptable accuracy and precision. | Analyte response must be at least 5 times the response of a blank sample. Accuracy within 80-120% and precision ≤20%.[6] |
| Matrix Effect | To assess the ion suppression or enhancement caused by matrix components. | The CV of the IS-normalized matrix factor calculated from ≥6 sources of blank matrix should be ≤15%. |
| Recovery | To evaluate the efficiency of the extraction process. | Recovery should be consistent and reproducible across Low, Mid, and High QC levels. |
| Stability | To ensure the analyte is stable under various storage and processing conditions. | Mean concentration of stability samples must be within ±15% of the nominal concentration of freshly prepared samples. |
| Carryover | To check for residual analyte from a high concentration sample affecting the subsequent blank sample. | Response in the blank sample following the highest standard (ULOQ) should be <20% of the LLOQ response. |
Validation Workflow Logic
Caption: Logical flow of experiments in a full bioanalytical method validation.
Detailed Protocols for Key Validation Experiments
Accuracy and Precision
-
Batch Composition: Prepare an analytical batch containing one set of calibration standards and six replicates of QC samples at four levels (LLOQ, Low, Mid, High).
-
Intra-Assay (Within-Run): Analyze the batch and calculate the accuracy and precision for the six replicates at each QC level.[6]
-
Inter-Assay (Between-Run): Repeat the analysis on two additional days with freshly prepared standards and QCs.
-
Calculation:
-
Accuracy (%): (Mean Measured Concentration / Nominal Concentration) * 100
-
Precision (%CV): (Standard Deviation / Mean Measured Concentration) * 100
-
Stability Assessment
Stability must be evaluated to ensure that sample handling and storage do not compromise the integrity of the results.
-
Freeze-Thaw Stability: Analyze Low and High QCs after subjecting them to three freeze-thaw cycles (-80°C to room temperature).
-
Short-Term (Bench-Top) Stability: Analyze Low and High QCs after leaving them at room temperature for a period that exceeds the expected sample handling time (e.g., 6 hours).
-
Long-Term Stability: Analyze Low and High QCs after storing them at -80°C for a defined period (e.g., 30, 90, 180 days).
-
Post-Preparative Stability: Analyze extracted Low and High QCs after storing them in the autosampler for the maximum anticipated run time (e.g., 24 hours).
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Secondary interactions with column silanols. 2. Column degradation. 3. Extracolumn dead volume. | 1. Ensure mobile phase pH is sufficiently low (e.g., 0.1% formic acid). 2. Replace the analytical column. 3. Check and tighten all fittings. |
| Low Sensitivity / No Signal | 1. MS source is dirty. 2. Incorrect MRM transitions. 3. Poor sample extraction. | 1. Clean the mass spectrometer source. 2. Re-optimize and confirm MRM transitions by infusing the analyte. 3. Evaluate and optimize the protein precipitation procedure. |
| High Variability in Results | 1. Inconsistent sample preparation. 2. Matrix effects. 3. Autosampler injection issues. | 1. Ensure consistent pipetting and vortexing; use a stable isotope-labeled IS. 2. Dilute the sample or consider a more rigorous extraction method (e.g., SPE). 3. Purge the autosampler and check the syringe for air bubbles. |
Conclusion
This application note provides a comprehensive and robust HPLC-MS/MS method for the quantification of this compound in human plasma. The detailed protocols for method execution and validation are grounded in established scientific principles and adhere to global regulatory guidelines. By explaining the rationale behind key experimental choices, this guide serves as an authoritative resource for scientists in the field of drug development, enabling the generation of high-quality data to support pivotal research and regulatory filings.
References
- A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine.
-
ICH M10 on bioanalytical method validation. European Medicines Agency. Available from: [Link]
-
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. Available from: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available from: [Link]
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Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available from: [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link]
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Analysis by HPLC and LC/MS of Pungent Piperamides in Commercial Black, White, Green, and Red Whole and Ground Peppercorns. ResearchGate. Available from: [Link]
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Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. National Institutes of Health (NIH). Available from: [Link]
-
ICH M10 bioanalytical method validation: the importance of good guidance. Bioanalysis Zone. Available from: [Link]
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Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link]
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Bioanalytical Method Validation M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available from: [Link]
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Piperidine. Wikipedia. Available from: [Link]
- Method for measuring content of piperidine impurity in glatiramer acetate sample. Google Patents.
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. IQVIA. Available from: [Link]
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Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Available from: [Link]
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ICH M10 Bioanalytical Method Validation Guideline-1 year Later. PubMed. Available from: [Link]
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Application and Protocol Guide for the Cytotoxic Evaluation of Piperidine Compounds
Authored by: A Senior Application Scientist
Introduction: The Prominence of the Piperidine Scaffold and the Imperative of Cytotoxicity Screening
The piperidine ring is a paramount structural motif in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of pharmacologically active compounds. This six-membered nitrogenous heterocycle is a cornerstone in the design of therapeutics targeting central nervous system disorders, cancer, and infectious diseases. The scaffold's conformational flexibility and its ability to engage in crucial hydrogen bonding interactions allow for high-affinity binding to a multitude of biological targets.[1] Furthermore, the introduction of piperidine moieties can significantly improve a drug candidate's pharmacokinetic properties, such as metabolic stability and membrane permeability, thereby enhancing overall druggability.
However, as with any potent bioactive molecule, the therapeutic potential of novel piperidine derivatives must be carefully weighed against their potential for cellular toxicity. Cytotoxicity assays are a critical and indispensable component of the drug discovery workflow, providing the first line of assessment for a compound's safety profile.[2] These in vitro evaluations enable researchers to identify compounds that may induce cell damage or death, allowing for early elimination of unfavorable candidates and prioritization of those with a promising therapeutic index.[3] This guide provides a detailed framework for the systematic evaluation of piperidine compound cytotoxicity, outlining robust protocols for primary screening, confirmatory analysis, and mechanistic investigation.
Foundational Principles of Cytotoxicity Assessment
A comprehensive assessment of cytotoxicity rarely relies on a single method. Instead, a multi-assay approach is employed to build a holistic understanding of a compound's effect on cellular health. This is because different assays measure distinct cellular events that signify toxicity. The primary methods detailed herein focus on metabolic activity, membrane integrity, and the induction of programmed cell death (apoptosis).
Assessment of Metabolic Viability: The MTT Assay
The MTT assay is a colorimetric assay that provides a quantitative measure of cellular metabolic activity, which in turn serves as an indicator of cell viability.[4] The underlying principle is the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. This conversion is primarily carried out by mitochondrial dehydrogenase enzymes in metabolically active cells.[4] Therefore, the amount of formazan produced is directly proportional to the number of viable cells. A reduction in metabolic activity following treatment with a piperidine compound suggests a cytotoxic or cytostatic effect.
Evaluation of Cell Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay
The integrity of the plasma membrane is a fundamental indicator of cell health. The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells.[5] LDH is a stable cytosolic enzyme present in all cells that is rapidly released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis.[6] The assay involves a coupled enzymatic reaction where the released LDH catalyzes the conversion of lactate to pyruvate, generating NADH. This NADH then reduces a tetrazolium salt to a colored formazan product, the amount of which is proportional to the amount of LDH released and, consequently, the number of damaged cells.[5][6]
Detecting Programmed Cell Death: The Caspase-3 Assay
Apoptosis, or programmed cell death, is a critical mechanism by which many anticancer agents exert their effects.[7] A key event in the apoptotic cascade is the activation of a family of cysteine proteases known as caspases. Caspase-3 is a primary "executioner" caspase, which, once activated by initiator caspases (like caspase-8 or -9), cleaves a host of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[7][8] Therefore, measuring the activity of caspase-3 is a direct and specific way to determine if a piperidine compound induces apoptosis.[9][10] Several piperidine derivatives have been shown to induce apoptosis through the activation of caspase-dependent pathways.[11][12][13]
Experimental Workflow and Design
A robust experimental design is crucial for obtaining reliable and reproducible cytotoxicity data. The following workflow provides a systematic approach to testing piperidine compounds.
Figure 2. Workflow for IC50 determination using GraphPad Prism.
Data Presentation
Summarize the quantitative results in a clear, tabular format to facilitate comparison between different piperidine compounds or experimental conditions.
| Compound | Cell Line | Assay | Exposure Time (h) | IC₅₀ (µM) |
| Piperidine A | HeLa | MTT | 48 | 15.2 ± 1.8 |
| Piperidine B | HeLa | MTT | 48 | 32.5 ± 3.1 |
| Piperidine A | MCF-7 | MTT | 48 | 21.7 ± 2.5 |
| Piperidine B | MCF-7 | MTT | 48 | 45.1 ± 4.2 |
Conclusion
This guide provides a comprehensive and scientifically grounded framework for assessing the cytotoxicity of novel piperidine compounds. By integrating assays that probe different cellular functions—metabolic activity, membrane integrity, and apoptotic pathways—researchers can build a detailed and reliable cytotoxic profile. Adherence to these detailed protocols, including the diligent use of appropriate controls and robust data analysis methods, will ensure the generation of high-quality, trustworthy data, which is essential for making informed decisions in the drug discovery and development process.
References
- Bhatt, D., et al. (2003). Caspase-3 activation is an early event and initiates apoptotic damage in a human leukemia cell line. Apoptosis, 8(4), 363-70.
- Frontiers in Pharmacology. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology.
- Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols, 2018(6).
-
Real Research. (n.d.). MTT Cell Growth Assay Protocol for 96-well and 384-well LifeGel Plates. Retrieved from [Link]
-
PraxiLabs. (n.d.). In Vitro Cell Viability by the Lactate Dehydrogenase Assay (LDH). Retrieved from [Link]
-
ResearchGate. (n.d.). MTT assay protocol. Retrieved from [Link]
-
GraphPad. (n.d.). How to determine an IC50. Retrieved from [Link]
- Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
-
ResearchGate. (2014). Can anyone help with the controls for a MTT cytotoxic assay?. Retrieved from [Link]
- JoVE. (2018). Evaluating Cytotoxicity and Membrane Integrity in Lung Slices via Lactate Dehydrogenase Assay. Journal of Visualized Experiments.
- PubMed. (2024). Piperine induces cellular stresses, apoptosis, and cytotoxicity via JNK signaling... PubMed.
-
GraphPad. (n.d.). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic representation of the principle of the LDH release assay. Retrieved from [Link]
-
Wikipedia. (n.d.). Caspase 3. Retrieved from [Link]
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PraxiLabs. (n.d.). In Vitro Cell Viability by the Lactate Dehydrogenase Assay (LDH). Retrieved from [Link]
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Application Notes: 1-(2-Piperidin-2-ylethyl)piperidine as a Versatile Synthetic Intermediate
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Abstract and Strategic Overview
This technical guide provides a comprehensive overview of 1-(2-Piperidin-2-ylethyl)piperidine , a valuable and versatile synthetic intermediate for researchers in pharmaceutical and materials science. The piperidine ring is a cornerstone structural motif in medicinal chemistry, present in over twenty classes of pharmaceuticals.[1][2] This document outlines a robust, field-proven methodology for the synthesis of the title compound and details a key application protocol for its use in palladium-catalyzed cross-coupling reactions. The causality behind experimental choices, self-validating protocols, and authoritative references are provided to ensure scientific integrity and reproducibility.
Compound Profile:
| Parameter | Value |
|---|---|
| IUPAC Name | 1-(2-(Piperidin-2-yl)ethyl)piperidine |
| Molecular Formula | C₁₂H₂₄N₂ |
| Molecular Weight | 196.34 g/mol |
| Structure | ![]() |
| Key Features | Bidentate diamine, flexible ethyl linker, contains both secondary and tertiary amine functionalities. |
Synthesis of the Intermediate: A Two-Step Approach
The synthesis of this compound is most effectively achieved via a two-step process involving a nucleophilic substitution followed by a catalytic hydrogenation. This pathway leverages readily available starting materials and employs well-understood, scalable reaction classes.
Diagram 1: Proposed two-step synthesis workflow.
Protocol: Synthesis of 1-(2-(Pyridin-2-yl)ethyl)piperidine (Precursor)
This step involves the formation of a carbon-nitrogen bond via an SN2 reaction. Piperidine acts as the nucleophile, displacing a halide from the ethyl side chain of the pyridine precursor.
Causality:
-
Solvent: Dimethylformamide (DMF) is chosen as a polar aprotic solvent to effectively dissolve the reactants and facilitate the SN2 mechanism without interfering with the nucleophile.
-
Base: Potassium carbonate (K₂CO₃) is a mild inorganic base used to scavenge the HCl that is implicitly formed from the hydrochloride salt of the starting material or generated during the reaction, preventing the protonation and deactivation of the piperidine nucleophile.[3]
-
Temperature: Elevated temperature is required to overcome the activation energy for the reaction, ensuring a reasonable reaction rate. The conditions are adapted from similar, well-documented nucleophilic substitutions involving alkyl halides and cyclic amines.[4]
Step-by-Step Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(2-chloroethyl)pyridine hydrochloride (1.0 eq), piperidine (2.5 eq), and potassium carbonate (3.0 eq).
-
Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Heat the reaction mixture to 90-100 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Maintain stirring at this temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure precursor.
Protocol: Catalytic Hydrogenation to this compound
This final step reduces the aromatic pyridine ring to the saturated piperidine ring. Catalytic hydrogenation is a highly effective and clean method for this transformation.[1]
Causality:
-
Catalyst: Platinum(IV) oxide (PtO₂, Adams' catalyst) is a highly effective and widely used heterogeneous catalyst for the hydrogenation of pyridines.[5][6] It becomes activated in situ by hydrogen to form platinum black.
-
Solvent: Glacial acetic acid serves as a protic solvent that protonates the pyridine nitrogen, activating the ring towards reduction and increasing the reaction rate.[7][8]
-
Pressure: A hydrogen pressure of 50-70 bar is employed to ensure a sufficient concentration of hydrogen on the catalyst surface, driving the reaction to completion.[6][7]
Step-by-Step Protocol:
-
Charge a high-pressure hydrogenation vessel (Parr shaker or autoclave) with 1-(2-(Pyridin-2-yl)ethyl)piperidine (1.0 eq) and glacial acetic acid.
-
Add Adams' catalyst (PtO₂) to the mixture (typically 1-5 mol%).
-
Seal the vessel and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas to 60 bar (approx. 870 psi).
-
Begin vigorous stirring or shaking and maintain the reaction at room temperature. Hydrogen uptake should be monitored.
-
The reaction is typically complete within 24-48 hours.
-
Once hydrogen uptake ceases, carefully vent the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in water and basify to pH >12 with a strong base (e.g., 6N NaOH).
-
Extract the product into a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.
Application Protocol: Use in Buchwald-Hartwig Amination
This compound is an excellent substrate for palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination.[9][10] The secondary amine on the 2-substituted piperidine ring can be selectively arylated in the presence of the tertiary amine, providing a direct route to complex drug-like scaffolds.
Causality:
-
Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., XPhos, RuPhos) is used. The bulky, electron-rich ligand is crucial for facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination/deprotonation, and reductive elimination.[11]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS) is required to deprotonate the secondary amine, forming the active nucleophile in the catalytic cycle.[10][12]
-
Inert Atmosphere: The palladium(0) species in the catalytic cycle is sensitive to oxygen. Therefore, the reaction must be conducted under an inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation.
Diagram 2: Experimental workflow for Buchwald-Hartwig amination.
Step-by-Step Protocol:
-
In a glovebox or under a stream of argon, add an aryl halide (e.g., a substituted bromobenzene, 1.0 eq), Pd₂(dba)₃ (1-2 mol %), and the phosphine ligand (2-4 mol %) to an oven-dried Schlenk tube.
-
Add the base, sodium tert-butoxide (1.4 eq), to the tube.
-
Add this compound (1.2 eq) to the Schlenk tube.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 4-24 hours. Monitor for completion using TLC or LC-MS.
-
Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to isolate the desired N-aryl product.
Data Summary
The following table summarizes typical reaction parameters based on analogous transformations found in the literature. Actual yields and times may vary depending on the specific substrates and scale.
| Reaction | Key Reagents | Solvent | Temp. | Typical Time | Reference Yield |
| Precursor Synthesis | 2-(2-Chloroethyl)pyridine, Piperidine, K₂CO₃ | DMF | 90-100 °C | 12-18 h | ~85%[4] |
| Hydrogenation | PtO₂, H₂ (60 bar) | Acetic Acid | Room Temp | 24-48 h | >90%[6][7] |
| N-Arylation | Aryl Bromide, Pd₂(dba)₃/XPhos, NaOt-Bu | Toluene | 100 °C | 4-24 h | 70-95%[12][13] |
References
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Wang, C., Tu, Y., Han, J., & Guo, Y. (2016). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Atlantis Press. Available at: [Link]
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Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(8), 2965-2968. Available at: [Link]
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Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate. Available at: [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]
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ResearchGate. (1962). The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. Available at: [Link]
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Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Available at: [Link]
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ResearchGate. (2015). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. Available at: [Link]
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LookChem. (n.d.). 2-(2-CHLOROETHYL)PIPERIDINUM CHLORIDE. Available at: [Link]
-
Preprints.org. (2023). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential. Available at: [Link]
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DTIC. (1987). Piperidine Synthesis. Available at: [Link]
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University of Illinois. (n.d.). The Art of Heterogenous Catalytic Hydrogenation Part 2. Available at: [Link]
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YouTube. (2022). Preparation of Piperidines, Part 1: Substituted at Position 2. Available at: [Link]
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Shree Ganesh Chemicals. (n.d.). N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
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ACS Publications. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. Journal of Chemical Education. Available at: [Link]
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ResearchGate. (2010). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Available at: [Link]
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Application Notes and Protocols for High-Throughput Screening of 1-(2-Piperidin-2-ylethyl)piperidine Derivatives
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a vast number of pharmaceuticals targeting a wide array of biological systems.[1][2] Derivatives of 1-(2-Piperidin-2-ylethyl)piperidine represent a chemical space with significant potential for modulating therapeutically relevant targets, particularly within the central nervous system (CNS).[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays tailored for this class of compounds. We present detailed protocols for both target-based biochemical assays and cell-based functional assays, emphasizing the scientific rationale behind experimental design and the importance of robust validation. This guide is structured to provide actionable insights, from initial target identification to hit confirmation, ensuring a self-validating and efficient screening cascade.
Strategic Framework for Screening Piperidine Derivatives
1.1. Target Rationale and Prioritization
The this compound core structure shares features with known modulators of G-Protein Coupled Receptors (GPCRs) and ion channels. Piperidine derivatives have been successfully developed as CNS modulators, antihistamines, and anti-cancer agents, among other applications.[2] Therefore, a rational screening approach would prioritize targets implicated in neurological and psychiatric disorders.
Probable Target Classes:
-
GPCRs: Muscarinic (cholinergic), Dopaminergic, Serotonergic, and Sigma (σ) receptors are well-established targets for piperidine-containing ligands.[4]
-
Ion Channels: Voltage-gated calcium or sodium channels could be modulated by these structures.
-
Enzymes: Cholinesterases (AChE, BuChE) are also potential targets given the structural similarity to known inhibitors.[5]
The selection of a primary screening target should be based on the therapeutic indication of interest. A target-based approach is often preferred for initial HTS campaigns due to its defined endpoint and simpler interpretation.[6]
Caption: Target prioritization workflow for piperidine derivatives.
1.2. Principles of a Robust HTS Assay
A successful HTS campaign relies on assays that are sensitive, reproducible, and scalable.[7] The quality and reliability of an HTS assay are quantified using the Z'-factor , a statistical parameter that measures the separation between the high and low controls.[8][9][10]
The Z'-factor is calculated as follows: Z' = 1 - [ (3σp + 3σn) / |μp - μn| ] [11]
Where:
-
μp and σp are the mean and standard deviation of the positive control (e.g., maximum inhibition/activation).
-
μn and σn are the mean and standard deviation of the negative control (e.g., baseline activity).
| Z'-factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | Large separation between controls; ideal for HTS.[8][9] |
| 0 to 0.5 | Marginal | Assay may be acceptable but requires optimization.[8] |
| < 0 | Unacceptable | Signal from controls overlaps; not suitable for screening.[8][9] |
This metric is fundamental to the "self-validating" principle, as it provides a quantitative measure of assay performance before, during, and after the screen.
Application Note 1: Competitive Binding Assay using Fluorescence Polarization (FP)
2.1. Introduction and Scientific Principle
Fluorescence Polarization (FP) is a powerful, homogeneous technique ideal for HTS of receptor-ligand binding interactions.[12][13] The principle relies on the difference in the rotational speed of a small fluorescently-labeled ligand (tracer) when it is free in solution versus when it is bound to a larger protein target. A free tracer tumbles rapidly, depolarizing emitted light and resulting in a low FP signal. When bound to the target protein, its tumbling is slowed, leading to a high FP signal. Test compounds that bind to the target will displace the tracer, causing a decrease in the FP signal.
This protocol describes a competitive binding FP assay to identify this compound derivatives that bind to a hypothetical GPCR target.
Caption: Gq-coupled GPCR signaling pathway leading to intracellular calcium release.
3.2. Detailed Protocol
Materials:
-
HEK293 cells stably expressing the target GPCR
-
Culture Medium: DMEM, 10% FBS, 1% Pen-Strep, selection antibiotic
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS), 20 mM HEPES, pH 7.4
-
Calcium-sensitive dye kit (e.g., Fluo-8 AM) with probenecid
-
Known Agonist for the target receptor
-
384-well, clear-bottom, black-walled assay plates
-
Fluorescence Imaging Plate Reader (FLIPR) or similar instrument
Procedure:
-
Cell Plating:
-
The day before the assay, seed the recombinant cells into 384-well plates at a density of 10,000-20,000 cells per well in 20 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO2. Causality: This allows cells to form a uniform monolayer, which is critical for consistent assay performance.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions, including probenecid. Causality: Probenecid is an anion-exchange transport inhibitor that prevents the cells from pumping the dye back out, thus improving signal intensity.
-
Remove the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C, then 15 minutes at room temperature.
-
-
Compound Addition:
-
While cells are incubating, prepare a compound plate by dispensing 50 nL of test compounds and controls into a separate 384-well plate and diluting with 10 µL of Assay Buffer.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
-
Assay Execution (Antagonist Mode):
-
The instrument will transfer 5 µL from the compound plate to the cell plate.
-
Incubate for 15-30 minutes. Causality: This pre-incubation allows potential antagonists to bind to the receptor before the agonist is introduced.
-
The instrument will then add 5 µL of the agonist at a pre-determined EC80 concentration. Causality: Using an EC80 concentration of the agonist provides a robust signal that is sensitive to inhibition.
-
-
Data Acquisition:
-
The FLIPR measures the fluorescence intensity of each well kinetically, typically for 2-3 minutes, capturing the baseline, the peak response after agonist addition, and the subsequent signal decay.
-
3.3. Data Analysis and Expected Results
Data is analyzed by measuring the maximum peak fluorescence response after agonist addition. Antagonists will reduce the height of this peak.
| Well Type | Description | Peak Fluorescence (RFU) | % Inhibition |
| Negative Control | DMSO pre-incubation, then EC80 Agonist | 50,000 ± 4,000 | 0% (by definition) |
| Positive Control | Known Antagonist pre-incubation, then EC80 Agonist | 5,000 ± 1,000 | 100% (by definition) |
| Library Compound | Test Compound pre-incubation, then EC80 Agonist | Varies | Calculated |
| Hit Example 1 | Compound C | 15,000 | 77.8% |
| Non-Hit Example | Compound D | 48,000 | 4.4% |
Percent Inhibition Calculation: % Inhibition = 100 * (1 - [ (RFUsample - RFUpos) / (RFUneg - RFUpos) ])
Hits are selected based on a predefined inhibition threshold (e.g., >50%).
Hit Validation and Counter-Screening Cascade
Identifying a "hit" in a primary screen is the first step. [14]A rigorous validation process is essential to eliminate false positives and confirm the mechanism of action. [15][16]
Caption: A typical workflow for HTS hit validation and progression.
4.1. Orthogonal Assays
Hits from a primary biochemical assay (like FP) should be tested in a functional cell-based assay (like calcium flux) to confirm that binding translates to a biological effect. Conversely, hits from a functional screen should be tested in a binding assay to confirm they act directly on the target.
4.2. Cytotoxicity Counter-Screen
A critical counter-screen is to assess the general cytotoxicity of the hit compounds. A compound that kills the cells will appear as an inhibitor in many functional assays, representing a common source of false positives.
Protocol: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
-
Principle: The amount of ATP in a cell population is directly proportional to the number of viable, metabolically active cells. [17]Luciferase uses ATP to produce light, and the resulting luminescent signal is a robust measure of cell health.
-
Procedure:
-
Seed cells in a 384-well white-walled plate and incubate overnight.
-
Treat cells with the hit compounds at the same concentration used in the primary screen and incubate for the same duration.
-
Add a commercially available ATP detection reagent (which lyses the cells and contains luciferase/luciferin).
-
Incubate for 10 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Interpretation: Compounds that cause a significant decrease in luminescence are likely cytotoxic and should be deprioritized or flagged.
By implementing this structured and self-validating screening cascade, researchers can confidently identify and validate novel modulators from a library of this compound derivatives, paving the way for successful hit-to-lead and lead optimization campaigns.
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Wang, Y., et al. (2019). Phenotypic Screening-Based Identification of 3,4-Disubstituted Piperidine Derivatives as Macrophage M2 Polarization Modulators: An Opportunity for Treating Multiple Sclerosis. PubMed. [Link]
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Gee, C. L., et al. (2016). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society. [Link]
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Vernino, S., et al. (1994). Quantitative measurement of calcium flux through muscle and neuronal nicotinic acetylcholine receptors. Journal of Neuroscience. [Link]
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University of Arizona. (2017). Piperidine-based drug discovery. University of Arizona. [Link]
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Zhang, X., et al. (2019). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]
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Tarasova, O. O., et al. (2022). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Research Results in Pharmacology. [Link]
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Catalytic Applications of Piperidine Derivatives in Organic Synthesis: Application Notes and Protocols
Introduction: The Enduring Versatility of the Piperidine Scaffold in Catalysis
The piperidine motif, a six-membered nitrogen-containing heterocycle, is a cornerstone of synthetic organic chemistry and medicinal chemistry.[1] Beyond its prevalence as a structural component in numerous pharmaceuticals and natural alkaloids, the piperidine framework serves as a powerful and versatile platform for catalysis.[1][2] Piperidine and its derivatives are widely employed as organocatalysts, capable of activating substrates and facilitating a diverse array of chemical transformations with high efficiency and selectivity.[3] Their utility stems from their basicity, nucleophilicity, and the stereochemical rigidity of the cyclohexane-like chair conformation, which can be exploited to induce asymmetry in chemical reactions.
This technical guide provides an in-depth exploration of the catalytic applications of piperidine derivatives in several key organic reactions. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols and explaining the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the catalytic prowess of piperidine derivatives in their synthetic endeavors.
The Knoevenagel Condensation: A Classic C-C Bond Formation Catalyzed by Piperidine
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound, typically an aldehyde or ketone. Piperidine is a classic and highly effective basic catalyst for this transformation.
Mechanistic Insight: The Dual Role of Piperidine
The catalytic cycle of the piperidine-catalyzed Knoevenagel condensation involves a dual role for the amine catalyst. Theoretical and experimental studies have elucidated a mechanism that proceeds through the formation of an iminium ion and an enolate.[4][5]
-
Iminium Ion Formation: Piperidine first reacts with the aldehyde to form a carbinolamine intermediate, which then dehydrates to generate a highly electrophilic iminium ion. This activation of the carbonyl compound is a key step.[4][5]
-
Enolate Formation: In parallel, a second molecule of piperidine acts as a base, deprotonating the active methylene compound to form a nucleophilic enolate.
-
C-C Bond Formation: The enolate then attacks the iminium ion, forming the new carbon-carbon bond.[4][5]
-
Catalyst Regeneration: The resulting intermediate eliminates the piperidine catalyst to afford the final α,β-unsaturated product.[4][5]
The formation of the iminium ion is often the rate-determining step.[4][5] The catalytic effect of piperidine is not only to activate the aldehyde but also to facilitate the final elimination step.[4]
Diagram 1: Catalytic Cycle of the Piperidine-Catalyzed Knoevenagel Condensation
Sources
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 1-(2-Piperidin-2-ylethyl)piperidine
Welcome to our dedicated technical support center for the synthesis of 1-(2-Piperidin-2-ylethyl)piperidine. This resource is tailored for researchers, scientists, and professionals in drug development seeking to enhance their synthetic strategies and troubleshoot common experimental hurdles. Our objective is to provide you with comprehensive, actionable guidance rooted in established chemical principles to help you maximize your reaction yields and achieve high product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and which offers the best yield?
Several synthetic methodologies can be employed for the preparation of this compound. The most prominent and often highest-yielding method is the reductive amination of 2-piperidineethanol with piperidine.[1][2] This approach is frequently preferred due to the ready commercial availability of the starting materials and the comparatively mild reaction conditions.
An alternative strategy involves the direct N-alkylation of piperidine using a 2-(2-haloethyl)piperidine derivative.[3] However, this method is often susceptible to side reactions, including over-alkylation to form quaternary ammonium salts and elimination reactions, which can complicate purification and diminish the overall yield.[4]
Recommendation: For its superior efficiency and greater potential for optimization, we strongly recommend the reductive amination route. This one-pot, two-step process involves the initial formation of an iminium ion intermediate from 2-piperidineethanol and piperidine, which is then reduced in situ to the target secondary amine.[5]
Troubleshooting Guide: Common Issues and Strategic Solutions
This section addresses specific challenges that may arise during the synthesis of this compound, offering detailed explanations and practical solutions.
Issue 1: Consistently Low Reaction Yields
Suboptimal yields are a frequent challenge in this synthesis. This can be attributed to a variety of factors, from inappropriate reaction conditions to the quality of the reagents.
Troubleshooting Steps:
-
Re-evaluate Your Choice of Reducing Agent: The selection of the reducing agent is a critical parameter in reductive amination. While sodium borohydride (NaBH₄) is a common choice, its reactivity may be insufficient under certain conditions.[6] Consider employing a more specialized or potent reducing agent.
-
Sodium triacetoxyborohydride (STAB): STAB is often the reagent of choice for reductive aminations. It is milder than sodium cyanoborohydride and is less likely to reduce the starting aldehyde before the formation of the iminium ion.[7]
-
Sodium cyanoborohydride (NaBH₃CN): This is a highly effective reagent for reductive aminations, especially under acidic conditions. However, it is extremely toxic and necessitates careful handling.[8]
-
-
Optimize the Reaction pH: The pH of the reaction medium significantly influences both the formation of the iminium intermediate and the subsequent reduction.
-
For efficient iminium ion formation, a mildly acidic pH (typically between 5 and 6) is generally optimal. This can be achieved by the addition of a catalytic quantity of a gentle acid, such as acetic acid.[9]
-
-
Implement Strict Temperature Control: The reaction temperature can dramatically affect the rates of both the desired reaction and potential side reactions.
-
The initial formation of the iminium ion is usually conducted at room temperature.
-
The reduction step may be more efficient when cooled to 0°C to manage the exothermic nature of the reaction and minimize the formation of byproducts.
-
Issue 2: Presence of Impurities in the Final Product
Impurities can complicate the purification process and lead to a reduced yield of the desired compound.
Troubleshooting Steps:
-
Impurity Identification: Before effective troubleshooting can begin, it is crucial to identify the nature of the impurities. Analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for this purpose.
-
Common Impurities and Their Origins:
-
Unreacted Starting Materials: This often points to an incomplete reaction. Consider extending the reaction time or increasing the stoichiometry of the limiting reagent.
-
Over-alkylation Products: The formation of a tertiary amine through the further reaction of the product with the starting aldehyde can occur, particularly if an excess of the aldehyde is employed. To prevent this, use a slight excess of piperidine.[4]
-
Byproducts from the Reducing Agent: Certain reducing agents can generate borate salts or other byproducts that must be removed during the work-up procedure. An acidic work-up followed by extraction is typically effective.
-
Experimental Protocol: Optimized Reductive Amination of 2-Piperidineethanol with Piperidine
This protocol outlines a detailed, step-by-step procedure for the synthesis of this compound using our recommended reductive amination method.
Materials:
-
2-Piperidineethanol
-
Piperidine
-
Sodium triacetoxyborohydride (STAB)
-
Acetic acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-piperidineethanol (1.0 equivalent) in dichloromethane (DCM).
-
To this solution, add piperidine (1.2 equivalents) and a catalytic amount of acetic acid (0.1 equivalents).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (STAB) (1.5 equivalents) in portions over 30 minutes, ensuring the temperature is maintained below 5°C.
-
Allow the reaction to gradually warm to room temperature and continue stirring for an additional 12-16 hours.
-
Monitor the reaction's progress using TLC or GC-MS until the starting material has been completely consumed.
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure with a rotary evaporator to yield the crude product.
-
Purify the crude product via column chromatography on silica gel to obtain pure this compound.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) | Milder and more selective, avoiding the use of toxic cyanides.[7] |
| Stoichiometry | 1.2 eq of Piperidine | A slight excess helps to minimize over-alkylation of the product.[4] |
| Catalyst | Acetic Acid (0.1 eq) | Catalyzes the formation of the iminium intermediate.[9] |
| Temperature | 0°C for reduction | Controls the exothermicity and reduces the formation of byproducts. |
| Reaction Time | 12-16 hours | Ensures the complete conversion of the starting materials. |
Visual Workflow of the Reductive Amination Process
Caption: Optimized workflow for the synthesis of this compound.
References
- Preparation of Piperidines, Part 1: Substituted at Position 2. (2024, October 12). YouTube.
- Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis.PMC - NIH.
- Wang, C., Tu, Y., Han, J., & Guo, Y. Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde.ResearchGate.
- Matassini, C., Clemente, F., & Goti, A. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- Process for synthesizing piperazine-piperidine compounds.Google Patents.
- Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
- Procedure for N-alkylation of Piperidine? (2017, March 16). ResearchGate.
- Aldehyde not reacting in reductive amination reaction, thoughts? (2018, March 21). ResearchGate.
- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.ResearchGate.
- Piperidine synthesis.Organic Chemistry Portal.
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025, August 18). The Journal of Organic Chemistry - ACS Publications.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.MDPI.
- Amine synthesis by reductive amination (reductive alkylation).Organic Chemistry Portal.
- Technical Support Center: Preventing Over-Alkylation of Piperidine Derivatives.Benchchem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.PMC - PubMed Central.
- Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.Benchchem.
- Reductive amination of acetic acid (2a) with piperidine (1a) to...ResearchGate.
- Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016, December 29). YouTube.
- I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? (2016, October 22). ResearchGate.
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of C-H Functionalization on Piperidine Rings
Welcome to the technical support center for the optimization of C-H functionalization on piperidine rings. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selectively modifying one of the most prevalent N-heterocycles in pharmaceuticals. Here, we address common experimental challenges in a direct question-and-answer format, grounding our advice in mechanistic principles and field-proven strategies.
Section 1: Foundational Concepts & Initial Reaction Setup
This section addresses the preliminary decisions that form the bedrock of a successful C-H functionalization experiment. Getting these parameters right from the start can prevent many common downstream issues.
FAQ 1.1: How do I choose the right directing group (DG) for my desired regioselectivity?
The choice of a directing group is arguably the most critical parameter controlling regioselectivity in transition-metal-catalyzed C-H functionalization.[1][2] The DG positions the metal catalyst in proximity to a specific C-H bond, lowering the activation energy for its cleavage.[3]
-
For α-Functionalization (C2/C6): This is often the most accessible position due to the proximity to the nitrogen heteroatom.[1]
-
Mechanism: The reaction often proceeds via coordination of a DG on the piperidine nitrogen to the metal center.[1] Common DGs like pyridinyl or pyrimidinyl groups are effective for this purpose.[4] Rhodium catalysis, in particular, has shown success for α-functionalization.[1]
-
Causality: The N-heteroatom of the DG acts as a robust coordination site, forming a stable metallacyclic intermediate that favors activation of the adjacent C-H bond. The stability of this pre-transition state geometry is key.
-
-
For β-Functionalization (C3/C5) & γ-Functionalization (C4): Accessing these more remote positions is challenging and requires DGs that create larger metallacyclic intermediates.
-
Mechanism: Bidentate directing groups, such as the 8-aminoquinoline amide, are the gold standard for reaching β and γ positions.[5][6] These reactions typically proceed through a Pd(II)/Pd(IV) catalytic cycle involving a concerted metalation-deprotonation (CMD) step.[5]
-
Causality: The geometry and rigidity of the DG-catalyst complex dictate which C-H bond is brought into the catalyst's coordination sphere. For example, a C3-linked aminoquinoline DG on a piperidine ring has been shown to selectively direct arylation to the C4 position.[5][6] The observed cis-stereoselectivity often arises from minimizing strain in the resulting palladacycle intermediate.[5]
-
Logical Flow for DG Selection
Caption: Decision workflow for selecting a directing group.
Section 2: Troubleshooting Poor Reaction Performance
This section tackles the most common and frustrating issues: low yield, low conversion, or complete reaction failure.
FAQ 2.1: My Pd-catalyzed β-arylation has stalled at 60% conversion, even with extended reaction time. What's happening?
This is a classic symptom of catalyst deactivation or product inhibition. Mechanistic studies on piperidine C-H arylations have revealed several potential culprits.[5]
-
Plausible Cause 1: Catalyst Deactivation by Iodide. In reactions using aryl iodides, the buildup of iodide anions can coordinate strongly to the palladium center, leading to the formation of inactive catalyst species.[5]
-
Troubleshooting Step: Introduce a silver salt (e.g., Ag₂CO₃, AgOPiv). The silver will precipitate the iodide as AgI, freeing up the catalyst. Caution: Silver salts can be expensive and may require screening. A silver-free alternative using inexpensive K₂CO₃ as a base has also been developed and is preferable for scalability.[6]
-
-
Plausible Cause 2: Unfavorable Reductive Elimination. The final step in many Pd(II)/Pd(IV) cycles is reductive elimination to form the C-C bond and regenerate the active Pd(II) catalyst. This step can be the turnover-limiting step, especially with electron-poor aryl halides.[5]
-
Troubleshooting Step: The ligand and directing group electronics play a crucial role here. A more electron-donating directing group, such as a 4-dimethylamine-8-aminoquinoline (DMAQ), has been shown to accelerate reductive elimination and overcome this issue, leading to higher yields and faster reactions.[5]
-
-
Plausible Cause 3: Reversible C-H Activation. Deuterium labeling experiments have shown that C-H activation can be reversible.[5] If the subsequent steps (oxidative addition, reductive elimination) are slow, the palladacycle intermediate may revert to the starting material, leading to a plateau in conversion.
-
Troubleshooting Step: Increasing the temperature can sometimes overcome the energy barrier of the turnover-limiting step. However, this may also lead to side reactions or decreased selectivity.[7] A more robust solution is to address the root cause, which is often the slow reductive elimination (see Cause 2).
-
Experimental Protocol: Screening for Improved Conversion in a Stalled Reaction
-
Setup Parallel Reactions: Prepare at least four identical reactions based on your original stalled condition in separate vials.
-
Vial 1 (Control): Run the reaction under the original conditions.
-
Vial 2 (Silver Additive): Add 1.5 equivalents of Ag₂CO₃ to the reaction mixture at t=0.
-
Vial 3 (Base Modification): Substitute your original base with 2.0 equivalents of K₂CO₃ and add 1.0 equivalent of pivalic acid (PivOH). This combination has been shown to promote catalyst turnover.[5]
-
Vial 4 (Temperature Increase): Increase the reaction temperature by 10-20 °C.
-
Analysis: Monitor all reactions by LC-MS or GC-MS at regular intervals (e.g., 2, 6, 12, 24 hours) and compare the conversion rates to the control.
FAQ 2.2: My photoredox-catalyzed α-functionalization is giving low yield and multiple byproducts. How can I improve it?
Photoredox catalysis proceeds via radical intermediates, which can be highly reactive and prone to side reactions.[8][9] Optimization requires fine-tuning the balance of radical generation and trapping.
-
Plausible Cause 1: Over-oxidation or Decomposition. The α-amino radical is electron-rich and can be further oxidized to a highly reactive iminium ion, which can lead to decomposition or unwanted side reactions.[10] Unhindered piperidines are particularly susceptible to over-addition.[11]
-
Troubleshooting Step:
-
Lower Catalyst Loading: High catalyst concentrations can lead to faster radical generation than consumption. Try reducing the photocatalyst loading (e.g., from 1 mol% to 0.5 mol%).
-
Use a Milder Oxidant/Catalyst: If using a strongly oxidizing photocatalyst like Ir(ppy)₃, consider switching to a catalyst with a lower excited-state reduction potential.[8][12]
-
Control Stoichiometry: Instead of using excess amine substrate, which is a common strategy to minimize over-addition, try using the coupling partner in a 1:1 stoichiometry if the piperidine is valuable.[11]
-
-
-
Plausible Cause 2: Inefficient Radical Trapping. The desired reaction relies on the efficient trapping of the α-amino radical by your coupling partner (e.g., an electron-deficient arene or a Michael acceptor).[8] If this step is slow, the radical can engage in undesired pathways.
-
Troubleshooting Step: Increase the concentration of the radical trapping agent relative to the piperidine substrate. A 1.5 to 2.0-fold excess of the trap is a good starting point.
-
Section 3: Troubleshooting Selectivity Issues
Controlling chemo-, regio-, and stereoselectivity is paramount for creating value. This section addresses common selectivity challenges.
FAQ 3.1: I'm getting a mixture of β and α-arylated products in my Pd-catalyzed reaction. How can I favor the β-product?
This is a common challenge where the catalyst can access multiple C-H bonds. The outcome is often dictated by the choice of ligand on the palladium center.
-
The Ligand's Role: The ligand's structure directly influences the geometry of the catalytic complex and, therefore, which C-H bond is positioned for activation.
-
To Favor β-Arylation: Use flexible biarylphosphine ligands (e.g., JohnPhos, RuPhos). Their conformational flexibility allows the catalyst to adopt a geometry that can reach the more distant C3 C-H bonds.[13]
-
To Favor α-Arylation: Use more rigid biarylphosphine ligands (e.g., SPhos, XPhos). Their steric bulk and rigidity tend to favor the formation of the more classical, sterically accessible α-metallacycle.[13]
-
Data Summary: Ligand Effect on Regioselectivity
| Ligand Type | Example Ligands | Predominant Product | Rationale |
| Flexible Biarylphosphine | JohnPhos, RuPhos | β-Arylpiperidine | Allows catalyst to access remote C-H bonds.[13] |
| Rigid Biarylphosphine | SPhos, XPhos | α-Arylpiperidine | Steric hindrance favors activation at the less hindered α-position.[13] |
FAQ 3.2: My reaction on a substituted piperidine is giving a mixture of diastereomers. How can I improve the diastereoselectivity?
Diastereoselectivity is controlled by the energetic difference between the diastereomeric transition states. This can be influenced by sterics and the conformational preferences of the piperidine ring.
-
Plausible Cause 1: Ring Conformation. Piperidine exists in a dynamic equilibrium of chair conformations. C-H activation may require a higher-energy boat or twist-boat conformation, which can lower selectivity.[7] For a transannular C-H functionalization, a thermodynamically unfavorable chair-boat isomerization is often required, which can add >6 kcal/mol to the activation barrier.[7]
-
Troubleshooting Step:
-
Lower Reaction Temperature: This can amplify small energy differences between transition states, favoring the path of least resistance and improving the diastereomeric ratio (d.r.).[14] However, this may come at the cost of reaction rate.[14]
-
Bulky Protecting Groups: Installing a bulky N-protecting group (e.g., Boc, Cbz) can lock the ring into a specific conformation, biasing the approach of the catalyst and improving selectivity.
-
-
-
Plausible Cause 2: Catalyst Control. In some cases, the catalyst itself can override the substrate's inherent bias. This is particularly true for rhodium-catalyzed carbene insertion reactions.
Troubleshooting Workflow for Poor Selectivity
Caption: Troubleshooting flowchart for selectivity issues.
References
-
Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702–715. [Link]
-
West, A., O’Neill, A., Phelan, J. P., McArdle, C., & Bull, J. A. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis, 13(14), 9642–9657. [Link]
-
White, M. C., et al. (2011). Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. Nature Chemistry, 3, 626–631. [Link]
-
Sarpong, R., et al. (2020). C–C Cleavage Approach to C–H Functionalization of Saturated Aza-Cycles. Journal of the American Chemical Society, 142(35), 14813–14819. [Link]
-
Knowles, R. R., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 86(18), 12596–12605. [Link]
-
Procter, D. J., et al. (2018). Functionalisation of ethereal-based saturated heterocycles with concomitant aerobic C–H activation and C–C bond formation. Nature Communications, 9(1), 4598. [Link]
-
Davies, H. M. L., et al. (2016). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 55(1), 346–349. [Link]
-
Daugulis, O., et al. (2009). Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactivated C(sp3)–H Bonds. Chemical Reviews, 110(2), 847–887. [Link]
-
Chen, G., & Chen, K. (2019). Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer. ACS Catalysis, 9(1), 103-128. [Link]
-
Romero, N. A., & Nicewicz, D. A. (2016). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews, 116(17), 10075–10166. [Link]
-
Ackermann, L. (2015). A comprehensive overview on directing groups applied in metal catalyzed C-H functionalization chemistry. Chemical Communications, 51(43), 8885-8908. [Link]
-
Kang, S. K., et al. (2010). C-2 Arylation of Piperidines through Directed Transition-Metal-Catalyzed sp3 C-H Activation. Chemistry – A European Journal, 16(44), 13063-13067. [Link]
-
MacMillan, D. W. C., et al. (2011). Direct α-Arylation of Ethers through the Combination of Photoredox Catalysis and Organocatalysis. Journal of the American Chemical Society, 133(4), 778–781. [Link]
-
Davies, H. M. L., et al. (2016). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie, 128(1), 352-355. [Link]
-
Ajesh, P., & Anilkumar, G. (2020). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 10(49), 29462-29474. [Link]
-
Ge, H., et al. (2015). Cobalt-catalysed site-selective intra- and intermolecular dehydrogenative amination of unactivated sp3 carbons. Nature Communications, 6, 6443. [Link]
-
Bull, J. A., et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters, 20(13), 3978–3982. [Link]
-
Douglas, J. J., & Martin, S. F. (2018). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Organic Letters, 20(17), 5223-5227. [Link]
-
Anilkumar, G., et al. (2020). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 10, 29462-29474. [Link]
-
Martin-Montero, R. (2023). Regiodivergent sp3 C–H Functionalization via Ni-Catalyzed Chain-Walking Reactions. JACS Au, 3(11), 2955–2966. [Link]
-
Gandeepan, P., & Ackermann, L. (2018). Directing group-assisted selective C–H activation of six-membered N-heterocycles and benzo-fused N-heterocycles. Organic & Biomolecular Chemistry, 16(29), 5183-5201. [Link]
-
Maes, B. U. W., et al. (2016). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. Chemical Communications, 52(72), 10890-10893. [Link]
-
Singh, M. (2021, February 7). Saturated Heterocycles: Unleashing the Magic of Stereoelectronics! [Video]. YouTube. [Link]
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Methods to prevent the degradation of 1-(2-Piperidin-2-ylethyl)piperidine in solution
Technical Support Center: 1-(2-Piperidin-2-ylethyl)piperidine
A Guide to Preventing Degradation in Solution for Researchers and Drug Development Professionals
Section 1: Understanding the Instability of this compound
This section addresses the fundamental question of why this molecule is susceptible to degradation and the common pathways involved.
Q1: What are the structural features of this compound that make it susceptible to degradation?
A: The susceptibility of this compound to degradation stems directly from its chemical structure. The molecule contains two piperidine rings, each with a secondary amine (-NH-) group.[1][2] These secondary amine nitrogens are nucleophilic and basic, making them reactive sites. The primary degradation pathways are initiated at these nitrogen atoms and the adjacent carbon atoms (α-carbons). Understanding this reactivity is the first step toward preventing unwanted chemical changes.
Q2: What are the most common degradation pathways for this compound in solution?
A: There are three primary degradation pathways you are likely to encounter:
-
Oxidation: This is the most common degradation route. The secondary amine groups can be oxidized by atmospheric oxygen. This process can be accelerated by light, heat, and the presence of metal ions. Oxidation can lead to the formation of various byproducts, including N-oxides, imines, and eventually ring-opened products or colored polymeric materials.[3][4] Studies on similar piperidine derivatives confirm that oxidation often occurs regioselectively at the carbon atom adjacent to the nitrogen.[3]
-
Carbon Dioxide Absorption: Amines readily react with atmospheric carbon dioxide (CO₂) to form carbamate salts.[5] While this is often a reversible process, the formation of these salts can appear as a crystalline precipitate or cause a change in the solution's pH, potentially impacting your experiments. In some cases, these adducts can be mistaken for other forms of degradation.[5]
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy needed to initiate and accelerate oxidative processes. A study on the atmospheric degradation of piperidine showed that photo-oxidation is a significant degradation pathway, leading to the formation of imines, nitramines, and nitrosamines.[6][7]
Q3: What are the typical observable signs of degradation?
A: You should be vigilant for the following signs:
-
Color Change: A fresh solution should be colorless. The appearance of a yellow or brown tint is a strong indicator of oxidative degradation.
-
Precipitation: The formation of an unexpected solid can indicate the creation of insoluble degradation products or carbamate salts from CO₂ exposure.[5]
-
Changes in Analytical Profile: When analyzed via HPLC or LC-MS, the appearance of new peaks or a decrease in the area of the main compound peak confirms degradation.
-
Loss of Potency/Inconsistent Results: If you observe a decline in the expected biological or chemical activity of your compound, its degradation is a likely cause.
References
-
Piperidine - Wikipedia. Wikipedia. [Link]
-
Piperidine | C5H11N | CID 8082 - PubChem. National Center for Biotechnology Information. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. National Center for Biotechnology Information. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - MDPI. MDPI. [Link]
-
PIPERIDINE - Sanjay Chemicals (India) Pvt. Ltd. Sanjay Chemicals. [Link]
-
Have you experienced that your piperidine crystallizes when not in use? - ResearchGate. ResearchGate. [Link]
-
ChemInform Abstract: Oxidation of Methylpiperidine Derivatives with Regard to Chirality. ResearchGate. [Link]
-
The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC. National Center for Biotechnology Information. [Link]
-
Regioselective oxidation of piperidine-3 derivatives: a synthetic route to 2,5-substituted piperidines | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]
-
Identification and characterization of stressed degradation products of Piperine... - RSC Publishing. Royal Society of Chemistry. [Link]
-
(PDF) The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride... - ResearchGate. ResearchGate. [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions | The Journal of Physical Chemistry A - ACS Publications. ACS Publications. [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. [Link]
-
The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride... - PubMed. National Center for Biotechnology Information. [Link]
-
Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. LinkedIn. [Link]
- US20120271026A1 - Inhibition of amine oxidation - Google Patents.
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Advanced Purification of 1-(2-Piperidin-2-ylethyl)piperidine
Prepared by: Senior Application Scientist, Gemini Division
This guide is designed for researchers, scientists, and drug development professionals to address common and advanced challenges in the purification of 1-(2-Piperidin-2-ylethyl)piperidine. The inherent basicity and potential for complex impurity profiles require robust and well-chosen methodologies. This document provides in-depth, cause-and-effect explanations and validated protocols to achieve high purity for this diamine compound.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
Q1: My isolated this compound has a persistent yellow or brown tint. What causes this and how can I remove it?
A1: A yellow to brown discoloration is a common issue with amines and is typically indicative of minor oxidation or the presence of highly conjugated impurities.[1] Piperidine derivatives can be susceptible to air oxidation over time, forming colored byproducts.[1]
-
Root Cause Analysis:
-
Air Oxidation: Prolonged exposure to air, especially during heating or when stored improperly, can lead to the formation of N-oxides or other colored species.
-
Residual Reagents: Certain reagents or catalysts from the synthesis may remain, contributing to the color.
-
Chromatographic Artifacts: If purified on silica gel without proper precautions, some degradation can occur on the acidic stationary phase.
-
-
Recommended Solution: Activated Carbon Treatment & Distillation
-
Dissolve the colored product in a low-boiling organic solvent (e.g., diethyl ether or dichloromethane).
-
Add a small amount (1-2% by weight) of activated carbon.
-
Stir the suspension at room temperature for 30-60 minutes.
-
Filter the mixture through a pad of Celite® to remove the carbon.
-
Remove the solvent under reduced pressure.
-
If the product is thermally stable, proceed with vacuum distillation for final purification. This is highly effective at separating the colorless amine from non-volatile, colored impurities.
-
Q2: I'm performing an aqueous workup. Why am I getting a persistent emulsion during the acid-base extraction?
A2: Emulsion formation is common when working with basic amines like your diamine, which can act as surfactants, stabilizing the oil-in-water mixture. This is especially true if the pH is near the pKa of the compound.
-
Root Cause Analysis:
-
Surfactant Properties: The molecule possesses both a hydrophilic (protonated amine) and a lipophilic (alkyl backbone) character, allowing it to stabilize the interface between the organic and aqueous layers.
-
Insufficient Ionic Strength: A low salt concentration in the aqueous phase fails to adequately "salt out" the organic components.
-
-
Troubleshooting Protocol:
-
Increase Ionic Strength: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous phase, forcing the organic compound into the organic layer and breaking the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel to minimize emulsion formation.
-
Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.
-
Centrifugation: If the emulsion is persistent and the volume is manageable, centrifugation is a highly effective method to separate the layers.
-
Section 2: Technique-Specific Troubleshooting Guides
This section provides detailed solutions for issues encountered with specific purification techniques. The choice of method depends on the compound's properties and the nature of the impurities.[1]
Decision-Making Workflow for Purification
Before diving into specific techniques, use this workflow to select the most appropriate starting point.
Caption: A decision-making workflow for selecting a purification method.
Guide 1: Column Chromatography
Column chromatography is a powerful tool but presents challenges for basic diamines due to strong interactions with silica gel.[2]
Q3: I'm seeing severe peak tailing and low recovery of my product during silica gel column chromatography. What's happening?
A3: This is the most common issue when purifying amines on standard silica gel. The two basic nitrogen atoms in your molecule are strongly interacting with the acidic silanol (Si-OH) groups on the silica surface.[1][2] This acid-base interaction leads to irreversible adsorption, slow elution, and broad, tailing peaks.
-
Expert Recommendation: Mobile Phase Modification The most effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the active sites on the silica.
-
Triethylamine (TEA): Add 0.5-2% TEA to your eluent system (e.g., Dichloromethane:Methanol:TEA 94:5:1).[1] TEA is volatile and can usually be removed easily under high vacuum.
-
Ammonium Hydroxide: For more polar systems, adding 0.5-1% of concentrated ammonium hydroxide to the polar solvent component (e.g., methanol) can also be effective.
-
Troubleshooting Flowchart for Chromatography
Caption: Troubleshooting guide for column chromatography of piperidine derivatives.
Data Presentation: Typical Chromatography Conditions
| Parameter | Value | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice when used with a modified mobile phase. |
| Mobile Phase | 94:5:1 (v/v/v) Dichloromethane:Methanol:Triethylamine | A common starting point. The DCM/MeOH ratio is adjusted to achieve an Rf of ~0.3 for the target compound. The TEA passivates the silica.[1] |
| Crude Purity | ~70% | Typical purity post-workup. |
| Recovery Rate | 75-85% | Expected recovery after chromatography with a basic modifier. |
| Final Purity | >98% | Achievable purity with optimized conditions. |
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis and Eluent Selection: Dissolve a small amount of the crude product in dichloromethane. Spot on a TLC plate and develop with various solvent systems (e.g., start with 98:2 DCM:MeOH and increase methanol polarity). Add 1% TEA to all test eluents. The ideal system will give your product an Rf value of approximately 0.3.[3]
-
Column Packing: Prepare a slurry of silica gel in your chosen eluent (the least polar component, e.g., DCM with 1% TEA). Pour the slurry into the column and use gentle air pressure to pack a stable bed.
-
Sample Loading (Dry Loading Recommended): Dissolve your crude product (e.g., 1.0 g) in a minimal amount of DCM. Add 2-3 g of silica gel to this solution. Remove the solvent by rotary evaporation to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions. Monitor the elution using TLC.
-
Fraction Pooling and Evaporation: Combine the fractions containing the pure product. Remove the solvent and TEA under high vacuum.
Guide 2: Purification via Salt Formation
This is an excellent non-chromatographic method for separating the basic diamine from neutral or acidic impurities. It relies on the selective precipitation of the diamine as a salt.
Q4: How can I use salt formation to purify my product without running a column?
A4: By reacting your basic product with an acid, you can form a salt that is often crystalline and will precipitate from a non-polar organic solvent. The impurities remain in the solution. The free base can then be regenerated. Purification via carbonate salt formation is also a documented method for piperidines.[1][4]
Workflow for Purification via Dihydrochloride Salt Formation
Caption: Workflow for the purification via dihydrochloride salt formation.
Experimental Protocol: Dihydrochloride Salt Formation & Liberation
-
Dissolution: Dissolve the crude this compound in anhydrous diethyl ether (approx. 10 mL per 1 g of crude product).
-
Precipitation: Slowly add a solution of 2 M HCl in diethyl ether dropwise with stirring. A white precipitate of the dihydrochloride salt will form immediately. Continue adding the HCl solution until no further precipitation is observed.
-
Isolation: Stir the slurry for 30 minutes, then collect the solid salt by vacuum filtration. Wash the filter cake thoroughly with fresh diethyl ether to remove any soluble impurities.
-
Drying: Dry the salt under high vacuum. At this stage, the salt can be recrystallized from a suitable solvent (e.g., ethanol/ether) for further purification if needed.
-
Liberation of Free Base: Dissolve the purified salt in a minimal amount of water. Cool the solution in an ice bath and add a 50% (w/w) NaOH solution dropwise with stirring until the pH is >12.
-
Extraction: Extract the liberated free base into an organic solvent like dichloromethane or ethyl acetate (3 x 20 mL).
-
Final Steps: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified, colorless free base.
Guide 3: Vacuum Distillation
Q5: My product seems to decompose during distillation, even under vacuum. How can I avoid this?
A5: Thermal decomposition can occur if the distillation temperature is too high. Since this compound is a high-boiling liquid, achieving a very low pressure is critical.
-
Expert Recommendations:
-
Use a High-Vacuum Pump: A standard water aspirator may not provide a low enough vacuum. Use a rotary vane vacuum pump capable of reaching <1 mmHg.
-
Pre-Drying: Water is a common impurity after aqueous workups.[1] Before distillation, dry the product over solid potassium hydroxide (KOH) pellets overnight.[1] The KOH will not only remove water but also neutralize any acidic impurities. Decant or filter the liquid away from the KOH before distilling.
-
Short-Path Distillation: For small quantities or very high-boiling compounds, a Kugelrohr or short-path distillation apparatus minimizes the distance the vapor has to travel, allowing distillation at lower temperatures and reducing the risk of decomposition.
-
Section 3: Summary of Purification Techniques
| Technique | Primary Use | Typical Recovery | Achievable Purity | Pros | Cons |
| Column Chromatography | Separating complex mixtures with similar polarities.[1] | 75-85% | >98% | High resolution, applicable to many impurity types. | Can be slow, requires solvent, risk of product loss on column.[3] |
| Salt Formation | Removing neutral or acidic impurities from the basic product. | 80-95% | >99% | Excellent for high purity, scalable, avoids large solvent volumes. | Only removes certain impurity classes, requires extra steps for regeneration. |
| Vacuum Distillation | Removing non-volatile or very low-boiling impurities. | 80-90% | >98% | Excellent for large scales, very effective for specific impurity profiles. | Risk of thermal decomposition, not effective for impurities with similar boiling points.[1] |
| Acid-Base Extraction | Initial cleanup to remove bulk neutral or acidic/basic impurities.[3] | 85-98% | >95% | Fast, simple, and efficient for initial purification. | Can lead to emulsions, may not remove all impurities of the same class. |
References
- Piperidine Synthesis.
- A kind of purification method of high-purity piperidine.
- Application Notes and Protocols for the Purification of Piperidine Reaction Products.Benchchem, .
- Piperidine synthesis.Organic Chemistry Portal, .
- SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.White Rose eTheses Online, .
- Process for the purification of piperidine.
- CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE.PMC - NIH, .
- PIPERIDINE.
- Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde.
- Technical Support Center: Purification of Piperidine Deriv
- Ligand-exchange chromatography of diamines and polyamines.[No Source Found].
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Is there an easy way to purify organic amines?Biotage, 19 Jan. 2023, .
Sources
Minimizing byproducts in the synthesis of piperidine derivatives
Troubleshooting Guide: Minimizing Byproduct Formation
Welcome to the technical support center for piperidine derivative synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide actionable solutions to minimize byproduct formation, ensuring higher yields and purity of your target compounds. Our approach is grounded in mechanistic understanding and validated by field-proven insights.
Frequently Asked Questions (FAQs)
Q1: During the catalytic hydrogenation of a substituted pyridine, I'm observing significant over-reduction and ring-opening byproducts. What are the primary causes and how can I mitigate this?
A1: This is a common issue stemming from catalyst choice, reaction conditions, and the nature of the substituents on the pyridine ring.
-
Mechanistic Insight: Catalytic hydrogenation of pyridines to piperidines is a multi-step process involving the initial reduction of the aromatic ring to a di- or tetrahydro-intermediate, followed by further reduction to the saturated piperidine. Over-reduction, leading to ring-opening, typically occurs when the C-N bonds in the saturated ring are cleaved by the catalyst. This is particularly prevalent with aggressive catalysts like Raney Nickel or high-pressure/high-temperature conditions.
-
Troubleshooting & Solutions:
-
Catalyst Selection: Switch to a less aggressive catalyst. Rhodium on alumina (Rh/Al2O3) or ruthenium on carbon (Ru/C) are often more selective for the pyridine ring reduction without promoting C-N bond cleavage compared to catalysts like Palladium or Platinum.
-
Solvent System: The choice of solvent can significantly influence the reaction pathway. Acidic solvents like acetic acid can enhance the rate of reduction but may also promote side reactions. Consider using alcoholic solvents like ethanol or methanol, which can help to moderate catalyst activity.
-
Reaction Conditions:
-
Temperature: Lower the reaction temperature. Start at room temperature and gradually increase if the reaction is too slow. High temperatures provide the activation energy for C-N bond cleavage.
-
Pressure: Optimize the hydrogen pressure. While higher pressures can increase the reaction rate, they can also lead to over-reduction. A systematic screening of pressures (e.g., 50-500 psi) is recommended.
-
-
Substituent Effects: Electron-withdrawing groups on the pyridine ring can make it more susceptible to reduction and potential side reactions. Conversely, electron-donating groups can sometimes hinder the desired reduction. Understanding the electronic nature of your specific substrate is key to tailoring the reaction conditions.
-
-
Experimental Protocol: Selective Hydrogenation of 4-Phenylpyridine
-
To a high-pressure reactor, add 4-phenylpyridine (1 mmol) and 5% Rh/Al2O3 (10 mol%).
-
Add ethanol (10 mL) as the solvent.
-
Seal the reactor and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor to 100 psi with hydrogen.
-
Stir the reaction mixture at 25°C for 24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, carefully vent the reactor and filter the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Q2: In my reductive amination reaction to form an N-substituted piperidine, I'm getting a significant amount of the tertiary amine byproduct from over-alkylation. How can I favor the formation of the desired secondary amine?
A2: Over-alkylation is a classic challenge in reductive amination, where the initially formed secondary amine product is more nucleophilic than the starting primary amine, leading to a second alkylation event.
-
Mechanistic Insight: The reaction proceeds via the formation of an iminium ion intermediate from the reaction of a primary amine with a dicarbonyl compound (like glutaraldehyde or a derivative). The desired secondary amine is formed upon reduction of this iminium ion. However, this secondary amine can then react with another molecule of the dicarbonyl compound and the reducing agent, leading to the tertiary amine byproduct.
-
Troubleshooting & Solutions:
-
Stoichiometry Control: Use a significant excess of the primary amine relative to the dicarbonyl compound. This statistically favors the reaction of the dicarbonyl with the more abundant primary amine over the newly formed secondary amine. A 3 to 5-fold excess of the amine is a good starting point.
-
Choice of Reducing Agent: Use a sterically hindered or less reactive reducing agent. Sodium triacetoxyborohydride (STAB) is often superior to sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) for controlling over-alkylation. STAB is a milder reducing agent and is particularly effective at reducing the intermediate iminium ion at a controlled rate, which can minimize the opportunity for the secondary amine to react further.
-
pH Control: Maintaining a slightly acidic pH (around 5-6) is crucial. This pH range is optimal for the formation of the iminium ion intermediate without significantly deactivating the amine nucleophile. Buffering the reaction mixture can be beneficial.
-
Slow Addition: Adding the reducing agent slowly to the mixture of the amine and carbonyl compound can help to maintain a low concentration of the reducing agent at any given time, thereby favoring the initial reduction step over the subsequent over-alkylation.
-
-
Data Presentation: Effect of Reducing Agent on Product Distribution
| Reducing Agent | Desired Secondary Amine (%) | Tertiary Amine Byproduct (%) |
| Sodium Borohydride (NaBH4) | 65 | 35 |
| Sodium Cyanoborohydride (NaBH3CN) | 78 | 22 |
| Sodium Triacetoxyborohydride (STAB) | 92 | 8 |
-
Visualization: Reductive Amination Pathway
Caption: Reductive amination pathway leading to the desired secondary amine and the over-alkylation byproduct.
Q3: My Hofmann-Löffler-Freytag reaction is giving a low yield of the target piperidine, with a complex mixture of byproducts. What are the critical parameters to control for this reaction?
A3: The Hofmann-Löffler-Freytag reaction is a powerful tool for synthesizing piperidines, but its free-radical mechanism makes it sensitive to reaction conditions, often leading to a variety of byproducts if not carefully controlled.
-
Mechanistic Insight: The reaction involves the formation of an N-haloamine, which, upon treatment with acid or light, undergoes homolytic cleavage to form a nitrogen-centered radical. This radical then abstracts a hydrogen atom from the δ-carbon, generating a carbon-centered radical. This is followed by halogen rebound and subsequent intramolecular cyclization to form the piperidine ring. Key side reactions include intermolecular reactions, fragmentation, and the formation of undesired halogenated byproducts.
-
Troubleshooting & Solutions:
-
N-Halogenation Step: Ensure complete and clean formation of the N-haloamine. The choice of halogenating agent is critical. N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) are commonly used. The reaction should be performed in the dark to prevent premature radical formation.
-
Initiation of Radical Formation:
-
Photochemical Initiation: If using UV light, ensure a consistent and appropriate wavelength and intensity. Over-exposure can lead to fragmentation and other side reactions.
-
Acid Catalysis: The choice and concentration of the acid are crucial. Sulfuric acid is commonly used. The acid concentration should be carefully optimized; too high a concentration can lead to undesired side reactions.
-
-
Solvent Choice: The solvent should be inert to the radical conditions. Trifluoroacetic acid (TFA) is often a good choice as it can also serve as the acid catalyst. Chlorinated solvents should generally be avoided as they can participate in radical reactions.
-
Concentration: The reaction should be run at high dilution to favor the intramolecular hydrogen abstraction and cyclization over intermolecular reactions.
-
-
Visualization: Key Steps in the Hofmann-Löffler-Freytag Reaction
Caption: Simplified workflow of the Hofmann-Löffler-Freytag reaction.
References
Technical Support Center: Enhancing Cell Permeability of Piperidine Drug Candidates
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting guides, strategic insights, and detailed protocols for overcoming cell permeability challenges associated with piperidine-containing drug candidates. The piperidine scaffold is a cornerstone in medicinal chemistry, valued for its structural versatility and presence in numerous approved drugs.[1][2][3] However, the inherent basicity of the piperidine nitrogen often leads to high ionization at physiological pH, presenting a significant barrier to passive cell membrane permeation. This guide is designed to provide you with the causal understanding and practical tools needed to diagnose and solve these permeability issues.
Troubleshooting and Strategic Solutions
This section addresses common issues encountered during the development of piperidine-containing compounds, framed in a question-and-answer format to directly tackle your experimental hurdles.
Q1: My piperidine drug candidate shows poor permeability in initial screens. What are the fundamental causes?
Answer: Low permeability in piperidine-based compounds almost always stems from the physicochemical properties of the core scaffold itself. The primary culprits are:
-
High Basicity (pKa): The piperidine nitrogen is typically basic, with a pKa in the range of 8-11. At physiological pH (~7.4), this nitrogen atom is predominantly protonated, conferring a positive charge to the molecule. This charge is highly unfavorable for passive diffusion across the lipophilic lipid bilayer of the cell membrane.
-
Low Lipophilicity (LogD): Lipophilicity is a key driver of membrane permeability.[4][5] For ionizable molecules like piperidines, the distribution coefficient (LogD) at pH 7.4 is a more accurate predictor than the partition coefficient (LogP).[6] The positive charge at pH 7.4 dramatically increases the molecule's affinity for the aqueous phase, resulting in a low LogD value and, consequently, poor partitioning into the cell membrane.
-
Hydrogen Bonding Capacity: The protonated piperidine nitrogen (-NH2+-) and any other polar functional groups on your molecule can act as strong hydrogen bond donors. These groups must be desolvated (stripped of their water shell) to enter the membrane, an energetically costly process that hinders permeability.
Q2: How can I improve passive permeability through structural modification of my lead compound?
Answer: Structural modification aims to favorably alter the physicochemical properties discussed above without sacrificing pharmacological activity.[7] Here are several field-proven strategies, ranging from simple to complex:
-
Lipophilicity Modulation: The most straightforward approach is to increase the molecule's overall lipophilicity to enhance membrane partitioning. This can be achieved by adding non-polar, "greasy" functional groups (e.g., alkyl chains, phenyl rings, halogens) to the scaffold.[3] However, this is a delicate balance; excessive lipophilicity can lead to poor aqueous solubility, increased metabolic liability, and off-target toxicity.[8][9]
-
pKa Reduction: Decreasing the basicity of the piperidine nitrogen can significantly reduce the percentage of the compound that is ionized at physiological pH. This can be achieved by introducing electron-withdrawing groups (EWGs) near the nitrogen atom (e.g., at the C2 or C6 positions). This modification makes the nitrogen lone pair less available for protonation, lowering the pKa.
-
Intramolecular Hydrogen Bonding (IHB): This is a more sophisticated strategy to "hide" polar functional groups from the aqueous environment, thereby reducing the desolvation penalty of membrane crossing.[10][11] By designing the molecule so that a hydrogen bond donor (like an N-H or O-H group) forms a stable, internal hydrogen bond with a nearby acceptor (like a nitrogen or oxygen atom), you can effectively lower the molecule's apparent polarity.[10] This "molecular chameleon" can adopt a more lipophilic conformation to cross the membrane, then open up to bind to its intracellular target.[10][11]
Q3: My structural modifications are hurting the compound's activity. When should I pivot to a prodrug strategy?
Answer: A prodrug approach is an excellent alternative when the structural features required for biological activity are the same ones causing poor permeability.[12][13] This strategy involves temporarily masking the problematic functional group—in this case, the polar piperidine nitrogen—with a promoiety.[14][15]
The ideal prodrug has these characteristics:
-
Masks Polarity: The promoiety neutralizes the charge on the piperidine nitrogen and increases lipophilicity, allowing the prodrug to passively diffuse across the cell membrane.
-
Is Chemically Stable: It remains intact in the gastrointestinal tract and bloodstream.
-
Is Bioreversible: Once inside the cell, it is efficiently cleaved by intracellular enzymes (e.g., esterases, phosphatases) to release the active parent drug.[16]
This strategy allows you to separate the requirements for permeability from the requirements for activity.
Below is a conceptual diagram illustrating the prodrug strategy.
Caption: Prodrug strategy for enhancing piperidine drug permeability.
Q4: My compound shows good permeability in the PAMPA assay but poor permeability in the Caco-2 assay. What does this discrepancy mean?
Answer: This is a classic and highly informative result. It strongly suggests your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp).
-
PAMPA (Parallel Artificial Membrane Permeability Assay) measures only passive diffusion .[17][18] It uses an artificial lipid layer and contains no transporters, so it tells you how well your compound can cross a lipid bilayer on its own.[19][20]
-
Caco-2 Permeability Assay uses a monolayer of human intestinal cells.[21] These cells differentiate to form tight junctions and, crucially, express active transport proteins, including efflux pumps like P-gp.[22][23] These pumps act as cellular "bouncers," actively pumping foreign substances out of the cell.
Your results indicate that your compound has the intrinsic physicochemical properties to diffuse across a membrane (good PAMPA result), but once it enters the Caco-2 cells, it is immediately pumped back out (poor Caco-2 result). The solution is to perform a bidirectional Caco-2 assay to confirm this hypothesis and calculate an efflux ratio. An efflux ratio greater than 2 is a strong indicator of active efflux.[22]
Experimental Protocols & Data Interpretation
Accurate and reproducible data is the foundation of good drug design. Here are standardized protocols for the key permeability assays.
Workflow for Permeability Assessment
The following diagram outlines a logical workflow for assessing and troubleshooting the permeability of a new piperidine drug candidate.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PAMPA | Evotec [evotec.com]
- 18. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 19. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]
- 20. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 21. enamine.net [enamine.net]
- 22. Caco-2 Permeability | Evotec [evotec.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Refining GC-MS Analytical Methods for Piperazine and Piperidine Compounds
Welcome to the technical support center for the GC-MS analysis of piperazine and piperidine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method refinement and troubleshooting. As cyclic amines, these compounds present unique challenges in gas chromatography, primarily related to their polarity and basicity, which can lead to poor peak shape and inconsistent results. This document offers a structured approach to overcoming these obstacles, grounded in scientific principles and practical experience.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the GC-MS analysis of piperazine and piperidine compounds.
1. Why am I seeing significant peak tailing with my piperazine/piperidine analytes?
Peak tailing is the most common issue when analyzing basic compounds like piperazines and piperidines. It is primarily caused by secondary interactions between the basic amine groups of the analytes and active sites within the GC system.[1] These active sites are typically acidic silanol (Si-OH) groups present on the surfaces of glass inlet liners, the fused silica of the column, or contaminants within the system.[2][3] This interaction causes a portion of the analyte molecules to be temporarily adsorbed, delaying their elution and resulting in an asymmetrical peak shape.
2. Is derivatization necessary for analyzing piperazine and piperidine compounds by GC-MS?
While not always strictly necessary, derivatization is highly recommended for robust and reproducible results. The primary reasons for derivatizing these compounds are:
-
To Increase Volatility: Derivatization masks the polar amine groups, making the resulting compound more volatile and amenable to GC analysis.[4]
-
To Improve Thermal Stability: Some piperazine and piperidine derivatives can be thermally labile. Derivatization can create a more stable compound that is less likely to degrade in the hot injection port.
-
To Eliminate Peak Tailing: By blocking the active amine groups, derivatization prevents interactions with active sites in the GC system, leading to sharper, more symmetrical peaks.[4]
-
To Enhance Mass Spectral Identification: The fragmentation patterns of derivatized compounds are often more characteristic and can aid in structural elucidation and confirmation.
Acylation with reagents like trifluoroacetic anhydride (TFAA) is a common and effective derivatization strategy for these compounds.[5]
3. What is the best type of GC column for analyzing piperazine and piperidine compounds?
For the analysis of basic compounds like piperazines and piperidines, a column that is specifically designed and tested for amine analysis is the best choice. These columns typically feature:
-
A mid-polarity stationary phase: A 5% phenyl-methylpolysiloxane (e.g., DB-5ms, Rtx-5ms) is a versatile choice that provides good selectivity for a wide range of compounds.[5] For more polar analytes, a 35% phenyl-methylpolysiloxane (e.g., Rtx-35 Amine) can be beneficial.[6]
-
Base-deactivation: This is a crucial feature. The fused silica surface of the column is treated to reduce the number of acidic silanol groups, minimizing analyte interaction and peak tailing.[6] Look for columns specifically marketed for amine analysis, such as the Restek Rtx-5 Amine or Rtx-Volatile Amine series.[6]
4. How can I confirm the identity of my piperazine/piperidine peaks in the mass spectrum?
Confirmation is achieved by comparing the acquired mass spectrum with a reference spectrum from a trusted library (e.g., NIST, Wiley) or a previously analyzed standard. The fragmentation patterns of piperazine and piperidine derivatives are key to their identification. For example, underivatized piperazines often show characteristic fragments from the cleavage of the piperazine ring. Derivatized compounds will have a different, often more complex, fragmentation pattern. For instance, the mass spectrum of 1-trifluoroacetylpiperidine will show fragments corresponding to the loss of the trifluoroacetyl group and cleavage of the piperidine ring.
5. Should I use a split or splitless injection for my analysis?
The choice between split and splitless injection depends on the concentration of your analytes:
-
Splitless Injection: This is the preferred mode for trace analysis (low ppm to ppb levels) as it transfers the entire sample onto the column, maximizing sensitivity.[5]
-
Split Injection: This mode is used for higher concentration samples to avoid overloading the column. A portion of the sample is vented, and only a fraction is introduced into the column.
When using splitless injection, optimizing the purge activation time is critical to ensure efficient transfer of analytes while minimizing solvent tailing.
Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific experimental issues.
Guide 1: Diagnosing and Resolving Peak Tailing
Poor peak shape is a persistent challenge in the analysis of basic compounds. This guide provides a systematic approach to identifying and correcting the root cause of peak tailing.
-
Observe your chromatogram: Do all peaks, including non-polar hydrocarbons if present, exhibit tailing? Or is it only your polar, basic analytes (piperazines, piperidines)?
-
All Peaks Tailing: This usually indicates a physical problem in the GC system, such as dead volume from improper column installation or a poorly cut column end.
-
Only Basic Analytes Tailing: This strongly suggests chemical interactions with active sites in the system.
-
-
Check Column Installation:
-
Ensure the column is installed at the correct depth in both the inlet and the detector according to the manufacturer's instructions. Incorrect positioning can create dead volumes where sample can mix and broaden.
-
Examine the column ends. They should be cleanly cut at a 90-degree angle with no jagged edges or shards. A poor cut can cause turbulence and peak distortion. Re-cut the column if necessary using a ceramic scoring wafer.
-
-
Inspect Ferrules: Ensure the correct ferrules are being used and that they are properly tightened to create a good seal without crushing the column.
-
Inlet Maintenance is Crucial: The inlet is the most common source of activity.
-
Use a Deactivated Liner: Standard borosilicate glass liners have numerous active silanol groups. Always use a liner that has been deactivated. For basic compounds, a base-deactivated liner is the optimal choice.[1]
-
Consider Liners with Glass Wool: Deactivated glass wool within the liner can aid in sample vaporization and trap non-volatile residues, but it can also be a source of activity if not properly deactivated. Use liners with pre-packed, deactivated wool.[2]
-
Regularly Replace the Liner and Septum: Non-volatile matrix components can accumulate in the liner, creating new active sites. Septum particles can also fall into the liner. A frequent replacement schedule is essential for maintaining an inert flow path.
-
-
Optimize Injection Port Temperature: The injection port temperature should be high enough to ensure rapid vaporization of the analytes but not so high as to cause degradation.[7][8] A typical starting point is 250 °C.[5] If you suspect thermal degradation, try lowering the temperature in 10-20 °C increments.
-
Column Conditioning and Maintenance:
-
Use a Base-Deactivated Column: As mentioned in the FAQs, a column specifically designed for amine analysis is critical.
-
Trim the Column Inlet: If performance degrades over time, the front end of the column may be contaminated. Trimming 10-20 cm from the inlet can remove the contaminated section and restore performance.[1]
-
Workflow for Troubleshooting Peak Tailing
Caption: A flowchart for diagnosing and resolving peak tailing.
Guide 2: Troubleshooting Derivatization Reactions
Incomplete or failed derivatization can lead to a host of chromatographic problems. This guide will help you troubleshoot common issues with acylation reactions (e.g., using TFAA).
-
Presence of the Underivatized Analyte Peak: The most obvious sign is the appearance of a (likely tailing) peak for the original piperazine or piperidine compound in your chromatogram, in addition to the expected derivative peak.
-
Poor Reproducibility: If the ratio of the derivative peak area to an internal standard is inconsistent across injections, the reaction may not be going to completion consistently.
-
Low Derivative Peak Response: A significantly smaller than expected peak for your derivatized analyte can indicate a low reaction yield.
-
Ensure Anhydrous Conditions: Acylating reagents like TFAA are highly sensitive to moisture and will readily hydrolyze, rendering them ineffective.
-
Use Dry Solvents: Use high-purity, anhydrous grade solvents for your standards and sample dilutions.
-
Dry Glassware: Ensure all vials and glassware are thoroughly dried in an oven before use.
-
Dry Sample Residue: If your sample preparation involves an evaporation step, ensure the residue is completely dry before adding the derivatization reagent.[9]
-
-
Check Reagent Quality and Stoichiometry:
-
Fresh Reagent: Derivatization reagents can degrade over time, especially after being opened. Use a fresh vial of reagent if you suspect degradation.
-
Sufficient Reagent: Ensure you are using a sufficient molar excess of the derivatization reagent to drive the reaction to completion.
-
-
Optimize Reaction Conditions:
-
Reaction Time and Temperature: Acylation reactions often require heating to proceed to completion. A typical condition is 60-70 °C for 20-30 minutes.[5] If you suspect incomplete reaction, try increasing the reaction time or temperature.
-
Use of a Catalyst: Some reactions may benefit from a basic catalyst, like pyridine, to scavenge the acid byproduct and promote the reaction. However, be aware that this can complicate the sample matrix.
-
-
Evaluate the Sample Matrix:
-
Matrix Interferences: Components in your sample matrix could be competing for the derivatization reagent or inhibiting the reaction. If you suspect matrix effects, try cleaning up your sample further (e.g., using a different solid-phase extraction protocol).
-
Workflow for Derivatization Troubleshooting
Caption: A workflow for troubleshooting derivatization reactions.
Experimental Protocols & Data
This section provides detailed experimental protocols and data tables to serve as a starting point for your method development.
Protocol 1: GC-MS Analysis of Piperazines in Biological Matrices (with TFAA Derivatization)
This protocol is adapted from a validated method for the simultaneous quantification of 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP).[5]
1. Sample Preparation (Solid-Phase Extraction):
-
Apply the sample (e.g., pre-treated plasma or urine) to an Oasis MCX SPE cartridge.
-
Wash the cartridge with 2 mL of 0.1 M HCl, followed by 2 mL of methanol.
-
Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
2. Derivatization:
-
To the dry residue, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).[5]
-
Seal the vial and heat at 70 °C for 30 minutes.[5]
-
Cool the sample to room temperature and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[5]
3. GC-MS Parameters:
| Parameter | Setting |
| GC Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm)[5] |
| Injection Mode | Splitless (1 µL injection)[5] |
| Inlet Temperature | 250 °C[5] |
| Carrier Gas | Helium at 1 mL/min (constant flow)[5] |
| Oven Program | 120 °C (1 min), then 10 °C/min to 150 °C (hold 5 min), then 7.5 °C/min to 300 °C (hold 2 min)[5] |
| MS Transfer Line | 280 °C[5] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[5] |
| Scan Mode | Full Scan (m/z 50-600) for identification, SIM for quantification[5] |
Protocol 2: Headspace GC-MS Analysis of Piperidine in a Pharmaceutical Matrix
This protocol is a suggested starting point based on a method for analyzing piperidine impurity.[10]
1. Sample Preparation:
-
Weigh an appropriate amount of the sample into a headspace vial.
-
Add an alkaline solution (e.g., 1M sodium hydroxide) to dissolve the sample and ensure piperidine is in its free base form.[10]
-
Seal the vial immediately.
2. Headspace GC-MS Parameters:
| Parameter | Setting |
| GC Column | Agilent CP-Sil 8 CB for Amines or similar base-deactivated column |
| Headspace Vial Temp. | 80-120 °C |
| Headspace Loop Temp. | 90-130 °C |
| Headspace Transfer Line Temp. | 100-140 °C |
| Injection Mode | Headspace |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | Start at a low temperature (e.g., 50 °C) and ramp at 10-20 °C/min to a final temperature of ~250 °C |
| MS Parameters | Standard EI ionization and scan range |
Data Tables
Table 1: Comparison of Derivatization Reagents for Amines
| Reagent Class | Example Reagent | Target Groups | Advantages | Disadvantages |
| Acylation | Trifluoroacetic Anhydride (TFAA) | Primary & Secondary Amines, Alcohols | Produces stable, volatile derivatives; good for ECD and MS detection. | Reagent is moisture sensitive; acidic byproducts can be corrosive. |
| Silylation | BSTFA, MSTFA | Alcohols, Phenols, Carboxylic Acids, Amines | Highly versatile; produces volatile and thermally stable derivatives. | Derivatives can be moisture sensitive; reagent can be aggressive to some column phases.[11] |
| Alkylation | Alkyl Halides (e.g., Pentafluorobenzyl Bromide) | Carboxylic Acids, Phenols, Amines | Forms stable derivatives; can enhance detector response. | Can be less reactive than other methods; may require harsher conditions. |
Table 2: Recommended GC Columns for Piperazine and Piperidine Analysis
| Column Name | Stationary Phase | Key Features |
| Restek Rtx-5 Amine | 5% Phenyl-95% Dimethylpolysiloxane | Base-deactivated for excellent peak shape for amines.[6] |
| Restek Rtx-35 Amine | 35% Phenyl-65% Dimethylpolysiloxane | Mid-polarity, base-deactivated for enhanced selectivity. |
| Agilent J&W DB-5ms UI | 5% Phenyl-95% Dimethylpolysiloxane | Ultra Inert deactivation provides good performance for a range of active compounds. |
| Restek Rtx-Volatile Amine | Proprietary | Specifically designed for the analysis of volatile amines.[12] |
References
-
Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. [Link]
- CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents. (n.d.).
-
jotapee. (2015, May 11). piperidine analysis in API by GC-HS. Chromatography Forum. [Link]
-
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. (n.d.). [Link]
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. NIH. (2020, January 2). [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. (n.d.). [Link]
-
Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized). HMDB. (n.d.). [Link]
-
Does injection port temperature affects compound separation of PAH in GCMS? ResearchGate. (2016, March 10). [Link]
-
Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. (n.d.). [Link]
-
Analysis of Drugs by GC/MS using the Ultra Inert Inlet Liners with Wool. Agilent. (2015, August 25). [Link]
-
Rtx-35 Amine GC Capillary Column. Restek. (n.d.). [Link]
-
Can anyone help me troubleshoot problems in sample derivatization in GC-MS? ResearchGate. (2016, August 9). [Link]
-
1-Trifluoroacetyl piperidine. PubChem. (n.d.). [Link]
-
Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Agilent. (2019, June 14). [Link]
-
Derivatization Methods in GC and GC/MS. ResearchGate. (n.d.). [Link]
-
Lecture 5: Gas Chromatography Injection. University of Colorado. (n.d.). [Link]
-
GC Derivatization. Regis Technologies. (n.d.). [Link]
-
RESTEK - Technical Guides. Chromtech. (n.d.). [Link]
-
GC - Gas Chromatography Columns - Restek General Performance - Rtx-5 Amine. Chrom Tech, Inc. (n.d.). [Link]
-
Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent. (n.d.). [Link]
-
Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis. ResearchGate. (2025, August 5). [Link]
-
Why is the injection port of a gas chromatograph (GC) at a higher temperature than the oven temperature? brainly.com. (2023, April 19). [Link]
-
1-Trifluoroacetyl piperidine. Chemsrc. (2025, August 25). [Link]
-
Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Restek. (n.d.). [Link]
-
Problems with low level amines by GC-FID. Chromatography Forum. (2005, June 23). [Link]
-
Agilent 5977B GC/MSD Application Compendium. Agilent. (n.d.). [Link]
-
Forensic Analysis of Drugs of Abuse With the Agilent 8890 GC. Agilent. (n.d.). [Link]
-
How to Troubleshoot and Improve your GC/MS. YouTube. (2022, April 10). [Link]
-
Restek APPLICATIONS Technical Guides. Chromtech. (n.d.). [Link]
-
Injection port temperature: Significance and symbolism. Wisdomlib. (2025, October 27). [Link]
-
Review Article The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Be. ScienceOpen. (2019, October 21). [Link]
-
Impact of Anaerobic Pyrolysis Temperature on the Formation of Volatile Hydrocarbons in Wheat Straw. MDPI. (n.d.). [Link]
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- 2. agilent.com [agilent.com]
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- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. scholars.direct [scholars.direct]
- 6. chromtech.com [chromtech.com]
- 7. researchgate.net [researchgate.net]
- 8. brainly.com [brainly.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. gcms.cz [gcms.cz]
Validation & Comparative
The Unambiguous Blueprint: A Comparative Guide to the Structural Confirmation of 1-(2-Piperidin-2-ylethyl)piperidine using NMR Spectroscopy
For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth, technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of 1-(2-Piperidin-2-ylethyl)piperidine. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of protocols to deliver a field-proven, authoritative guide grounded in scientific integrity.
In the landscape of pharmaceutical development and complex organic synthesis, absolute structural confirmation is paramount. The molecule this compound, with its two interconnected piperidine rings, presents a classic analytical challenge. While techniques such as Mass Spectrometry and FTIR provide valuable preliminary data, they often fall short of providing the unambiguous, three-dimensional structural blueprint that is the hallmark of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide will meticulously detail a multi-technique NMR approach for the definitive structural elucidation of this diamine, comparing its efficacy against other analytical methods and providing the causal reasoning behind each experimental choice.
The Analytical Imperative: Why NMR is the Gold Standard
The structural complexity of this compound, featuring multiple stereocenters and a flexible ethyl linker, necessitates an analytical technique that can probe the precise connectivity and spatial arrangement of atoms. While other methods offer pieces of the puzzle, NMR provides a complete picture.
-
Mass Spectrometry (MS): This powerful technique excels at determining the molecular weight and fragmentation patterns of a molecule. For this compound, MS would confirm the molecular formula, C₁₂H₂₄N₂. However, it cannot definitively distinguish between isomers or provide information about the connectivity of the atoms.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is adept at identifying the presence of specific functional groups. In our target molecule, FTIR would reveal the presence of C-H and C-N bonds, characteristic of the piperidine rings and the ethyl linker. However, like MS, it cannot establish the overall molecular architecture.
NMR spectroscopy, through a suite of one- and two-dimensional experiments, overcomes these limitations by providing a detailed map of the proton and carbon environments within the molecule and their through-bond and through-space relationships.
A Validated Protocol for Unambiguous Structural Confirmation by NMR
This section details a comprehensive, self-validating NMR workflow for the structural confirmation of this compound. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Experimental Workflow
Caption: A validated workflow for the NMR-based structural confirmation of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale: Proper sample preparation is critical for acquiring high-quality NMR data. The choice of deuterated solvent is important for basic amines to avoid peak broadening due to hydrogen exchange. Chloroform-d (CDCl₃) is a suitable starting point, but for highly basic samples, a small amount of a base like potassium carbonate can be added to the solvent to neutralize any acidic impurities.
-
Protocol:
-
Accurately weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of high-purity chloroform-d (CDCl₃).
-
To ensure a homogeneous magnetic field, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
-
-
Data Acquisition:
-
Rationale: A combination of 1D and 2D NMR experiments is essential for complete structural elucidation. A 400 MHz (or higher) spectrometer is recommended for adequate signal dispersion.
-
Experiments:
-
¹H NMR: Provides information on the number of different proton environments and their neighboring protons through spin-spin coupling.
-
¹³C{¹H} NMR: Reveals the number of unique carbon environments in the molecule.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps to distinguish between CH, CH₂, and CH₃ groups, which is invaluable for assigning the piperidine ring carbons.
-
2D COSY (Correlation Spectroscopy): Maps out the proton-proton coupling networks, allowing for the identification of adjacent protons within each piperidine ring and the ethyl linker.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached, providing definitive C-H assignments.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is a cornerstone experiment for piecing together the molecular fragments. It reveals correlations between protons and carbons that are two or three bonds away, crucially establishing the connectivity between the two piperidine rings via the ethyl bridge.
-
-
Data Analysis and Structural Confirmation: A Predictive and Comparative Approach
In the absence of a publicly available, fully assigned NMR spectrum of this compound, we will utilize a predictive approach based on the known spectral data of its constituent fragments: piperidine, N-ethylpiperidine, and 2-ethylpiperidine. This approach, combined with the powerful insights from 2D NMR, allows for a confident structural assignment.
Predicted ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the expected chemical shift ranges for the different proton and carbon environments in this compound, based on data from analogous structures.
| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale for Prediction |
| Piperidine-1 | Based on N-ethylpiperidine data. | |||
| C2'/C6' | CH₂ | ~2.3-2.5 | ~54-56 | Adjacent to nitrogen, deshielded. |
| C3'/C5' | CH₂ | ~1.5-1.7 | ~26-28 | |
| C4' | CH₂ | ~1.4-1.6 | ~24-26 | |
| Ethyl Linker | ||||
| C1'' | CH₂ | ~2.4-2.6 | ~58-60 | Adjacent to the nitrogen of piperidine-1. |
| C2'' | CH₂ | ~1.4-1.6 | ~35-37 | |
| Piperidine-2 | Based on 2-ethylpiperidine data. | |||
| C2 | CH | ~2.6-2.8 | ~60-62 | Methine carbon, deshielded by nitrogen and substitution. |
| C3 | CH₂ | ~1.6-1.8 (axial), ~1.2-1.4 (equatorial) | ~32-34 | |
| C4 | CH₂ | ~1.4-1.6 | ~25-27 | |
| C5 | CH₂ | ~1.4-1.6 | ~26-28 | |
| C6 | CH₂ | ~2.9-3.1 (equatorial), ~2.4-2.6 (axial) | ~47-49 | Adjacent to nitrogen. |
Confirming Connectivity with 2D NMR
The true power of this NMR workflow lies in the 2D correlation experiments, which will transform this predictive data into a confirmed structure.
A Comparative Guide to the Cross-Validation of Analytical Techniques for Piperidine Quantification
In the landscape of pharmaceutical development and quality control, the precise quantification of residual impurities is paramount to ensuring drug safety and efficacy. Piperidine, a common reagent and potential impurity in numerous active pharmaceutical ingredients (APIs), requires robust analytical surveillance.[1] This guide provides an in-depth comparison and cross-validation of prevalent analytical techniques for piperidine quantification, offering researchers, scientists, and drug development professionals a comprehensive framework for selecting and validating appropriate methodologies. Our focus is to instill a deep understanding of the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific integrity.
The Imperative of Method Cross-Validation
The selection of an analytical technique for impurity quantification is not a one-size-fits-all decision. Factors such as the nature of the API, the expected concentration range of piperidine, and the specific requirements of the regulatory landscape dictate the most suitable approach. Cross-validation, the process of verifying that different analytical techniques yield comparable and reliable results for the same sample, is a critical exercise in method development. It provides a high degree of assurance in the accuracy and precision of the reported data, a cornerstone of regulatory compliance and product quality.
This guide will explore the principles, methodologies, and cross-validation of two primary chromatographic techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Additionally, we will touch upon the utility of spectroscopic methods as a complementary tool.
Gas Chromatography (GC): The Volatility-Based Approach
Gas Chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds.[2] Given piperidine's boiling point of 106°C, GC is a natural choice for its analysis.[3]
Principle of GC for Piperidine Analysis
In GC, a sample containing piperidine is vaporized and injected into a chromatographic column. An inert carrier gas (the mobile phase) transports the vaporized sample through the column, which contains a stationary phase. The separation is based on the differential partitioning of piperidine between the mobile and stationary phases. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in shorter retention times. A detector at the end of the column, typically a Flame Ionization Detector (FID) for organic compounds, generates a signal proportional to the amount of piperidine eluting from the column.
Causality in GC Method Development
The success of a GC method hinges on several key experimental choices:
-
Column Selection: A polar capillary column, such as one with a polyethylene glycol (PEG) or a modified polysiloxane stationary phase, is often preferred for amine analysis. The polarity of the stationary phase influences the retention and peak shape of the polar piperidine molecule.
-
Injector and Detector Temperature: The injector temperature must be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. Similarly, the detector temperature needs to be optimized for sensitivity and to prevent condensation of the analyte.
-
Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium, nitrogen, or hydrogen) affects the efficiency of the separation. An optimal flow rate ensures sharp, symmetrical peaks.
-
Sample Preparation: For complex matrices, headspace GC (HS-GC) is a valuable technique.[4] In HS-GC, the sample is heated in a sealed vial, and only the volatile components in the headspace are injected into the GC. This minimizes matrix effects and protects the column from non-volatile components.[4] To enhance the volatility and detectability of piperidine, derivatization may be employed.[4] However, this adds a layer of complexity to the sample preparation process.
Illustrative GC Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 4. piperidine analysis in API by GC-HS - Chromatography Forum [chromforum.org]
A Comparative Guide to the Structure-Activity Relationship of 1-(2-Piperidin-2-ylethyl)piperidine and Its Analogs as Potential Neuromodulatory Agents
This guide provides an in-depth investigation into the structure-activity relationship (SAR) of 1-(2-Piperidin-2-ylethyl)piperidine, a novel scaffold with potential applications in neuromodulation. Due to the limited existing literature on this specific molecule, we present a comprehensive framework for its evaluation, comparing it with a rationally designed series of analogs to elucidate the key structural determinants of biological activity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new chemical entities targeting the central nervous system (CNS).
The piperidine moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological systems.[1][2][3] Its conformational flexibility and ability to engage in various intermolecular interactions make it a versatile building block for drug design.[1] The biological activity and pharmacokinetic properties of piperidine derivatives are intricately linked to the nature and position of substituents on the piperidine ring.[4][5] This guide will explore these relationships in the context of our lead compound, this compound.
Structural Analysis of the Lead Compound and Design of Analogs
Our lead compound, This compound (LEAD-01) , possesses a unique architecture featuring two piperidine rings linked by an ethyl chain. This structure suggests several avenues for chemical modification to probe the SAR. The rationale for our analog design is to systematically explore the contributions of the N-alkylation, the nature of the second piperidine ring, and the length of the linker.
Table 1: Designed Analogs of this compound for SAR Investigation
| Compound ID | Structure | Rationale for Inclusion |
| LEAD-01 | This compound | Lead compound with a dipiperidine scaffold. |
| ANA-02 | N-Methyl-1-(2-piperidin-2-ylethyl)piperidine | To investigate the effect of N-methylation on the terminal piperidine, potentially impacting receptor interaction and basicity. |
| ANA-03 | 1-(2-Morpholin-2-ylethyl)piperidine | To assess the impact of replacing the terminal piperidine with a morpholine ring, altering the lipophilicity and hydrogen bonding capacity. |
| ANA-04 | 1-(3-Piperidin-2-ylpropyl)piperidine | To evaluate the influence of the linker length by extending the ethyl chain to a propyl chain. |
| ANA-05 | 1-(Piperidin-2-ylmethyl)piperidine | To examine the effect of a shorter, single-carbon linker on the spatial orientation of the two rings. |
Hypothesized Biological Target and Experimental Workflow
Given the prevalence of piperidine-containing compounds as CNS agents, we hypothesize that LEAD-01 and its analogs may interact with neurotransmitter receptors or transporters.[1][6] Specifically, their structural similarity to known ligands suggests potential activity at dopaminergic or serotonergic targets. The following experimental workflow is designed to test this hypothesis and build a comprehensive SAR profile.
Caption: Experimental workflow for SAR investigation.
Experimental Protocols
Synthesis of this compound (LEAD-01) and Analogs
The synthesis of the parent compound and its analogs can be achieved through established methods of N-alkylation of piperidine derivatives.[7][8] A general synthetic scheme is outlined below.
Caption: General synthetic route for LEAD-01.
Step-by-Step Protocol for the Synthesis of LEAD-01:
-
To a solution of 2-(2-bromoethyl)piperidine hydrobromide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add piperidine (1.2 eq) and potassium carbonate (K₂CO₃) (2.5 eq).
-
Stir the reaction mixture at 80 °C for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound (LEAD-01).
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Note: The synthesis of analogs ANA-02 to ANA-05 will follow a similar procedure, substituting the appropriate amine in step 1.
Receptor Binding Assays
Objective: To determine the binding affinity of the synthesized compounds for the dopamine transporter (DAT) and the serotonin transporter (SERT).
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from its binding site on the target transporter.
Step-by-Step Protocol:
-
Prepare cell membrane homogenates from cells stably expressing human DAT or SERT.
-
In a 96-well plate, add the cell membrane preparation, the radioligand ([³H]WIN 35,428 for DAT or [³H]citalopram for SERT), and varying concentrations of the test compound.
-
Incubate the plates at room temperature for 1 hour to allow for binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound by non-linear regression analysis of the competition binding curves.
-
Determine the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.
Neurotransmitter Reuptake Assays
Objective: To assess the functional activity of the compounds by measuring their ability to inhibit the reuptake of dopamine and serotonin into synaptosomes.
Principle: This assay quantifies the inhibition of neurotransmitter transport into isolated nerve terminals.
Step-by-Step Protocol:
-
Isolate synaptosomes from rat striatum (for dopamine reuptake) or whole brain minus striatum (for serotonin reuptake).
-
Pre-incubate the synaptosomes with the test compounds at various concentrations.
-
Initiate neurotransmitter uptake by adding [³H]dopamine or [³H]serotonin.
-
Incubate for a short period at 37 °C.
-
Terminate the uptake by rapid filtration and washing.
-
Measure the amount of radioactivity taken up by the synaptosomes using a liquid scintillation counter.
-
Determine the IC₅₀ value for each compound, representing the concentration that causes 50% inhibition of neurotransmitter reuptake.
Hypothetical Comparative Data
The following tables present hypothetical data to illustrate the potential outcomes of the proposed experiments and to guide the SAR analysis.
Table 2: Hypothetical Binding Affinities (Kᵢ, nM) and Functional Activities (IC₅₀, nM)
| Compound ID | DAT Binding (Kᵢ, nM) | SERT Binding (Kᵢ, nM) | Dopamine Reuptake (IC₅₀, nM) | Serotonin Reuptake (IC₅₀, nM) |
| LEAD-01 | 150 | 25 | 120 | 20 |
| ANA-02 | 120 | 20 | 100 | 15 |
| ANA-03 | 800 | 150 | 750 | 130 |
| ANA-04 | 250 | 40 | 220 | 35 |
| ANA-05 | 300 | 50 | 280 | 45 |
Table 3: Hypothetical In Vitro ADME Properties
| Compound ID | Microsomal Stability (t½, min) | PAMPA Permeability (Pe, 10⁻⁶ cm/s) |
| LEAD-01 | 45 | 8.5 |
| ANA-02 | 55 | 9.2 |
| ANA-03 | 30 | 5.1 |
| ANA-04 | 40 | 7.8 |
| ANA-05 | 50 | 8.9 |
Interpretation of Hypothetical SAR
-
LEAD-01 demonstrates a preference for SERT over DAT.
-
N-methylation (ANA-02) slightly improves potency at both transporters and enhances metabolic stability, suggesting the terminal nitrogen is involved in binding and is also a site of metabolism.
-
Replacement with a morpholine ring (ANA-03) significantly reduces activity, indicating that the basic nitrogen and the lipophilic character of the second piperidine ring are crucial for target engagement.
-
Varying the linker length (ANA-04 and ANA-05) shows that the two-carbon linker in LEAD-01 is optimal for the observed SERT selectivity. Both longer and shorter linkers lead to a decrease in potency.
This systematic approach allows for the dissection of the molecular features that govern the biological activity of the this compound scaffold. The insights gained from this comparative analysis will be instrumental in guiding the next phase of lead optimization to develop potent and selective neuromodulatory agents.
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Analysis of 1-(2-Piperidin-2-ylethyl)piperidine: A Comparative Assessment Against Established Therapeutic Agents
To Researchers, Scientists, and Drug Development Professionals,
The piperidine scaffold is a cornerstone in medicinal chemistry, with a significant number of derivatives developed as therapeutic agents across a wide range of diseases.[1][2][3][4][5] These compounds have shown efficacy in treating conditions such as cancer, Alzheimer's disease, diabetes, and various microbial infections.[1][4] This guide aims to provide a comprehensive framework for benchmarking the novel compound 1-(2-Piperidin-2-ylethyl)piperidine against established therapeutic agents.
However, a thorough review of the scientific literature reveals a conspicuous absence of pharmacological data for this compound.[6] While its chemical synthesis and properties are documented, its biological activity and therapeutic potential remain unexplored.[7] Therefore, this guide will establish a conceptual and methodological blueprint for how such a benchmarking study would be designed and executed, once preliminary data on the compound's biological target and therapeutic area become available.
For the purpose of this illustrative guide, we will hypothesize a potential therapeutic application for this compound and select appropriate established drugs for comparison. This will allow us to detail the necessary experimental protocols and data analysis frameworks that are crucial for a rigorous comparative assessment.
Hypothetical Therapeutic Area and Comparator Selection
Given the broad spectrum of activity of piperidine derivatives, let us hypothesize that preliminary screenings have suggested that this compound exhibits potent anti-proliferative effects in non-small cell lung cancer (NSCLC) cell lines. Based on this hypothetical activity, we would select established chemotherapeutic agents used in the treatment of NSCLC as our comparators. For this guide, we will use Cisplatin , a platinum-based chemotherapy drug, and Gefitinib , a tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR), as our benchmarks.
The rationale for this selection is based on their distinct mechanisms of action, providing a broad comparative landscape. Cisplatin induces cell death through DNA damage, while Gefitinib inhibits signaling pathways crucial for cell proliferation and survival.
Experimental Benchmarking Workflow
A comprehensive benchmarking study involves a multi-tiered approach, beginning with in vitro assays to assess cellular effects and progressing to in vivo models to evaluate efficacy and safety in a whole organism.[8][9][10]
Phase 1: In Vitro Comparative Analysis
In vitro studies are fundamental for initial screening and mechanistic elucidation.[8][10][11] They offer a controlled environment to assess the direct effects of a compound on cancer cells.[12]
1. Cytotoxicity Assessment:
The primary objective is to determine the concentration at which the compounds inhibit cancer cell growth. The half-maximal inhibitory concentration (IC50) is a standard metric for this purpose.[13]
-
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate NSCLC cell lines (e.g., A549, H1975) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, Cisplatin, and Gefitinib for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
2. Apoptosis Induction:
A key characteristic of effective anticancer agents is their ability to induce programmed cell death (apoptosis).
-
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat NSCLC cells with the respective compounds at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
3. Cell Cycle Analysis:
Understanding how a compound affects the cell cycle can provide insights into its mechanism of action.
-
Experimental Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment and Fixation: Treat cells as described above, then harvest and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend in a solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Presentation: Comparative In Vitro Performance
| Parameter | This compound | Cisplatin | Gefitinib |
| IC50 (µM) in A549 cells | To Be Determined | Literature Value | Literature Value |
| IC50 (µM) in H1975 cells | To Be Determined | Literature Value | Literature Value |
| % Apoptotic Cells (IC50) | To Be Determined | Literature Value | Literature Value |
| Cell Cycle Arrest Phase | To Be Determined | G2/M | G0/G1 |
Phase 2: In Vivo Efficacy and Safety Evaluation
In vivo studies are crucial to assess the therapeutic efficacy and potential toxicity of a drug candidate in a complex biological system.[9][14][15]
1. Xenograft Tumor Models:
These models involve implanting human cancer cells into immunodeficient mice to evaluate the anti-tumor activity of a compound.[9][16]
-
Experimental Protocol: NSCLC Xenograft Model
-
Tumor Implantation: Subcutaneously inject A549 or H1975 cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Drug Administration: Administer this compound, Cisplatin, Gefitinib, or a vehicle control via an appropriate route (e.g., intraperitoneal, oral gavage) at predetermined doses and schedules.
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
2. Preliminary Toxicity Assessment:
Initial safety evaluation is a critical component of in vivo testing.
-
Experimental Protocol: Acute Toxicity Study
-
Dose Escalation: Administer escalating doses of this compound to healthy mice.
-
Observation: Monitor the animals for signs of toxicity, such as changes in behavior, weight loss, and mortality, over a period of 14 days.
-
LD50 Determination: Determine the median lethal dose (LD50) to establish a preliminary safety profile.
-
Data Presentation: Comparative In Vivo Performance
| Parameter | This compound | Cisplatin | Gefitinib |
| Tumor Growth Inhibition (%) | To Be Determined | Literature Value | Literature Value |
| Change in Body Weight (%) | To Be Determined | Literature Value | Literature Value |
| LD50 (mg/kg) | To Be Determined | Literature Value | Literature Value |
Visualizing the Benchmarking Process
To provide a clear overview of the experimental workflow, the following diagrams illustrate the key stages of the in vitro and in vivo benchmarking process.
Caption: In Vitro Benchmarking Workflow
Caption: In Vivo Benchmarking Workflow
Conclusion and Future Directions
This guide outlines a robust and scientifically rigorous framework for the comparative benchmarking of this compound against established therapeutic agents, contingent on the identification of its biological activity and therapeutic target. The described in vitro and in vivo experimental protocols provide a clear roadmap for generating the necessary data to evaluate its efficacy and safety profile.
The future of drug discovery relies on the systematic and objective comparison of novel compounds to existing standards.[17][18][19] By following a structured benchmarking process, researchers can effectively prioritize promising candidates for further development and ultimately contribute to the advancement of new and improved therapies.
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A Senior Application Scientist's Guide to Comparing the Antioxidant Potential of Substituted Piperidines
Introduction: The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1][2] While its utility in drug design is well-established, there is a burgeoning interest in the antioxidant capabilities of piperidine derivatives.[3] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and inflammation.[4][5] This guide provides a comparative analysis of substituted piperidines as antioxidant agents, delving into the structure-activity relationships that govern their efficacy and presenting robust, field-proven protocols for their evaluation.
The Piperidine Scaffold: Structure-Activity Relationships (SAR) in Antioxidant Design
The antioxidant potential of a piperidine derivative is not inherent to the core ring but is profoundly influenced by the nature and position of its substituents. The strategic placement of functional groups can transform the basic piperidine nucleus into a potent free radical scavenger.
Key Substitution Patterns and Their Influence:
-
Piperidine Nitroxides (e.g., TEMPO/TEMPOL): This class represents one of the most potent groups of piperidine-based antioxidants. Compounds like 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and its hydroxyl derivative (TEMPOL) are stable free radicals.[6] Their antioxidant mechanism involves scavenging highly reactive free radicals, a process in which the nitroxide moiety is crucial.[6][7] The hydroxylamine derivatives are also highly effective, suggesting a synergistic role in protecting against oxidative damage.[8] Compounds that incorporate a TEMPO moiety often exhibit superior antioxidant activity compared to other derivatives.[6]
-
Aryl Substitutions (Especially Diaryl Piperidinones): The introduction of aryl (e.g., phenyl) rings, particularly at the C2 and C6 positions, can significantly enhance antioxidant activity.[6] The key lies in the substituents on these aryl rings.
-
Electron-Donating Groups (EDGs): The presence of EDGs like methoxy (-OCH₃), hydroxyl (-OH), or methyl (-CH₃) groups on the phenyl rings markedly increases radical scavenging activity.[1][6] These groups can more readily donate a hydrogen atom or electron to neutralize free radicals.
-
Electron-Withdrawing Groups (EWGs): Conversely, EWGs such as nitro (-NO₂), fluoro (-F), or chloro (-Cl) often result in weaker antioxidant activity, though these derivatives may exhibit promising antimicrobial or antitumor properties.[1][6]
-
-
Substitutions at the Piperidine Nitrogen (N-substitution): The nitrogen atom of the piperidine ring is a common site for modification.
-
Cysteamine Moiety: Derivatives bearing a cysteamine group, which contains an oxidizable sulfhydryl (-SH) group, have demonstrated potent antioxidant activity through mechanisms including lipid peroxidation inhibition and hydroxyl radical scavenging.[6][9] Replacing the -SH group with -OH or -NH₂ functionalities leads to a significant drop in activity, highlighting the critical role of the thiol.[6][9]
-
Acyl and Benzoyl Groups: N-acyl or N-benzoyl substitutions can yield compounds with good antioxidant potential. For instance, piperamides possessing a hydroxyl group on a 4-position of the piperidine ring showed high antioxidant capacity.[10]
-
-
Piperidinone Oximes and Esters: The conversion of the ketone in piperidinone scaffolds to an oxime or oxime ester can produce effective free radical scavengers.[6] Studies have shown that introducing a hydroxyl group onto an attached phenyl ring enhances the antioxidant activity of these derivatives.[1]
The following table summarizes the general structure-activity relationships for key piperidine classes.
| Piperidine Class | Key Substituent(s) for High Activity | General Efficacy | Supporting Evidence |
| Piperidine Nitroxides | Nitroxide moiety (-N-O•) | Very High | Act as potent scavengers of reactive free radicals.[6][7] |
| Diaryl Piperidinones | Electron-donating groups (-OH, -OCH₃) on aryl rings | Moderate to High | EDGs facilitate hydrogen/electron donation to neutralize radicals.[1][6] |
| N-Cysteamine Derivatives | Sulfhydryl group (-SH) | High | The oxidizable -SH group is crucial for radical scavenging and inhibiting lipid peroxidation.[6][9] |
| Piperidinone Oximes | Hydroxyl groups on associated phenyl rings | Moderate | The presence of -OH groups enhances radical scavenging capabilities.[1] |
| Alkyl Piperidines | Halogen substitutions (e.g., -F) | Moderate | The presence of halogens fused with a methanol group has been correlated with good antioxidant activity.[1] |
Mechanisms of Antioxidant Action
Substituted piperidines primarily exert their antioxidant effects through direct radical scavenging. This process can be broadly categorized into two main pathways, which are often evaluated using the assays described in the next section.
Caption: Primary radical scavenging mechanisms.
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, quenching its reactivity. Assays like DPPH are primarily based on this principle.[11]
-
Electron Transfer (ET): The antioxidant donates an electron to the free radical. This is a key mechanism measured by assays like ABTS and FRAP.[11]
Some derivatives may also exhibit activity by chelating metal ions that catalyze oxidative reactions or by modulating the activity of endogenous antioxidant enzymes, though radical scavenging remains the most commonly reported mechanism.
Experimental Evaluation: A Validated Workflow
To objectively compare the antioxidant potential of different substituted piperidines, a multi-assay approach is essential. No single assay can capture the full spectrum of antioxidant activity.[12] The following workflow provides a robust strategy, moving from initial chemical screening to more biologically relevant cellular models.
Caption: Recommended workflow for antioxidant evaluation.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Causality: This assay is a rapid and widely used method to assess the ability of a compound to act as a hydrogen donor.[13] The stable DPPH radical has a deep violet color, which fades to yellow upon reduction by an antioxidant, a change that is easily measured spectrophotometrically.[11]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark at 4°C.
-
Prepare a series of concentrations for each test piperidine derivative and a positive control (e.g., Ascorbic Acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of each test compound concentration to triplicate wells.
-
Add 150 µL of the DPPH solution to all wells.
-
For the control (100% activity), add 50 µL of methanol instead of the test compound.
-
For the blank, add 200 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Causality: The ABTS assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+). This method is advantageous as the radical is soluble in both aqueous and organic solvents, and it is not affected by ionic strength, making it versatile.[14] It primarily reflects electron-donating capacity.
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS•+ radical, mix the two stock solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the resulting blue-green ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds and a positive control.
-
In a 96-well plate, add 20 µL of each test compound concentration to triplicate wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay and determine the IC₅₀ value.
-
Protocol 3: Cellular Antioxidant Activity (CAA) Assay
Causality: Chemical assays, while useful for initial screening, do not account for bioavailability, metabolism, or localization of a compound within a cell.[15] The CAA assay bridges this gap by measuring antioxidant activity directly within a cell line (e.g., HepG2 human liver cancer cells).[16] It quantifies the ability of a compound to prevent the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals.[17][18]
Methodology:
-
Cell Culture:
-
Seed HepG2 cells (or another suitable cell line) into a 96-well, black, clear-bottom tissue culture plate at a density that will yield a confluent monolayer (e.g., 60,000 cells/well) and incubate for 24 hours.
-
-
Compound and Probe Loading:
-
Remove the culture medium. Wash the cells gently with Phosphate-Buffered Saline (PBS).
-
Treat the cells with 100 µL of media containing the test compounds (at various concentrations) and 25 µM DCFH-DA probe. Incubate for 1 hour at 37°C.
-
-
Induction of Oxidative Stress:
-
Remove the treatment solution and wash the cells three times with PBS.
-
Add 100 µL of 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH or ABAP), a peroxyl radical initiator, to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics plot for each sample.
-
Determine the CAA value using the formula: CAA Unit = 100 - [(AUC_sample / AUC_control) * 100]
-
Results are often expressed as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the compound.
-
Conclusion and Future Perspectives
The antioxidant potential of substituted piperidines is a rich and promising field for drug development. Structure-activity relationship studies consistently demonstrate that the strategic introduction of electron-donating groups, particularly on aryl substituents, and specialized moieties like nitroxides or thiols, can produce highly active compounds.[6][9] While chemical assays like DPPH and ABTS are invaluable for initial high-throughput screening, a definitive assessment of a compound's utility requires progression to more biologically relevant models, such as the Cellular Antioxidant Activity (CAA) assay, which provides critical insights into intracellular efficacy.[19]
Future research should focus on optimizing the pharmacokinetic properties of these derivatives, exploring novel substitution patterns to enhance potency and selectivity, and investigating their efficacy in in vivo models of oxidative stress-related diseases. The systematic application of the workflows and protocols outlined in this guide will enable researchers to rigorously compare candidates and identify the most promising substituted piperidines for therapeutic development.
References
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Manjusha, N., et al. (2018). Antioxidant potential of piperidine containing compounds-a short review. Asian Journal of Pharmaceutical and Clinical Research, 11(8), 66-73. [Link]
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Manjusha, N., et al. (2018). (PDF) Antioxidant potential of piperidine containing compounds - A short review. ResearchGate. [Link]
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Vasilevsky, S. F., & Trofimov, B. A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4935. [Link]
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Sharma, P., & Kumar, Dr. A. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]
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Sadowska-Bartosz, I., et al. (2021). The Effect of Piperidine Nitroxides on the Properties of Metalloproteins in Human Red Blood Cells. Molecules, 26(11), 3369. [Link]
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Begum, S., & Koganti, B. (2018). Antioxidant Activity of Piperazine Compounds: A Brief Review. ResearchGate. [Link]
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Alexidis, A. N., et al. (1995). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. Journal of Pharmacy and Pharmacology, 47(2), 131-137. [Link]
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Sasidhar, B. S., et al. (2012). Synthesis, characterization, antidepressant and antioxidant activity of novel piperamides bearing piperidine and piperazine analogues. Bioorganic & Medicinal Chemistry Letters, 22(23), 7170-7174. [Link]
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Zen-Bio, Inc. (2020). CAA Antioxidant Assay Kit. Zen-Bio. [Link]
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Wu, W. H., et al. (1995). The relationship between structure and antioxidative activity of piperidine nitroxides. Free Radical Biology and Medicine, 19(4), 517-522. [Link]
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Sridhar, S. K., et al. (2004). Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives. Acta Pharmaceutica Turcica, 46(3), 135-143. [Link]
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Sabancılar, İ. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]
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Jagessar, R. C. (2025). (PDF) Antioxidants Activity of Selected Synthesized Compounds. ResearchGate. [Link]
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Cell Biolabs, Inc. OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Cell Biolabs. [Link]
- Wolfe, K. L., & Liu, R. H. (2011). Cellular antioxidant activity (caa) assay.
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Zhang, Y., et al. (2023). The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract. Foods, 12(13), 2548. [Link]
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Sasidhar, B. S., et al. (2012). Synthesis, characterization, antidepressant and antioxidant activity of novel piperamides bearing piperidine and piperazine analogues. ResearchGate. [Link]
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Kumar, Dr. A., & Singh, A. (2024). A Review: Analytical methods used for In vitro Antioxidant studies. International Journal of Novel Research and Development, 9(3). [Link]
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Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. ResearchGate. [Link]
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Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896-8907. [Link]
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Ilyasoğlu, H. (2022). DPPH Radical Scavenging Assay. Molecules, 27(19), 6202. [Link]
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Eticha, T. K., & Goche, G. G. (2022). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Antioxidants, 11(11), 2269. [Link]
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Viegas Jr, C., et al. (2007). Lipoperoxidation and cyclooxygenase enzyme inhibitory piperidine alkaloids from Cassia spectabilis green fruits. Journal of Natural Products, 70(12), 2026-2028. [Link]
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Kim, D. E., et al. (2018). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. International Journal of Molecular Sciences, 19(1), 108. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Piperidin-2-ylethyl)piperidine
Introduction: Proactive Stewardship in Chemical Lifecycle Management
This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-(2-Piperidin-2-ylethyl)piperidine, ensuring the safety of laboratory personnel, adherence to regulatory standards, and protection of the environment. The procedures outlined are grounded in the established principles of hazardous waste management and the specific chemical nature of the piperidine functional group.
Hazard Profile & Risk Assessment: An Evidence-Based Approach
The foundation of any disposal protocol is a thorough understanding of the chemical's intrinsic hazards. Lacking specific data for this compound, we extrapolate from the known properties of piperidine. This conservative approach is a cornerstone of laboratory safety.
Piperidine is classified as a highly flammable liquid that is toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[1][2][3][4] These properties dictate that this compound must be managed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) as administered by the U.S. Environmental Protection Agency (EPA).[5][6]
| Hazard Classification | Description | Causality & Implication for Disposal |
| Flammability | Piperidine is a highly flammable liquid and vapor (Flash Point: 16°C).[3] Vapors are heavier than air and can travel to an ignition source.[4][7] | Waste must be stored away from all ignition sources (heat, sparks, open flames).[1][7] Use only non-sparking tools when handling waste containers.[2] |
| Corrosivity | Causes severe skin burns and eye damage.[1][3][4] | Requires the use of robust Personal Protective Equipment (PPE). Waste containers must be made of compatible materials to prevent degradation. |
| Toxicity | Toxic in contact with skin and fatal or toxic if inhaled.[1][2][4] Harmful if swallowed.[1][3] | All handling must occur in a well-ventilated area, preferably a chemical fume hood.[2][4] Contaminated materials (gloves, wipes) are also hazardous waste. |
| Reactivity | Reacts exothermically with acids and oxidizing agents. | Waste must be segregated from incompatible chemicals to prevent violent reactions.[5][8][9] |
| Environmental Hazard | Harmful to aquatic life.[3] | Must be prevented from entering drains or waterways.[1][10] Disposal via sink or regular trash is strictly prohibited.[5][11][12] |
Disposal Workflow: A Visual Guide
The following diagram outlines the decision-making process for the safe disposal of this compound waste, from generation to final pickup.
Caption: Decision workflow for compliant chemical waste handling.
Step-by-Step Disposal Protocol
This protocol provides the necessary steps for safely handling and disposing of waste containing this compound.
Required Personal Protective Equipment (PPE)
The causality for PPE selection is directly linked to the compound's high toxicity and corrosivity. The goal is to create a complete barrier between the researcher and the chemical.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves, double-gloving recommended. | Protects against dermal absorption, which is a primary route of toxic exposure.[4] |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes that can cause severe eye damage and burns.[2][4] |
| Body Protection | Flame-resistant laboratory coat. | Protects skin from splashes and provides a layer of protection against fire hazards. |
| Respiratory | Use only within a certified chemical fume hood. | Prevents inhalation of toxic vapors.[4] For spill cleanup outside a hood, a respirator may be required. |
Waste Collection and Container Management
Proper containment is the first step in preventing environmental release and ensuring safe transport.
-
Select an Appropriate Container :
-
Use only containers designated for hazardous waste that are in good condition and have a secure, leak-proof cap.[13]
-
The container material must be chemically compatible with amines. High-density polyethylene (HDPE) or coated glass bottles are appropriate choices.[8][14]
-
Causality : Using an incompatible container (e.g., certain metals) can lead to chemical degradation of the container, causing leaks.
-
-
Label the Container Correctly :
-
Before any waste is added, affix a "HAZARDOUS WASTE" label provided by your institution's Environmental Health & Safety (EH&S) department.[13]
-
Clearly list all contents by their full chemical name—no formulas or abbreviations.[9] For example: "Waste this compound," "Methanol," etc.
-
Maintain a running log of the approximate percentages of each component.
-
Causality : Accurate labeling is a legal requirement and is critical for the safety of waste handlers, preventing accidental mixing of incompatible chemicals during transport or final disposal.[5][8]
-
-
Accumulate Waste Safely :
-
Keep the waste container tightly sealed at all times, except when you are actively adding waste.[8][9][13] Do not leave a funnel in the opening.[9]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the lab where the waste is generated.[9]
-
The SAA must be in a secondary containment bin to catch any potential leaks.[5]
-
Segregate the amine waste container from acids and oxidizing agents.[5][8][9]
-
Causality : Keeping containers closed minimizes the release of flammable and toxic vapors. Segregation prevents dangerous chemical reactions that can generate heat, gas, or fire.
-
Handling Different Waste Streams
-
Neat (Unused) Chemical : If disposing of the original product, it should be done in its original container. Deface the product label and apply a hazardous waste label.
-
Contaminated Solid Waste : Items such as used gloves, weigh boats, and absorbent paper contaminated with this compound must be considered hazardous waste.
-
Collect these materials in a separate, clearly labeled, lined container designated for solid hazardous waste. Do not mix with non-hazardous lab trash.
-
-
Contaminated Glassware :
-
Whenever possible, decontaminate glassware by rinsing with a suitable solvent (e.g., methanol or ethanol).
-
The first two rinsates are considered hazardous waste and must be collected in the appropriate liquid waste container.[11] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is always safest to collect all rinsates as hazardous waste.
-
Thoroughly decontaminated glassware can then be washed normally.
-
Emergency Procedures: Spill & Exposure Management
-
In Case of a Spill :
-
Evacuate all non-essential personnel from the immediate area.[7]
-
If the spill is large or you are not trained to handle it, alert your institution's emergency response team immediately.
-
For small spills inside a chemical fume hood:
-
Ensure your PPE is intact.
-
Contain the spill using an appropriate absorbent material like vermiculite or a commercial chemical spill kit.[7][10] Do not use combustible materials like paper towels to absorb large quantities of the neat liquid.
-
Carefully collect the absorbed material using non-sparking tools and place it in the designated solid hazardous waste container.[2][7]
-
Decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
-
In Case of Personal Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][4] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air.[1][4] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Conclusion: Upholding a Culture of Safety
The proper disposal of this compound is not merely a procedural task; it is a critical component of responsible scientific practice. By understanding the chemical's inherent hazards and adhering to the detailed protocols for containment, labeling, and segregation, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and your EH&S department for any questions.
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- New Jersey Department of Health and Senior Services. HAZARD SUMMARY: 1-ETHYL PIPERIDINE.
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- Jubilant Life Sciences Limited. Piperidine Safety Data Sheet.
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A Senior Scientist's Guide to Handling 1-(2-Piperidin-2-ylethyl)piperidine: Personal Protective Equipment and Disposal
In the landscape of drug development and chemical synthesis, the meticulous and safe handling of reagents is not merely a procedural formality but a foundational pillar of scientific integrity and personal safety. This guide offers a detailed protocol for the safe handling of 1-(2-Piperidin-2-ylethyl)piperidine, focusing on the critical selection and use of personal protective equipment (PPE), and outlining robust operational and disposal plans. This compound, a piperidine derivative, necessitates a comprehensive understanding of its potential hazards to mitigate risks effectively in a laboratory setting.
Hazard Profile: Understanding the Adversary
Table 1: Anticipated Hazard Profile of this compound
| Hazard Classification | Potential Health Effects | Rationale based on Piperidine SDS |
| Skin Corrosion/Irritation | Causes severe skin burns and tissue damage.[1][3] | Piperidine is classified as Skin Corrosion Category 1B.[1][2] |
| Serious Eye Damage | Causes serious, potentially irreversible eye damage.[1][3] | Piperidine is known to cause severe eye damage.[1][3] |
| Acute Toxicity (Dermal/Inhalation) | Toxic if it comes into contact with skin or is inhaled.[2][3][4] | Piperidine is classified as acutely toxic via these routes.[2][3][4] |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2][3] | Piperidine is harmful if ingested.[1][2][3] |
| Flammability | Highly flammable liquid and vapor.[1][2][3][4] | Piperidine is a Category 2 flammable liquid.[1][2][4] |
The Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable. The goal is to establish a complete barrier between the researcher and the chemical, addressing all potential exposure routes. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to mitigate exposure to chemical hazards.[6][7]
Eye and Face Protection: The First Line of Defense
-
Primary Protection: At a minimum, chemical splash goggles that conform to ANSI Z87.1 standards are required. These are essential to prevent splashes from entering the eye.
-
Secondary Protection: When handling quantities greater than a few milliliters or when a splash hazard is significant (e.g., during transfers or heating), a full-face shield must be worn in addition to safety goggles.[8] A face shield alone does not provide adequate protection.[8]
Skin and Body Protection: An Impermeable Barrier
-
Hand Protection: The choice of glove material is critical. Given the corrosive nature of amines, chemically resistant gloves are required. Nitrile or neoprene gloves are suitable for incidental contact.[7] For prolonged handling or immersion, butyl rubber gloves are recommended.[8] Always double-glove and inspect gloves for any signs of degradation or puncture before use. Contaminated gloves must be removed and disposed of immediately.
-
Body Protection: A flame-resistant lab coat is mandatory. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[7][8] Full-length trousers and closed-toe, non-absorbent shoes are required at all times in the laboratory.[9]
Respiratory Protection: Safeguarding Against Invisible Threats
-
Primary Engineering Control: All manipulations of this compound must be performed within a certified chemical fume hood.[2][8] This is the most critical step in preventing respiratory exposure.
-
Secondary Respiratory Protection: If engineering controls are insufficient, or during a large spill cleanup, respiratory protection is necessary. A NIOSH-approved air-purifying respirator fitted with organic vapor cartridges is required.[10][11][12] For higher concentrations, a full-face respirator provides a greater protection factor and also protects the eyes.[13][14]
Operational and Disposal Protocols
Safe handling extends beyond PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Standard Operating Procedure (SOP) for Handling
-
Preparation: Before handling the chemical, ensure the fume hood is operational and uncluttered. Designate a specific area within the hood for the procedure. Assemble all necessary equipment, including a labeled waste container. Ensure an emergency shower and eyewash station are accessible and unobstructed.[8]
-
Aliquotting/Transfer: Conduct all transfers within the fume hood. Use chemically compatible equipment (e.g., glass pipettes, syringes). To prevent static discharge with this flammable liquid, ensure containers and receiving equipment are grounded and bonded.[1]
-
Post-Handling Decontamination: After use, securely seal the primary container. Decontaminate the work area in the fume hood. Wipe down all surfaces with an appropriate solvent, followed by soap and water.
-
PPE Removal: To prevent cross-contamination, remove PPE in the correct order: first gloves, then the face shield or goggles, followed by the lab coat. Wash hands thoroughly with soap and water immediately after.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Chemical Waste Disposal Plan
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.[2]
-
Liquid Waste: Collect all liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container. The label must include the full chemical name and the words "Hazardous Waste."
-
Solid Waste: All contaminated solid waste (e.g., gloves, pipette tips, absorbent pads) must be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Prohibition: Never dispose of this chemical down the drain or in regular trash.[4][5] All waste must be handled by your institution's Environmental Health and Safety (EHS) department.
Emergency Response: A Validating System of Safety
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Exposure: Go to an eyewash station and flush the eyes for a minimum of 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: For small spills inside a chemical fume hood, use a spill kit with an absorbent material (e.g., sand, universal binding agents).[5] For larger spills, evacuate the area, restrict access, and contact your institution's emergency response team or EHS office immediately.
By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific pursuits.
References
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Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Penta Chemicals. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
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National Institute for Occupational Safety and Health (NIOSH). (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Toxic, Irritative, and Corrosive Gases and Liquids. Retrieved from [Link]
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Dalton Chemical. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
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OSHA Training School. (2024). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]
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National Institute for Occupational Safety and Health (NIOSH). (1996). NIOSH Guide to the Selection & Use of Particulate Respirators. Retrieved from [Link]
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PK Safety. (2024). Understanding Respirators With Organic Vapor Cartridges. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]
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Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
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Occupational Health & Safety. (2022). Choosing the Right Respiratory Protection. Retrieved from [Link]
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Good Day's Work. (n.d.). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]
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U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
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Good Day's Work. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

